2,3-Difluoro-4-hydroxybenzonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-difluoro-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJJJWADIVZXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371739 | |
| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126162-38-7 | |
| Record name | 2,3-Difluoro-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126162-38-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile
This technical guide provides a comprehensive overview of 2,3-Difluoro-4-hydroxybenzonitrile, a fluorinated aromatic compound of interest to researchers and professionals in drug development and material science. This document details its chemical and physical properties, outlines plausible experimental protocols for its synthesis and analysis, and discusses its potential biological significance.
Core Properties and Safety Information
This compound, with the CAS Number 126162-38-7 , is a valuable building block in organic synthesis.[1][2][3][4][5][6] Its chemical structure, featuring a hydroxyl group and a nitrile group on a difluorinated benzene ring, imparts unique reactivity and potential for diverse chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 126162-38-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₃F₂NO | [1][2][3][6] |
| Molecular Weight | 155.10 g/mol | [1][2][6] |
| Appearance | White or off-white solid | [3][7] |
| Melting Point | 145-147 °C | [5] |
| Boiling Point | 260.8 °C at 760 mmHg | [5] |
| Purity | ≥98% | [3][5][7] |
| InChI Key | UIJJJWADIVZXNT-UHFFFAOYSA-N | [1][2][6] |
| Storage | Store at room temperature in a sealed, dry, and dark environment. | [5][7] |
Safety and Hazard Information
This compound is classified as an irritant.[8] The following hazard and precautionary statements are associated with this compound:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P362+P364 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[5]
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of fluorinated hydroxybenzonitriles often involves a multi-step process. A plausible route to this compound could start from a readily available difluorophenol derivative, followed by introduction of the nitrile group. The following diagram illustrates a potential synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Methodology adapted from the synthesis of similar compounds:
A procedure analogous to the synthesis of 3-Fluoro-4-hydroxybenzonitrile can be adapted.[2]
-
Bromination of a suitable starting material: A protected 2,3-difluorophenol, such as 1,2-difluoro-3-methoxybenzene, could be brominated at the para position to the hydroxyl (or methoxy) group.
-
Cyanation: The resulting bromo-derivative would then undergo a cyanation reaction, typically using copper(I) cyanide in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[2] The reaction mixture is heated to facilitate the nucleophilic substitution of the bromide with the cyanide ion.
-
Deprotection (Demethylation): If a methoxy-protected phenol was used, the final step would be the demethylation of the methoxy group to yield the free hydroxyl group of this compound. This can be achieved using reagents such as boron tribromide or hydrobromic acid.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.
Analytical Methods
For the qualitative and quantitative analysis of this compound, chromatographic and spectroscopic techniques are indispensable. The following protocols, adapted from methods for 2-hydroxybenzonitrile, can serve as a starting point for method development.[8]
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with optional 0.1% formic acid to improve peak shape). The exact composition should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV, scanning a mass-to-charge ratio (m/z) range appropriate for the molecular weight of the compound and its expected fragments.
The following diagram illustrates a general workflow for the analytical characterization of this compound.
Caption: General workflow for the analytical characterization of this compound.
Potential Applications and Biological Significance
While specific biological activity data for this compound is limited, its structural motifs suggest potential for applications in drug discovery and material science.
Pharmaceutical Research
The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Phenolic compounds are known to interact with various biological targets. For instance, the structurally related 2-hydroxybenzonitrile has been investigated for its antimicrobial properties.[9] It is plausible that this compound could exhibit similar or enhanced biological activities.
Based on the known activities of other phenolic compounds, potential areas of investigation for this compound include its ability to modulate key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are implicated in inflammation and cancer.[9] However, it is crucial to note that these are areas for future research, and direct evidence for such activities of this compound is currently lacking.
Material Science
Fluorinated aromatic compounds are of interest in material science due to their unique electronic properties and potential for creating materials with high thermal stability and chemical resistance. This compound could serve as a monomer or intermediate in the synthesis of advanced polymers and liquid crystals.
Conclusion
This compound is a fluorinated building block with significant potential for a range of scientific applications. This guide has provided a summary of its known properties and outlined plausible experimental approaches for its synthesis and analysis based on established chemical literature for related compounds. Further research into the biological activities and material properties of this compound is warranted to fully explore its potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 126162-38-7 [sigmaaldrich.com]
- 6. This compound | CAS: 126162-38-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile: Molecular Characteristics, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and potential biological applications of 2,3-Difluoro-4-hydroxybenzonitrile. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting quantitative data and detailed experimental context.
Molecular Structure and Properties
This compound is a fluorinated aromatic compound with the chemical formula C₇H₃F₂NO. The presence of two fluorine atoms, a hydroxyl group, and a nitrile group on the benzene ring imparts unique chemical and physical properties that are of significant interest in medicinal chemistry and material science.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₃F₂NO |
| Molecular Weight | 155.11 g/mol |
| CAS Number | 126162-38-7 |
| IUPAC Name | This compound |
| SMILES | Nc1c(F)c(F)cc(O)c1 |
| Melting Point | 145-149 °C |
| Boiling Point | 260.8±40.0 °C (Predicted) |
| Appearance | White to off-white solid |
Synthesis of this compound
Illustrative Synthetic Workflow
The following diagram outlines a logical, though generalized, workflow for the synthesis of fluorinated hydroxybenzonitriles, which could be adapted for this compound.
Caption: Generalized synthetic workflow for fluorinated hydroxybenzonitriles.
Potential Biological Activity and Experimental Protocols
The unique substitution pattern of this compound suggests its potential as a biologically active molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. The phenolic hydroxyl group and the nitrile group can participate in various interactions with biological macromolecules. While specific studies on this compound are limited, its structural motifs are present in compounds with known biological activities, such as antimicrobial and anti-inflammatory effects, and as enzyme inhibitors, particularly protein tyrosine kinases.
Experimental Protocol: In Vitro Anti-Inflammatory Activity Assay (Inhibition of Protein Denaturation)
This protocol provides a general method to assess the potential anti-inflammatory activity of a compound by measuring its ability to inhibit the heat-induced denaturation of egg albumin, a model for protein denaturation in inflammatory processes.
Materials:
-
This compound
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard drug)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and diclofenac sodium in PBS.
-
Prepare a 1% v/v solution of egg albumin in PBS.
-
-
Assay Mixture:
-
In separate test tubes, mix 0.2 mL of the egg albumin solution with 2.8 mL of PBS.
-
To each tube, add 2 mL of the respective concentrations of the test compound or the standard drug. A control tube should contain 2 mL of PBS instead of the test compound.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
-
Measurement:
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Hypothetical Signaling Pathway Modulation
Given the structural similarities to some kinase inhibitors, it is plausible that this compound could modulate intracellular signaling pathways, such as the NF-κB pathway, which is central to inflammation. Inhibition of an upstream kinase could prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Spectroscopic Data for 2,3-Difluoro-4-hydroxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2,3-Difluoro-4-hydroxybenzonitrile (CAS No. 126162-38-7). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, it outlines comprehensive, generalized experimental protocols for acquiring such data for a solid organic compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 - 11.0 | Broad Singlet | 1H | Ar-OH |
| ~ 7.3 - 7.6 | Doublet of Doublets | 1H | H -5 |
| ~ 6.9 - 7.2 | Doublet of Doublets | 1H | H -6 |
Predicted in a solvent like DMSO-d₆. The hydroxyl proton's chemical shift is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 150 - 160 | C 4-OH | |
| ~ 145 - 155 | C 2-F | Doublet due to ¹JCF coupling |
| ~ 140 - 150 | C 3-F | Doublet due to ¹JCF coupling |
| ~ 120 - 125 | C 6 | |
| ~ 115 - 120 | C 5 | |
| ~ 115 - 118 | C ≡N | |
| ~ 100 - 105 | C 1-CN |
Chemical shifts are relative to a standard reference (e.g., TMS). J-coupling between carbon and fluorine atoms is expected.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -130 to -145 | Doublet | F -2 |
| ~ -140 to -155 | Doublet | F -3 |
Chemical shifts are relative to a standard reference (e.g., CFCl₃). The two fluorine atoms are expected to show coupling to each other.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Medium | O-H stretch (hydroxyl) |
| 2240 - 2220 | Sharp, Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium | C=C stretch (aromatic) |
| 1500 - 1450 | Medium | C=C stretch (aromatic) |
| 1300 - 1200 | Strong | C-O stretch (phenol) |
| 1200 - 1000 | Strong | C-F stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 155 | Molecular Ion [M]⁺ |
| 127 | [M - CO]⁺ |
| 100 | [M - CO - HCN]⁺ |
The molecular weight of C₇H₃F₂NO is 155.11 g/mol .[1][2] The predicted fragments are based on common fragmentation pathways for phenolic and nitrile compounds.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen and fluorine framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[3]
-
Transfer: Filter the solution into a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Acquire a ¹⁹F NMR spectrum. This is often acquired with proton decoupling.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[4]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[5]
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]
-
Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the volatile sample (typically in a solvent or via a direct insertion probe) into the ion source of the mass spectrometer. The sample is vaporized by heating under high vacuum.[6][7]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7][8]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel or unknown chemical entity like this compound.
Caption: Logical workflow for spectroscopic analysis.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | CAS: 126162-38-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. benchchem.com [benchchem.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. bitesizebio.com [bitesizebio.com]
A Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-hydroxybenzonitrile is a fluorinated aromatic compound of significant interest in various fields of chemical research and development. Its unique molecular architecture, featuring a benzene ring substituted with two adjacent fluorine atoms, a hydroxyl group, and a nitrile group, imparts a distinct profile of chemical properties and reactivity. This makes it a valuable intermediate and building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1][2][3] The presence of fluorine atoms can enhance crucial molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a sought-after scaffold in medicinal chemistry.[1][3] This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic considerations, and key applications.
Chemical and Physical Properties
This compound, also known as 4-Cyano-2,3-difluorophenol, is typically a white to pink or cream-colored crystalline solid at room temperature.[1][4][5] Its key physical and chemical identifiers are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 126162-38-7 | [1][4][6] |
| Molecular Formula | C₇H₃F₂NO | [1][4][7] |
| Molecular Weight | 155.10 g/mol | [1][4][8] |
| Appearance | White to cream/pink solid/powder | [1][5][9] |
| Melting Point | 145 - 151 °C | [1][4][5] |
| Boiling Point | 260.8 ± 40.0 °C (Predicted) | [1][10] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [1][10] |
| pKa (Phenolic OH) | ~ 9 - 10 (Predicted) | [8] |
| Solubility | Low in water; Soluble in organic solvents (dichloromethane, chloroform, ethyl acetate) | [8] |
| IUPAC Name | This compound | [1][5] |
| InChI Key | UIJJJWADIVZXNT-UHFFFAOYSA-N | [1][5][7] |
Spectroscopic Characterization
The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] Public databases and chemical suppliers like ChemicalBook provide access to reference spectra for this compound.[11]
Chemical Reactivity and Profile
The reactivity of this compound is governed by the interplay of its three distinct functional groups—hydroxyl, nitrile, and the difluorinated aromatic ring. The two strongly electron-withdrawing fluorine atoms, combined with the nitrile group, render the aromatic ring electron-deficient. This electronic nature significantly influences the molecule's reaction pathways.
-
Hydroxyl Group (-OH): As a typical phenol, this group is acidic and can be deprotonated to form a phenoxide ion. It is a key site for O-alkylation and O-acylation reactions to produce ethers and esters, respectively.
-
Nitrile Group (-CN): The nitrile group is susceptible to nucleophilic attack. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate. It can also be reduced to a primary amine (aminomethyl group).
-
Aromatic Ring: The electron-deficient nature of the ring, enhanced by the two fluorine atoms, makes it a candidate for nucleophilic aromatic substitution (SNA_r_), where a nucleophile can displace one of the fluorine atoms or the hydrogen atom at the C5 position under specific conditions. Conversely, electrophilic aromatic substitution (EAS) is generally disfavored but, if forced, would be directed by the activating hydroxyl group to the position ortho to it (C5).
References
- 1. Buy this compound | 126162-38-7 [smolecule.com]
- 2. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 3. 2,4-Difluoro-3-hydroxybenzonitrile | Benchchem [benchchem.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 6. jrmedichem.com [jrmedichem.com]
- 7. This compound | CAS: 126162-38-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. This compound | Properties, Uses, Safety, Supplier & SDS | Buy High Purity Chemical Online China [nj-finechem.com]
- 9. This compound, CasNo.126162-38-7 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 10. This compound | 126162-38-7 [amp.chemicalbook.com]
- 11. This compound(126162-38-7) 1H NMR [m.chemicalbook.com]
Solubility of 2,3-Difluoro-4-hydroxybenzonitrile in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,3-Difluoro-4-hydroxybenzonitrile is a substituted aromatic nitrile with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of two fluorine atoms, a hydroxyl group, and a nitrile group imparts a unique combination of polarity and hydrogen bonding capabilities, which govern its solubility in different organic solvents. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and the development of analytical methods.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₃F₂NO |
| Molecular Weight | 155.10 g/mol |
| Appearance | White to pink crystalline powder |
| Melting Point | 145-147 °C |
| Boiling Point | ~260.8 °C |
| Structure | Aromatic ring with two fluorine atoms, one hydroxyl group, and one nitrile group |
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in common organic solvents can be predicted. The polar hydroxyl and nitrile groups suggest solubility in polar solvents, while the aromatic ring provides some nonpolar character, allowing for dissolution in less polar environments.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding interactions between the solvent's hydroxyl group and the compound's hydroxyl and nitrile groups.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide): High solubility is anticipated due to favorable dipole-dipole interactions.
-
Less Polar Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected as the polar functional groups will not be effectively solvated.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures has not been published. Researchers are encouraged to determine this data experimentally. Table 2 provides a template for recording and presenting such data in a clear and organized manner.
Table 2: Quantitative Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |
| Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |
| Acetone | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |
| Toluene | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask | |
| Hexane | 25 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
| 40 | Data to be determined | Data to be determined | Isothermal Shake-Flask |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze these standards using a suitable analytical method (e.g., HPLC, UV-Vis) to generate a calibration curve of response versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the sedimentation of the undissolved solid.
-
-
Sampling and Filtration:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant, if necessary, to a concentration that falls within the range of the calibration curve.
-
Determine the concentration of this compound in the diluted sample using the previously established analytical method and calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent at the specified temperature, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Visualizations
Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key intermolecular forces and molecular characteristics that govern its dissolution in a given solvent.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the sequential steps of the isothermal shake-flask method for determining the solubility of this compound.
References
The Rising Potential of 2,3-Difluoro-4-hydroxybenzonitrile in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Within this context, 2,3-Difluoro-4-hydroxybenzonitrile emerges as a promising, albeit underexplored, scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its potential applications, drawing upon data from structurally related analogs to illuminate its prospects in oncology, anti-inflammatory research, and beyond.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and biological studies.
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₂NO | [1] |
| Molecular Weight | 155.1 g/mol | [1] |
| Appearance | White to pink powder | [2] |
| Melting Point | 145-147 °C | [2] |
| Boiling Point | ~260.8 °C | [2] |
| Density | ~1.44 g/cm³ | [2] |
| InChI Key | UIJJJWADIVZXNT-UHFFFAOYSA-N | [1] |
Synthesis of this compound
While specific literature detailing a high-yield synthesis of this compound is limited, a plausible synthetic route can be extrapolated from established methods for analogous fluorinated phenols and benzonitriles. A potential pathway could involve the Sandmeyer reaction of a corresponding aniline derivative.
Proposed Experimental Protocol:
-
Diazotization of 2,3-Difluoro-4-aminophenol: 2,3-Difluoro-4-aminophenol is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation (Sandmeyer Reaction): The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide dissolved in a suitable solvent, such as aqueous potassium cyanide, at an elevated temperature. The cyano group displaces the diazonium group to yield this compound.
-
Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Proposed synthetic workflow for this compound.
Potential Therapeutic Applications
Anticancer Activity
Research into the structural isomer, 2,4-Difluoro-3-hydroxybenzonitrile, has revealed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.[2] Fluorinated benzonitriles have been shown to inhibit tumor growth by targeting specific cellular pathways.[2] The presence of fluorine atoms can enhance the molecule's binding affinity and metabolic stability, making it a valuable candidate for drug development.[2]
Given the structural similarities, it is plausible that this compound could exhibit similar anticancer properties. A potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) pathway.
Hypothetical inhibition of the MAPK signaling pathway.
Anti-inflammatory Activity
The structural motifs present in this compound, namely the phenolic hydroxyl group and the nitrile, suggest its potential to interact with and inhibit various enzymes.
Potential inhibition of the COX-2 pathway.
Structure-Activity Relationships (SAR)
The introduction of fluorine atoms into a phenyl ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, making it an attractive strategy in drug design. The position and number of fluorine substituents can have a profound impact on biological activity. For instance, in some classes of compounds, fluorine substitution has been shown to be detrimental to binding affinity, while in others it enhances potency.[5]
For the 4-hydroxybenzonitrile scaffold, SAR studies on related compounds have indicated that:
-
The phenolic hydroxyl group is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor.
-
The nitrile group can act as a hydrogen bond acceptor and is often essential for the inhibitory activity of benzonitrile-containing pharmaceuticals.
-
The substitution pattern on the aromatic ring is critical for target selectivity and potency.
Conclusion and Future Directions
While direct biological data for this compound is currently limited in the public domain, the analysis of its structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. Its fluorination pattern, combined with the reactive handles of the hydroxyl and nitrile groups, makes it an attractive starting point for the development of novel anticancer and anti-inflammatory agents.
Future research should focus on the development of a robust and scalable synthesis for this compound to enable further investigation. Subsequently, a systematic biological evaluation, including in vitro screening against a panel of cancer cell lines and key inflammatory enzymes, is warranted. The generation of a focused library of derivatives with modifications to the phenyl ring and functional groups will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical development.
References
The Versatile Building Block: A Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing pharmacological properties. Among the array of fluorinated building blocks, 2,3-difluoro-4-hydroxybenzonitrile has emerged as a particularly valuable synthon. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic cyano moiety, and a difluorinated phenyl ring—offers a versatile platform for the construction of complex molecules with diverse applications, notably in the development of kinase inhibitors for targeted cancer therapy.
This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound as a pivotal building block. It includes detailed experimental protocols for its synthesis and derivatization, quantitative data on its reactivity, and an exploration of its role in the synthesis of potent kinase inhibitors, with a focus on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Physicochemical Properties and Spectroscopic Data
This compound, also known as 4-cyano-2,3-difluorophenol, is a white to off-white solid. The presence of two electron-withdrawing fluorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring.
| Property | Value | Reference |
| CAS Number | 126162-38-7 | [1][2] |
| Molecular Formula | C₇H₃F₂NO | [1][2] |
| Molecular Weight | 155.10 g/mol | [2] |
| Melting Point | 145-147 °C | [3] |
| Boiling Point | ~260.8 °C | [3] |
| Appearance | White or off-white solid | [1] |
| Purity | ≥98% | [1] |
Spectroscopic data are crucial for the characterization of this compound and its derivatives.
| Spectroscopy | Data |
| ¹H NMR | Spectral data available[4] |
| ¹³C NMR | Spectral data available[4] |
| IR | Spectral data available[4] |
| Mass Spectrometry | Spectral data available[4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available fluorinated precursor. While a specific detailed protocol for its direct synthesis is not widely published, a general approach can be adapted from the synthesis of related fluorinated hydroxybenzonitriles. A common strategy involves the bromination of a corresponding difluorophenol followed by cyanation.
Experimental Protocol: Synthesis of a Fluorinated Hydroxybenzonitrile (Adapted)
This protocol is adapted from the synthesis of 3-fluoro-4-hydroxybenzonitrile and provides a general workflow that can be optimized for the synthesis of this compound.[5]
Step 1: Bromination of the Fluorophenol
A solution of the starting fluorophenol in a suitable solvent (e.g., a halogenated solvent or an organic acid) is treated with a brominating agent (e.g., bromine or N-bromosuccinimide). The reaction is typically carried out at a controlled temperature to ensure regioselectivity.
Step 2: Cyanation of the Brominated Intermediate
The resulting bromo-fluorophenol is then subjected to a cyanation reaction. A common method is the Rosenmund-von Braun reaction, which involves heating the aryl halide with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[5]
Detailed Procedure (Example for 3-Fluoro-4-hydroxybenzonitrile): [5]
-
To a stirred solution of 4-bromo-2-fluorophenol (10 ml, 91 mmol) in 75 ml of NMP under a nitrogen atmosphere, add copper(I) cyanide (9.85 g, 0.11 mol).[5]
-
Heat the reaction mixture to 150 °C for 5 hours.[5]
-
After cooling, dilute the mixture with 200 ml of diethyl ether, stir, and decant the supernatant. Repeat the ether wash.[5]
-
Combine the ether extracts and wash successively with water, 1N HCl solution, water, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
The crude solid can be purified by trituration or recrystallization to afford the final product.[5]
This general procedure highlights the key steps and reagents that could be adapted for the synthesis of this compound, likely starting from 2,3-difluorophenol.
Figure 1. Proposed synthetic workflow for this compound.
Key Reactions as a Building Block
The utility of this compound lies in its ability to undergo a variety of chemical transformations at its functional groups, making it a versatile precursor for more complex molecules.
O-Alkylation (Williamson Ether Synthesis)
The phenolic hydroxyl group of this compound can be readily alkylated to form a wide range of aryl ethers. The Williamson ether synthesis is a classic and effective method for this transformation.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a base, typically potassium carbonate (1.5-2.0 eq), to the solution and stir.
-
Add the desired alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
| Alkyl Halide | Base | Solvent | Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetone | >90 (estimated) |
| Ethyl iodide | K₂CO₃ | DMF | >85 (estimated) |
| Propargyl bromide | K₂CO₃ | Acetone | >80 (estimated) |
Note: Yields are estimated based on typical Williamson ether synthesis reactions.
Figure 2. Experimental workflow for the O-alkylation of this compound.
Suzuki-Miyaura Cross-Coupling
To further elaborate the molecular scaffold, the hydroxyl group can be converted to a triflate, or the aromatic ring can be halogenated to introduce a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is instrumental in forming C-C bonds and synthesizing biaryl compounds.
-
To a reaction vessel, add the aryl bromide derivative of this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
A degassed solvent system, such as a mixture of 1,4-dioxane and water, is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 70-90 (estimated) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 65-85 (estimated) |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 60-80 (estimated) |
Note: Yields are estimated based on typical Suzuki-Miyaura coupling reactions.
References
The Ascendant Role of Fluorinated Hydroxybenzonitrile Derivatives in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of numerous drug candidates. Within this landscape, fluorinated hydroxybenzonitrile derivatives are emerging as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and a summary of quantitative biological data are presented to facilitate further research and development in this burgeoning field.
The Impact of Fluorination on Biological Activity
The introduction of fluorine into the hydroxybenzonitrile scaffold can dramatically alter its physicochemical properties, leading to enhanced biological efficacy. The high electronegativity and relatively small size of the fluorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications can translate into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated compounds highly sought after in drug discovery programs. For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the unique electronic properties of the carbon-fluorine bond can lead to stronger interactions with biological targets, resulting in increased potency.
Anticancer Activity of Fluorinated Hydroxybenzonitrile Derivatives
Several studies have highlighted the potential of fluorinated hydroxybenzonitrile derivatives as anticancer agents. One notable example is 3-Fluoro-4-hydroxy-5-nitrobenzonitrile, which has demonstrated significant cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of a key fluorinated hydroxybenzonitrile derivative.
| Compound | Cell Line | Activity Metric | Value |
| 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | MCF-7 (Breast Cancer) | IC50 | 8 µM[1] |
Table 1: In Vitro Anticancer Activity of a Fluorinated Hydroxybenzonitrile Derivative
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of fluorinated hydroxybenzonitrile derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated hydroxybenzonitrile derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated hydroxybenzonitrile derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity of Fluorinated Hydroxybenzonitrile Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Fluorinated hydroxybenzonitrile derivatives have shown promise in this area, exhibiting activity against a range of bacterial strains.
Quantitative Antimicrobial Data
The antimicrobial efficacy of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile is presented in the table below.
| Compound | Bacterial Strain | Activity Metric | Value |
| 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | Escherichia coli | MIC | 32 µg/mL[1] |
Table 2: In Vitro Antimicrobial Activity of a Fluorinated Hydroxybenzonitrile Derivative
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Fluorinated hydroxybenzonitrile derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilutions: Prepare serial twofold dilutions of the fluorinated hydroxybenzonitrile derivatives in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Enzyme Inhibitory Activity
Fluorinated hydroxybenzonitrile derivatives are also being explored as inhibitors of various enzymes that are implicated in disease. While specific data on direct derivatives is emerging, related fluorinated compounds have shown significant inhibitory potential against enzymes such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B). The introduction of fluorine can enhance the binding affinity of the inhibitor to the enzyme's active site.
Synthesis of Fluorinated Hydroxybenzonitrile Derivatives
The synthesis of these derivatives often involves multi-step reaction sequences. A general workflow for the synthesis of a fluorinated hydroxybenzonitrile derivative is depicted below. The specific reagents and conditions will vary depending on the desired substitution pattern.
Caption: A generalized workflow for the synthesis of fluorinated hydroxybenzonitrile derivatives.
Signaling Pathways and Mechanisms of Action
The biological activities of fluorinated hydroxybenzonitrile derivatives are exerted through their interaction with various cellular signaling pathways. For instance, their anticancer effects may be mediated through the induction of apoptosis or the inhibition of key kinases involved in cell proliferation and survival. The diagram below illustrates a hypothetical mechanism of action for a fluorinated hydroxybenzonitrile derivative as a kinase inhibitor.
Caption: A diagram illustrating the potential mechanism of action of a fluorinated hydroxybenzonitrile derivative as a kinase inhibitor.
Future Directions
The field of fluorinated hydroxybenzonitrile derivatives holds immense potential for the discovery of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to establish comprehensive structure-activity relationships. Investigating their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic efficacy and selectivity. Furthermore, in vivo studies are needed to assess their pharmacokinetic properties and preclinical efficacy in relevant disease models. The continued exploration of this chemical space is poised to yield novel drug candidates with improved clinical outcomes.
References
Discovery and history of substituted benzonitriles in research
An In-depth Technical Guide to the Discovery and History of Substituted Benzonitriles in Research
Introduction
The benzonitrile moiety, a simple aromatic ring with a nitrile group, has become a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in crucial molecular interactions have led to the development of numerous benzonitrile-containing compounds, from laboratory curiosities to life-saving pharmaceuticals.[1] The versatility of substituted benzonitriles allows them to interact with a wide array of biological targets, leading to their application in diverse therapeutic areas such as oncology, virology, and microbiology.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of substituted benzonitriles for researchers, scientists, and drug development professionals.
Discovery and Early History
Benzonitrile (C₆H₅CN), the simplest aromatic nitrile, was first reported in 1844 by the German chemist Hermann Fehling.[3] His discovery resulted from the thermal dehydration of ammonium benzoate.[3][4] Fehling observed the formation of a colorless, oily liquid with a distinct almond-like odor, which he named "benzonitril". He correctly deduced its structure by drawing an analogy to the known reaction of ammonium formate yielding formonitrile (hydrogen cyanide). This was a pivotal moment, as Fehling's nomenclature gave rise to the term "nitrile" for the entire class of organic compounds containing the -C≡N functional group.[3] While Fehling's work represents the first successful isolation and characterization, earlier attempts to synthesize benzonitrile had been made by Friedrich Wöhler and Justus von Liebig in 1832, though their synthesis yielded only a minimal amount.[3]
Evolution of Synthetic Methodologies
The journey from Fehling's initial discovery to the widespread use of substituted benzonitriles in modern research has been paved by the development of diverse and efficient synthetic methods.
Historical Synthetic Routes
Several classical methods have been instrumental in the synthesis of benzonitriles:
-
Dehydration of Benzamides and Aldoximes: In the laboratory, benzonitrile can be prepared by the dehydration of benzamide or benzaldehyde oxime.[4]
-
Rosenmund–von Braun Reaction: This reaction utilizes cuprous cyanide or sodium cyanide to convert an aryl halide (like bromobenzene) into the corresponding aryl nitrile.[4]
-
Sandmeyer Reaction: A versatile method for introducing a cyano group onto an aromatic ring, starting from an aniline derivative.
-
Ammoxidation of Toluene: On an industrial scale, benzonitrile is prepared by the ammoxidation of toluene, which involves reacting toluene with ammonia and oxygen at high temperatures (400-450 °C).[4]
Experimental Protocol: Fehling's Thermal Dehydration of Ammonium Benzoate
This method, while historically significant, has been largely superseded by more efficient procedures.
-
Reactants: Ammonium benzoate.[3]
-
Procedure:
-
Work-up:
Modern Synthetic Approaches
Modern drug discovery often requires the synthesis of complex, highly substituted benzonitriles. This has led to the development of more sophisticated and efficient synthetic routes.
Experimental Protocol: Synthesis of Biphenyl-1,2,3-triazol-benzonitrile Derivatives as PD-1/PD-L1 Inhibitors
This protocol describes a modern multi-step synthesis to create complex benzonitrile derivatives for cancer therapy research.[5]
-
Reactants: Compound 6 (a precursor molecule), substituted aldehyde, methanol, acetic acid, sodium cyanoborohydride (NaCNBH₃).[5]
-
Procedure:
-
Dissolve compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (2 mL).[5]
-
Add acetic acid (0.01 mL, 0.17 mmol) to the solution.[5]
-
Stir the reaction mixture for 2 hours.[5]
-
Cool the mixture to 0 °C and add NaCNBH₃ (0.043 g, 0.7 mmol).[5]
-
Allow the reaction to proceed at room temperature and stir for 8 hours under an inert atmosphere.[5]
-
-
Work-up:
The Role of Substituted Benzonitriles in Drug Discovery
The benzonitrile functional group is more than just a synthetic handle; it is a key pharmacophore that imparts valuable properties to drug candidates. Its strong electron-withdrawing nature can alter the electron density of the aromatic ring, influencing π-π stacking interactions with protein residues.[6] The nitrile group is also a strong hydrogen bond acceptor and is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups.[6][7]
Therapeutic Applications
Substituted benzonitriles have demonstrated significant therapeutic potential across a wide range of diseases.[2]
Oncology
Benzonitrile-containing compounds are prominent in cancer research, acting through various mechanisms.
-
Kinase Inhibition: Derivatives have been developed to inhibit kinases like Tankyrase, mTOR, and TBK1/IKKε, which are often dysregulated in cancer.[2]
-
Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives act as potent inhibitors of tubulin polymerization, arresting the cell cycle and inducing apoptosis in cancer cells.[2]
-
PD-1/PD-L1 Interaction Inhibition: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are crucial immune checkpoint proteins. Benzonitrile derivatives have been designed to inhibit this interaction, preventing cancer cells from evading the immune system.[2]
-
Aromatase Inhibition: Several substituted benzonitriles, such as anastrozole, are selective inhibitors of the aromatase enzyme, a key target in treating estrogen-dependent breast cancer.[8]
Virology
The antiviral properties of benzonitriles have been notably explored against the Hepatitis C Virus (HCV).[2] Certain 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors that block the early stages of the viral life cycle, specifically the entry of the virus into host cells.[2]
Microbiology
Novel benzonitrile derivatives have been synthesized and screened for their activity against various microbial pathogens.[2] For instance, specific derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[2]
Quantitative Data on Biological Activity
The potency of substituted benzonitriles can be seen in their biological activity data. The following tables summarize key findings for various therapeutic targets.
Table 1: Anticancer Activity of Benzonitrile Derivatives
| Compound | Target | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| Compound 1g2a | Tubulin Polymerization | HCT116, BEL-7402 | Nanomolar range | [2] |
| Anastrozole | Aromatase | - | - | [8] |
| Bicalutamide | Androgen Receptor | - | - | [8] |
| Biphenyl-triazole-benzonitrile | PD-1/PD-L1 Inhibition | - | Varies by derivative |[5] |
Table 2: Antiviral Activity of Benzonitrile Derivatives
| Compound Class | Target | Virus | Activity (EC₅₀) | Reference |
|---|
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile (Lead L0909) | Viral Entry | HCV | 0.022 µM |[2] |
Conclusion
From its serendipitous discovery in the 19th century, the benzonitrile scaffold has evolved into a cornerstone of modern drug development.[1][3] The historical progression from simple thermal decompositions to complex, multi-step syntheses highlights the advancements in organic chemistry.[3][5] The unique physicochemical properties of the nitrile group make it a valuable tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates.[6] The successful application of substituted benzonitriles in treating a wide range of diseases, particularly cancer, underscores their therapeutic importance.[2] Continued research into novel synthetic methodologies and biological applications will undoubtedly solidify the role of substituted benzonitriles in the future of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzonitrile - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,3-Difluoro-4-hydroxybenzonitrile: Suppliers, Purity Standards, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on 2,3-Difluoro-4-hydroxybenzonitrile, a key building block in pharmaceutical and materials science research. This document outlines major suppliers, typical purity standards, and detailed analytical methodologies for quality control, designed to assist researchers and drug development professionals in sourcing and utilizing this compound with confidence.
Introduction
This compound (CAS No. 126162-38-7) is a fluorinated aromatic compound with significant potential in various scientific applications. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of molecules, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials. Ensuring the purity of this starting material is critical for the reliability and reproducibility of experimental results and the quality of the final products.
Suppliers and Purity Standards
A variety of chemical suppliers offer this compound, with purity levels typically ranging from 95% to over 99%. The choice of supplier may depend on the specific requirements of the research or manufacturing process, including the acceptable level of impurities, required quantity, and necessary documentation such as a Certificate of Analysis (CoA). Below is a summary of prominent suppliers and their stated purity standards.
| Supplier | Stated Purity | Additional Information |
| Thermo Scientific Chemicals | ≥94.0% (GC)[1] | Formerly part of the Alfa Aesar portfolio. |
| Henan Allgreen Chemical Co., Ltd | 98%[2] | Offers industrial and pharmaceutical grades. |
| AOBChem | 95%[3] | Provides the material for research and development purposes. |
| Matrix Scientific | Information not specified | Offers custom synthesis and bulk quantities.[4] |
| Sigma-Aldrich | 95%, 98% | Provides the compound with detailed safety and property information. |
| Fluorochem | 97%[5] | - |
| Nanjing Finechem Holding Co.,Limited | - | Provides specifications such as appearance and solubility.[6] |
| Titan Scientific | 98% | Reagent Grade (RG).[7] |
Analytical Methods for Purity Determination
Accurate determination of the purity of this compound is crucial. The following are detailed experimental protocols for the most common analytical techniques used for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main compound from its impurities. A reversed-phase HPLC method is generally suitable for this analysis.
Experimental Protocol:
-
Instrumentation: A standard analytical HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure the separation of potential impurities with varying polarities.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for structural elucidation and can also be used to assess purity by identifying and quantifying impurities.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons like the hydroxyl group.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the aromatic protons. The integration of these signals should correspond to the expected number of protons. Impurities will present as additional peaks with integrations that can be used to estimate their concentration relative to the main compound, especially if a quantitative internal standard is used.
-
¹³C NMR Analysis: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The presence of unexpected signals may indicate impurities.[8][9]
-
¹⁹F NMR Analysis: Fluorine NMR is particularly useful for fluorinated compounds. The spectrum should show two distinct signals for the two non-equivalent fluorine atoms. The presence of other fluorine-containing impurities would be readily detected.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities, GC-MS is a highly sensitive method for separation and identification.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Analysis: The retention time of the main peak is used for identification, and the mass spectrum provides confirmation of the molecular weight and fragmentation pattern. Impurities can be identified by their respective retention times and mass spectra.
Quality Control and Supplier Validation Workflow
A systematic approach to quality control and supplier validation is essential for ensuring the consistency and reliability of this compound used in research and development.
Caption: A typical workflow for the quality control and validation of incoming this compound.
Conclusion
The quality of starting materials is a fundamental prerequisite for successful research and development in the pharmaceutical and chemical industries. This guide provides a comprehensive overview of suppliers, purity standards, and analytical methods for this compound. By implementing robust quality control procedures as outlined, researchers and scientists can ensure the integrity of their experimental outcomes and the quality of their synthesized products.
References
- 1. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 3. aobchem.com [aobchem.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. This compound | 126162-38-7 [sigmaaldrich.com]
- 6. This compound | Properties, Uses, Safety, Supplier & SDS | Buy High Purity Chemical Online China [nj-finechem.com]
- 7. This compound - C7H3F2NO | CSCS00000036799 [chem-space.com]
- 8. rsc.org [rsc.org]
- 9. 2,3-Difluorobenzonitrile(21524-39-0) 13C NMR [m.chemicalbook.com]
In-Depth Technical Guide: Safety and Handling of 2,3-Difluoro-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2,3-Difluoro-4-hydroxybenzonitrile (CAS No. 126162-38-7). The information is compiled from Safety Data Sheets (SDS) and chemical supplier data to ensure a high standard of safety in a laboratory and research environment. This document is intended for professionals in research, discovery, and drug development who are trained in handling hazardous chemicals.
Chemical Identification and Physical Properties
This compound is a fluorinated aromatic nitrile, often used as an organic synthesis intermediate.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 126162-38-7 | [2] |
| Molecular Formula | C₇H₃F₂NO | [1][2] |
| Molecular Weight | 155.10 g/mol | [2][3] |
| Appearance | White or off-white solid/powder | [1][3] |
| Melting Point | 145°C to 149°C | [2] |
| Solubility | Low solubility in water. Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | [3] |
| pKa (phenolic OH) | Estimated to be in the range of 9-10. | [3] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS hazard classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5] |
| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life.[5] |
Signal Word: Danger[6]
Hazard Pictograms:
corrosive irritant
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risk.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[4]
-
A laboratory chemical hood is required for procedures involving this compound.[6][7]
-
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to ensure appropriate PPE is selected. The following table outlines the minimum required PPE.
| Body Part | Protection | Standard/Reference |
| Eyes/Face | Chemical safety goggles or glasses. A face shield should be worn where there is a risk of splashing. | 29 CFR 1910.133[4] |
| Hands | Protective gloves. The specific glove material should be chosen based on the solvent used and breakthrough time. | 29 CFR 1910.138[4] |
| Skin/Body | Wear suitable protective clothing, such as a lab coat. | [4] |
| Respiratory | In case of inadequate ventilation or when dusts are generated, wear respiratory protection. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | 29 CFR 1910.134[4] |
| Feet | Safety shoes are recommended. | 29 CFR 1910.136[4] |
The following diagram illustrates a general workflow for selecting appropriate PPE when handling hazardous chemical powders.
Caption: PPE Selection Workflow for Hazardous Powders.
Hygiene Measures
-
Do not eat, drink, or smoke when using this product.[4]
-
Contaminated clothing should be removed and washed before reuse.[5]
Storage Conditions
-
Keep away from heat, sparks, and flame.[4]
-
Incompatible materials include strong oxidizing agents.[4]
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[4] |
| Skin Contact | If on skin, wash with plenty of soap and water. Take off immediately all contaminated clothing. Get immediate medical advice/attention.[4][5] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[4] |
| Inhalation | If inhaled, remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[4] |
The following decision tree outlines the general first aid procedures for chemical exposure.
Caption: First Aid Decision Tree for Chemical Exposure.
Fire-Fighting and Spill-Response Measures
Fire-Fighting
-
Suitable extinguishing media: Alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[4]
-
Hazardous decomposition products in case of fire: Thermal decomposition may generate carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]
-
Firefighting instructions: Evacuate the area. Wear self-contained breathing apparatus and full protective gear.[4][5]
Accidental Release Measures
-
Personal precautions: Ensure adequate ventilation. Avoid inhalation of dust. Avoid substance contact. Evacuate the danger area.[5]
-
Environmental precautions: Do not let the product enter drains.[5]
-
Methods for cleaning up: Sweep or shovel spills into an appropriate container for disposal. Minimize the generation of dust.[4] Clean the affected area.[5]
Toxicological Information
Quantitative toxicological data for this compound is not widely available.[5] The primary hazards are acute toxicity if swallowed, severe skin and eye irritation, and respiratory irritation.[4] As a nitrile compound, utmost caution is advised, as the release of hydrocyanic acid is possible under certain conditions, which can lead to the blockade of cellular respiration.[5]
Experimental Protocols for Safety Assessment
While specific experimental data on the toxicology of this compound is limited, the safety profile of a novel compound of this class would typically be evaluated using a battery of in vitro toxicology assays. These tests help to identify potential hazards early in the drug development process while minimizing the use of animal testing.[8]
The following diagram illustrates a general workflow for the in vitro safety assessment of a chemical compound.
Caption: General In Vitro Safety Assessment Workflow.
Representative Protocol: Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
Principle: This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The principle of this bacterial reverse mutation test is that it detects mutations that revert mutations present in the tester strains and restore the functional capability of the bacteria to synthesize an essential amino acid.
Methodology (Generalized):
-
Strains: Select appropriate bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (e.g., a post-mitochondrial fraction (S9) prepared from the livers of rodents treated with an enzyme-inducing agent such as Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Exposure: The test compound is mixed with the bacterial tester strain and, in the case of the S9-activated assay, the metabolic activation mixture. This mixture is then combined with an overlay agar and plated onto a minimal medium agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted for each plate.
-
Analysis: The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations.
Representative Protocol: In Vitro Micronucleus Test (OECD 487)
Principle: This test identifies substances that cause cytogenetic damage, which results in the formation of micronuclei. Micronuclei are small nuclei that form in the cytoplasm of interphasic cells and contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Methodology (Generalized):
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary cell cultures (e.g., human lymphocytes).
-
Exposure: Treat the cell cultures with the test compound at various concentrations, with and without metabolic activation (S9 mix), for a suitable period (e.g., 3-6 hours).
-
Recovery: After the treatment period, wash the cells and culture them for a period that allows for chromosome damage to lead to the formation of micronuclei (approximately 1.5-2 normal cell cycle lengths).
-
Cytokinesis Block: Add a cytokinesis-blocking agent (e.g., cytochalasin B) to the cultures to accumulate cells that have completed one mitosis (binucleated cells), which are then scored for the presence of micronuclei.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, Hoechst 33258, or propidium iodide).
-
Scoring: Using a microscope, score a predetermined number of binucleated cells (e.g., 2000 per concentration) for the presence of micronuclei.
-
Analysis: The results are evaluated for a concentration-related increase in the frequency of micronucleated cells. Statistical analysis is performed to determine if the increase is significant compared to the solvent/vehicle control.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[5] Dispose of contents/container to an approved waste disposal plant.[4][5] Do not mix with other waste.[5]
Conclusion
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. Adherence to the safety precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. In the event of an accident, the first aid and spill response measures described should be implemented immediately. Researchers and drug development professionals should treat this compound with the utmost care, consistent with good laboratory practices for handling hazardous materials.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative methods in toxicology tests: in vitro toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Difluoro-3-hydroxybenzonitrile | C7H3F2NO | CID 119008318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. criver.com [criver.com]
Methodological & Application
Application Note: Detailed Synthesis Protocol for 2,3-Difluoro-4-hydroxybenzonitrile
Abstract
This document outlines a detailed, two-step experimental protocol for the synthesis of 2,3-Difluoro-4-hydroxybenzonitrile, a valuable intermediate for the development of pharmaceuticals, agrochemicals, and liquid crystal materials. The protocol is designed for researchers in organic chemistry and drug development. The synthesis begins with the regioselective bromination of commercially available 2,3-difluorophenol to yield 4-bromo-2,3-difluorophenol. This intermediate is then converted to the final product via a copper-catalyzed cyanation reaction. This protocol is based on established methodologies for analogous halogenated phenolic compounds.
Introduction
This compound is an important synthetic building block characterized by its fluorinated aromatic ring, a feature known to enhance metabolic stability and binding affinity in bioactive molecules.[1] Its structural motifs are found in a variety of specialty chemicals. This protocol provides a reliable and reproducible method for its laboratory-scale synthesis, addressing the need for a clear and detailed procedure.
Overall Reaction Scheme
The synthesis of this compound is proposed to proceed in two sequential steps:
-
Step 1: Bromination of 2,3-Difluorophenol.
-
Step 2: Cyanation of 4-Bromo-2,3-difluorophenol.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Step 1: Synthesis of 4-Bromo-2,3-difluorophenol (Intermediate)
This procedure is adapted from established methods for the bromination of fluorophenols.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 2,3-Difluorophenol | C₆H₄F₂O | 130.09 | 13.0 g (0.1 mol) | Sigma-Aldrich |
| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 200 mL | Fisher Scientific |
| Bromine (Br₂) | Br₂ | 159.81 | 16.0 g (0.1 mol) | Acros Organics |
| 48% Hydrobromic Acid (HBr) | HBr | 80.91 | 5-10 drops | Alfa Aesar |
| Saturated Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | As needed | J.T. Baker |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | EMD Millipore |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | VWR Chemicals |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 13.0 g (0.1 mol) of 2,3-difluorophenol in 100 mL of carbon disulfide.
-
Reagent Addition: In the dropping funnel, prepare a solution of 16.0 g (0.1 mol) of bromine in 100 mL of carbon disulfide. Add this solution dropwise to the stirred solution of 2,3-difluorophenol over 30 minutes at room temperature.
-
Catalysis and Reflux: After the addition is complete, add 5-10 drops of 48% hydrobromic acid to the reaction mixture. Heat the mixture to reflux (approximately 46 °C) and maintain for 4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 150 mL of cold water. Add saturated sodium metabisulfite solution dropwise until the red color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 4-bromo-2,3-difluorophenol by vacuum distillation or column chromatography to obtain a pure solid. The expected yield is approximately 70-80%.
Step 2: Synthesis of this compound (Final Product)
This procedure is based on the Rosenmund-von Braun reaction for the cyanation of aryl halides.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 4-Bromo-2,3-difluorophenol | C₆H₃BrF₂O | 208.99 | 10.45 g (0.05 mol) | From Step 1 |
| Copper(I) Cyanide (CuCN) | CuCN | 89.56 | 5.37 g (0.06 mol) | Strem Chemicals |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 100 mL | TCI Chemicals |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 400 mL | Macron |
| 1N Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | VWR Chemicals |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | BDH Chemicals |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser with nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 10.45 g (0.05 mol) of 4-bromo-2,3-difluorophenol, 5.37 g (0.06 mol) of copper(I) cyanide, and 100 mL of N-Methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the stirred mixture to 150-160 °C under a nitrogen atmosphere for 5-7 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aryl bromide is no longer detectable.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with 200 mL of diethyl ether, stir for 15 minutes, and decant the liquid.
-
Extraction: Repeat the dilution and decantation process with another 200 mL of diethyl ether. Combine the ether decantates.
-
Washing: Wash the combined organic layers with 100 mL of water, 100 mL of 1N HCl solution, another 100 mL of water, and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to afford pure this compound. The expected yield is approximately 70-75%.
Data Summary
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2,3-Difluorophenol | 6418-38-8 | C₆H₄F₂O | 130.09 | White crystalline solid[2] |
| 4-Bromo-2,3-difluorophenol | 144292-32-0 | C₆H₃BrF₂O | 208.99 | Dark red oil or solid[3] |
| This compound | 126162-38-7 | C₇H₃F₂NO | 155.10 | Solid (expected) |
Table 2: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Bromination | Br₂, HBr (cat.) | CS₂ | 46 (Reflux) | 4 | 70 - 80 |
| 2 | Cyanation | CuCN | NMP | 150 - 160 | 5 - 7 | 70 - 75 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the two-step synthesis of the target compound.
References
Application Note: The Utility of 2,3-Difluoro-4-hydroxybenzonitrile in the Synthesis of Potent Kinase Inhibitors
Introduction
2,3-Difluoro-4-hydroxybenzonitrile is a valuable building block in medicinal chemistry, particularly for the development of targeted kinase inhibitors. Its unique electronic properties and substitution pattern make it an attractive scaffold for designing molecules that can effectively interact with the ATP-binding sites of various kinases. The presence of fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability, while the hydroxyl and nitrile groups provide versatile handles for further chemical modifications. This application note details the use of this compound in the synthesis of RAF kinase inhibitors, which are crucial in the treatment of cancers such as melanoma.
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving oncogenesis in a significant portion of melanomas and other cancers.[1][3] The development of inhibitors that specifically target BRAF V600E or pan-RAF kinases is a key therapeutic strategy.[1][4] this compound serves as a key starting material for the synthesis of such inhibitors, often forming the "head" group that interacts with the hinge region of the kinase.
Application in RAF Inhibitor Synthesis
The synthesis of RAF inhibitors often involves the coupling of a heterocyclic core, such as pyrazole, with various substituted aryl moieties. The 2,3-difluoro-4-hydroxyphenyl group derived from this compound is frequently employed to enhance the potency and selectivity of the resulting inhibitor. For instance, in the synthesis of pyrazole-based sulfonamide inhibitors, the nitrile group of this compound can be a precursor to other functional groups or the entire molecule can be incorporated through nucleophilic aromatic substitution or other coupling reactions.
The fluorination pattern of the phenyl ring is crucial for the inhibitor's activity. Studies on structure-activity relationships (SAR) have shown that difluoro substitutions can significantly improve the inhibitory potency against mutant kinases.[5]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a representative pan-RAF inhibitor, I-15, which incorporates a difluoro-substituted moiety, against various RAF kinases.
| Compound | Target Kinase | IC50 (nM) |
| I-15 | BRAF V600E | 12.6 |
| ARaf | 30.1 | |
| BRAF WT | 19.7 | |
| CRaf | 17.5 | |
| Table 1: In vitro inhibitory activity of a pan-RAF inhibitor I-15. Data sourced from Organic & Biomolecular Chemistry.[4] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
References
- 1. Identification of a novel family of BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of Selective Small Molecule Degraders of BRAF-V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Difluoro-4-hydroxybenzonitrile as an Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed application note and a representative protocol for the potential use of 2,3-Difluoro-4-hydroxybenzonitrile in the synthesis of a hypothetical herbicidal agent, demonstrating its utility as a chemical building block. The protocols and pathways described are based on established chemical principles and are intended to serve as a guide for researchers in the field.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 126162-38-7 | |
| Molecular Formula | C₇H₃F₂NO | |
| Molecular Weight | 155.11 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥ 95% | |
| InChI Key | UIJJJWADIVZXNT-UHFFFAOYSA-N |
Hypothetical Agrochemical Synthesis: A Case Study
To illustrate the synthetic utility of this compound, we present a protocol for the synthesis of a hypothetical herbicide, which we will refer to as "Fluoxydil."
Target Molecule: 2-(2,3-Difluoro-4-cyanophenoxy)propanoic acid (Fluoxydil)
Proposed Herbicidal Activity: Fluoxydil is envisioned as a selective post-emergence herbicide for broadleaf weed control in cereal crops. Its proposed mechanism of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a common target for herbicides.
Synthetic Pathway Overview
The synthesis of Fluoxydil from this compound can be achieved in a two-step process:
-
Williamson Ether Synthesis: Reaction of this compound with an ethyl 2-bromopropanoate in the presence of a base.
-
Hydrolysis: Conversion of the resulting ester to the carboxylic acid.
Caption: Synthetic pathway for the hypothetical herbicide Fluoxydil.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2,3-difluoro-4-cyanophenoxy)propanoate
Materials:
-
This compound (1.0 eq)
-
Ethyl 2-bromopropanoate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 15.5 g, 0.1 mol).
-
Add anhydrous acetone (100 mL) and stir until the starting material is dissolved.
-
Add anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
To the stirring suspension, add ethyl 2-bromopropanoate (21.7 g, 0.12 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as an oil. Purify by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2-(2,3-Difluoro-4-cyanophenoxy)propanoic acid (Fluoxydil)
Materials:
-
Ethyl 2-(2,3-difluoro-4-cyanophenoxy)propanoate (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Water
Procedure:
-
Dissolve the ester from Step 1 (e.g., 25.5 g, 0.1 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL) and add it to the ethanolic solution of the ester.
-
Heat the mixture to 50-60°C and stir for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate will form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, Fluoxydil.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected quantitative data for the synthesis of Fluoxydil.
| Parameter | Step 1 | Step 2 |
| Reactant | This compound | Ethyl 2-(2,3-difluoro-4-cyanophenoxy)propanoate |
| Product | Ethyl 2-(2,3-difluoro-4-cyanophenoxy)propanoate | 2-(2,3-Difluoro-4-cyanophenoxy)propanoic acid |
| Typical Yield | 85-92% | 90-97% |
| Purity (by HPLC) | >98% | >99% |
| Melting Point (°C) | N/A (Oil) | 125-128 |
Proposed Mode of Action: PPO Inhibition
Protoporphyrinogen oxidase (PPO) is an enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes the formation of reactive oxygen species (ROS). These ROS lead to rapid lipid peroxidation and membrane damage, resulting in cell death and the characteristic symptoms of PPO-inhibiting herbicides, such as necrosis and desiccation of plant tissues.
Caption: Proposed mode of action of Fluoxydil via PPO inhibition.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from the starting material to the final product and analysis.
Caption: Experimental workflow for the synthesis of Fluoxydil.
Conclusion
This compound is a promising intermediate for the synthesis of novel agrochemicals. Its fluorinated structure provides a scaffold for the development of compounds with potentially enhanced efficacy and favorable physicochemical properties. The provided hypothetical synthesis of "Fluoxydil" illustrates a practical and efficient route to a potential herbicide, utilizing standard and scalable chemical transformations. This application note serves as a foundation for researchers to explore the diverse applications of this versatile building block in the design and synthesis of next-generation crop protection agents.
Application of 2,3-Difluoro-4-hydroxybenzonitrile in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-hydroxybenzonitrile is a fluorinated aromatic compound with the chemical formula C₇H₃F₂NO. Its unique molecular structure, featuring a hydroxyl group for reaction and two fluorine atoms that impart distinct electronic properties and stability, makes it a valuable building block in the synthesis of advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in the development of high-performance polymers and liquid crystals. The strategic incorporation of this monomer can lead to materials with enhanced thermal stability, specific liquid crystalline phases, and desirable dielectric properties.
I. Application in High-Performance Poly(aryl ether nitrile)s
Poly(aryl ether nitrile)s (PAENs) are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. The incorporation of the 2,3-difluoro-4-cyanophenoxy moiety into the polymer backbone can significantly enhance these properties. The fluorine atoms contribute to increased thermal stability and improved resistance to chemical attack, while the nitrile group can enhance polarity and intermolecular interactions.
A common synthetic route to produce PAENs from this compound is through nucleophilic aromatic substitution polymerization with an activated aromatic dihalide.
Quantitative Data Presentation
The following table summarizes the key properties of a representative poly(aryl ether nitrile) synthesized from this compound and a suitable bisphenol, based on typical results for analogous fluorinated poly(aryl ether)s.[1]
| Property | Value | Unit |
| Glass Transition Temperature (Tg) | 142 - 235 | °C |
| 5% Weight Loss Temperature (TGA) | 509 - 562 | °C |
| Number Average Molecular Weight (Mn) | 1.77 x 10⁴ - 5.16 x 10⁴ | g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 | - |
| Solubility | Soluble in common organic solvents (e.g., NMP, DMAc, chloroform) | - |
Experimental Protocol: Synthesis of Poly(aryl ether nitrile)
This protocol describes a typical procedure for the synthesis of a poly(aryl ether nitrile) via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Bis(4-fluorophenyl) sulfone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Monomer and Catalyst Preparation: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound (1 equivalent), Bis(4-fluorophenyl) sulfone (1 equivalent), and anhydrous potassium carbonate (1.1 equivalents).
-
Solvent Addition: Add anhydrous NMP and toluene to the flask. The amount of solvent should be sufficient to achieve a solids concentration of 20-30% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C and reflux for 2-4 hours to remove water azeotropically with toluene.
-
Polymerization: After the removal of water, drain the toluene from the Dean-Stark trap and raise the temperature of the reaction mixture to 180-190 °C. Maintain this temperature for 6-12 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Cool the viscous solution to room temperature and pour it into a stirred solution of methanol and water (80/20 v/v) to precipitate the polymer.
-
Washing: Filter the fibrous polymer and wash it thoroughly with deionized water and then with methanol to remove residual salts and solvent.
-
Drying: Dry the polymer in a vacuum oven at 120 °C for 24 hours.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of poly(aryl ether nitrile).
II. Application in Liquid Crystal Synthesis
This compound is a key intermediate in the synthesis of liquid crystals.[2] The presence of the cyano group provides a strong dipole moment, which is crucial for the alignment of the molecules in an electric field, a fundamental principle behind liquid crystal displays (LCDs). The fluorine atoms can enhance mesophase stability and influence the dielectric anisotropy of the final liquid crystal molecule.
A common synthetic route involves the etherification of the hydroxyl group of this compound with an alkyl halide to introduce a flexible tail, a common feature in calamitic (rod-shaped) liquid crystals.
Quantitative Data Presentation
The following table presents typical phase transition temperatures for a liquid crystal synthesized from this compound and a long-chain alkyl bromide.
| Compound | Phase Transition Temperatures (°C) |
| 4-n-alkoxy-2,3-difluorobenzonitrile | Cr. ↔ SmA ↔ N ↔ Iso. |
| (Example with C8 chain) | Cr. 65 SmA 85 N 95 Iso. |
Cr = Crystalline, SmA = Smectic A, N = Nematic, Iso = Isotropic liquid
Experimental Protocol: Synthesis of 4-n-Octyloxy-2,3-difluorobenzonitrile
This protocol outlines the synthesis of a liquid crystal via Williamson ether synthesis.
Materials:
-
This compound
-
1-Bromooctane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Dichloromethane
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and 1-bromooctane (1.1 equivalents) in acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 24 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with deionized water (3 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the dichloromethane under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Determine the phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Signaling Pathway/Logical Relationship Diagram
Caption: Structure-property relationships of this compound.
Conclusion
This compound is a versatile monomer for the synthesis of high-performance polymers and liquid crystals. Its incorporation into material structures can lead to significant improvements in thermal stability, chemical resistance, and can be used to tailor liquid crystalline and dielectric properties. The experimental protocols provided herein offer a foundation for the synthesis and characterization of novel materials based on this promising building block. Further research into the copolymerization of this compound with other monomers and the synthesis of more complex liquid crystalline structures will undoubtedly lead to the development of new materials with advanced functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
Application Notes and Protocols for NMR Characterization of Fluorinated Aromatic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-containing aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these molecules. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive and informative NMR handle. This document provides detailed application notes and experimental protocols for the characterization of fluorinated aromatic compounds using advanced NMR techniques.
Quantitative ¹⁹F NMR (qNMR) for Potency and Purity Assessment
Application Note
Quantitative ¹⁹F NMR (qNMR) is a powerful primary analytical method for determining the purity or concentration of fluorinated compounds.[1][2] Its advantages over chromatographic techniques include speed, simplicity, and the fact that a specific reference standard for the analyte is often not required.[2] The wide chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, a common challenge in ¹H NMR, making it highly specific for quantification even in complex mixtures.[3] The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it, allowing for accurate quantification when compared against a known amount of an internal standard.
Key considerations for accurate qNMR include ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery between scans, optimizing the pulse angle, and selecting an appropriate internal standard that is soluble in the same solvent as the analyte, chemically inert, and has a resonance that does not overlap with any analyte signals.
Experimental Protocol: Quantitative ¹⁹F NMR
Objective: To determine the purity of a fluorinated aromatic compound using an internal standard.
Materials:
-
Fluorinated analyte
-
Internal Standard (e.g., trifluoroacetic acid, 4,4'-difluorobenzophenone)[3]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O with a buffer)[3]
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR spectrometer with a fluorine probe
Procedure:
-
Internal Standard Stock Solution Preparation:
-
Accurately weigh a known amount of a high-purity internal standard.
-
Dissolve the standard in a known volume of deuterated solvent in a volumetric flask to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh the fluorinated aromatic analyte.
-
Dissolve the analyte in a precise volume of the internal standard stock solution.
-
Alternatively, dissolve a known mass of the analyte and a known mass of the internal standard together in the deuterated solvent.
-
Transfer approximately 0.6-0.7 mL of the final solution into a clean, dry NMR tube.[4]
-
-
NMR Data Acquisition:
-
Tune and match the ¹⁹F channel on the NMR probe.
-
Set the spectral width to encompass all ¹⁹F signals of the analyte and the internal standard.
-
Use a 90° pulse angle for maximum signal intensity.
-
Crucially, set the relaxation delay (D1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei being quantified. A conservative value of 30-60 seconds is often used if T₁ is unknown.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>150:1).
-
Applying proton decoupling during acquisition is recommended to simplify the spectra to singlets, which improves integration accuracy.[3]
-
-
Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction across the entire spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_F_analyte) * (N_F_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral area
-
N_F = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Data Presentation: Common Internal Standards for ¹⁹F qNMR
| Internal Standard | Solvent Compatibility | Typical ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Key Considerations |
| Trifluoroacetic acid (TFA) | DMSO-d₆, D₂O | ~ -75.0 | Can be reactive; its acidity may affect the sample.[3] |
| 4,4'-Difluorobenzophenone | DMSO-d₆, CDCl₃ | ~ -108.0 | Stable and non-reactive. |
| 1,4-Difluorobenzene | Most organic solvents | ~ -120.0 | Volatile, which can be a concern for accurate weighing. |
| Hexafluorobenzene (C₆F₆) | Most organic solvents | ~ -164.9 | Often used as a reference for chemical shifts. |
| Decafluorobiphenyl | Chloroform (limited) | Multiple signals | Solubility can be an issue.[5] |
Visualization: qNMR Workflow
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 5. reddit.com [reddit.com]
Application Note: Mass Spectrometry Analysis of 2,3-Difluoro-4-hydroxybenzonitrile
Introduction
2,3-Difluoro-4-hydroxybenzonitrile is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its chemical structure, featuring a nitrile group, a hydroxyl group, and two fluorine atoms on the benzene ring, presents a unique profile for mass spectrometric analysis. This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using mass spectrometry. The methodologies outlined are designed for researchers, scientists, and drug development professionals to achieve accurate mass determination, structural elucidation, and quantification of this compound in various matrices.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C7H3F2NO | [1][2] |
| Molar Mass | 155.10 g/mol | [1] |
| Appearance | White or off-white solid | [1][2] |
| Purity | 98% | [2] |
| Melting Point | 145-147°C | |
| Boiling Point | 260.8°C at 760 mmHg | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Low solubility in water. | [1] |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[3][4] The following protocol is recommended for the preparation of this compound for analysis.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
-
2 mL autosampler vials
Protocol:
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix Preparation: For analysis in a complex matrix (e.g., plasma, tissue homogenate), perform a protein precipitation or liquid-liquid extraction to remove interfering substances. A common method is to add three volumes of ice-cold acetonitrile to one volume of the sample, vortex, centrifuge, and collect the supernatant.
-
Final Dilution and Filtration: Dilute the supernatant or working standards with a mobile phase-like solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid). Filter the final solution through a 0.22 µm syringe filter into a 2 mL autosampler vial.[5]
Mass Spectrometry Conditions
The following conditions are recommended for the analysis of this compound using a high-resolution mass spectrometer coupled with a liquid chromatography system. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[6][7][8]
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan and tandem MS (MS/MS) modes
Data Presentation
The predicted mass-to-charge ratios (m/z) for various adducts of this compound are summarized in Table 2. These values are crucial for accurate mass determination and compound identification.
| Adduct | Predicted m/z |
| [M+H]+ | 156.02554 |
| [M+Na]+ | 178.00748 |
| [M-H]- | 154.01098 |
| [M+NH4]+ | 173.05208 |
| [M+K]+ | 193.98142 |
| [M+HCOO]- | 200.01646 |
Data sourced from PubChemLite.[9]
Visualization of Experimental Workflow and Fragmentation Pathway
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for the [M+H]+ ion of this compound.
Conclusion
This application note provides a comprehensive guide for the mass spectrometry analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted mass data and a proposed fragmentation pathway, offer a solid foundation for researchers. These methods can be adapted for various research applications, including pharmacokinetic studies, metabolite identification, and purity assessment in drug development and chemical synthesis. The provided visualizations serve as a clear reference for the experimental process and expected fragmentation behavior of the molecule.
References
- 1. This compound | Properties, Uses, Safety, Supplier & SDS | Buy High Purity Chemical Online China [nj-finechem.com]
- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
- 3. organomation.com [organomation.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. PubChemLite - this compound (C7H3F2NO) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Bromination of Fluorophenols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective introduction of bromine atoms into fluorophenol scaffolds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical development and materials science. Brominated fluorophenols are versatile intermediates, serving as key building blocks for complex molecular architectures through reactions like cross-coupling.[1] The presence of both fluorine and bromine atoms can significantly modulate a molecule's pharmacological profile, often enhancing metabolic stability and bioavailability.[1] This document provides detailed protocols for the regioselective bromination of various fluorophenol isomers, focusing on common brominating agents and reaction conditions.
The bromination of fluorophenols proceeds via an electrophilic aromatic substitution mechanism.[1] The hydroxyl (-OH) group is a potent activating group, increasing the electron density of the aromatic ring and directing incoming electrophiles to the ortho and para positions.[2][3] The fluorine (-F) atom, while deactivating due to its electronegativity, is also an ortho-, para-director. The interplay between these two substituents governs the regiochemical outcome of the bromination, which can be further influenced by the choice of solvent, temperature, and brominating agent.[4]
Safety Precautions: Warning: Elemental bromine (Br₂) is a highly corrosive, toxic, and volatile substance. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[1] Mandatory personal protective equipment (PPE) includes safety goggles, a face shield, acid-resistant gloves, and a lab coat.[1] A solution of sodium thiosulfate or sodium bisulfite should be readily available to neutralize any spills.[1] N-Bromosuccinimide (NBS) should be handled with care, avoiding inhalation, and stored in a refrigerator as it can decompose over time.[5]
Reaction Mechanism and Experimental Workflow
The general mechanism for the bromination of a fluorophenol involves the attack of the electron-rich aromatic ring on an electrophilic bromine species. This forms a resonance-stabilized carbocation intermediate (sigma complex), which then loses a proton to restore aromaticity.
Caption: General mechanism of electrophilic bromination of fluorophenols.
A typical experimental workflow for the bromination of fluorophenols involves dissolving the substrate, cooling the mixture, slowly adding the brominating agent, allowing the reaction to proceed, quenching excess bromine, and then performing an aqueous workup followed by purification.
Caption: General experimental workflow for fluorophenol bromination.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-fluorophenol (Mono-bromination of 4-Fluorophenol)
This protocol describes the selective mono-bromination of 4-fluorophenol at the ortho-position using elemental bromine.[6]
Materials:
-
4-Fluorophenol
-
Dichloroethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Sodium sulfite (Na₂SO₃)
-
10% Sodium hydroxide (NaOH) solution
-
20% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
In a 2 L reaction flask equipped with a stirrer, dropping funnel, and thermometer, combine 200 g (1.785 mol) of 4-fluorophenol with 300 mL of dichloroethane and stir until fully dissolved.[6]
-
Cool the mixture to 5-10°C using an ice bath.[6]
-
In a separate container, prepare a solution of 300 g (1.875 mol) of bromine in 150 mL of dichloroethane.[1]
-
Add the bromine solution dropwise to the cooled fluorophenol solution over 1-2 hours, ensuring the internal temperature is maintained between 5°C and 10°C.[1][6]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature.[1]
-
Prepare a quenching solution by dissolving 33 g (0.26 mol) of sodium sulfite in 200 mL of water and add it to the reaction mixture to destroy excess bromine.[6]
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.[6]
-
Wash the organic layer with a mixed alkaline solution (10% NaOH/20% NaHCO₃) to neutralize any remaining acids.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[6]
-
Purify the crude yellow liquid by vacuum distillation to yield 2-bromo-4-fluorophenol.[6]
Protocol 2: Synthesis of 4-Bromo-2-fluorophenol (Mono-bromination of 2-Fluorophenol)
This protocol details the bromination of 2-fluorophenol, where the major product is the result of substitution para to the hydroxyl group.[7]
Materials:
-
2-Fluorophenol
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
Dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 mL of dichloromethane in a reaction flask under an ice bath, cooling to approximately 3°C.[7]
-
Slowly add 31.97 g (0.2 mol) of bromine, maintaining the reaction temperature under ice bath conditions.[7]
-
Stir the reaction mixture at ice bath temperature for 2 hours, followed by continued stirring at room temperature for 1 hour.[7]
-
Quench the reaction by pouring the mixture into 600 mL of water containing an excess of sodium bisulfite.[7]
-
Transfer the mixture to a separatory funnel, separate the organic phase, and wash the aqueous phase with an additional 200 mL of dichloromethane.[7]
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.[7]
-
Remove the solvent by evaporation to afford the target product, 4-bromo-2-fluorophenol, as a colorless oil.[7]
Protocol 3: Synthesis of 4-Bromo-3-fluorophenol (Regioselective Bromination)
This protocol uses potassium bromide and a layered double hydroxide (LDH) catalyst for a regioselective bromination.[8]
Materials:
-
3-Fluorophenol (as a representative substrate for the general procedure)
-
Acetic acid
-
Potassium bromide (KBr)
-
ZnAl-BrO₃⁻-LDHs catalyst (prepared separately)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask, place 1.0 mmol of 3-fluorophenol, 5 mL of acetic acid, 0.5 mL of water, and 0.12 g (1.0 mmol) of potassium bromide.[8]
-
Add 0.19 g (0.2 mmol) of the ZnAl-BrO₃⁻-LDHs catalyst to the flask while stirring at 35°C.[8]
-
Continue stirring at this temperature until the reaction is complete, monitoring its progress by thin-layer chromatography (TLC).[8]
-
Once complete, remove the residual catalyst by centrifugation.[8]
-
Extract the product from the supernatant with dichloromethane (3 x 10 mL).[8]
-
Combine the organic extracts and wash them with sodium sulfite solution, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.[8]
-
Purify the crude product by column chromatography over silica gel (using an appropriate eluent like ethyl acetate-petroleum ether) to obtain pure 4-bromo-3-fluorophenol.[8]
Data Presentation: Summary of Bromination Protocols
The following tables summarize the key quantitative data for the described protocols.
Table 1: Reagents and Conditions for Fluorophenol Bromination
| Protocol | Substrate | Brominating Agent | Solvent | Temperature (°C) | Molar Ratio (Substrate:Br) |
| 1 | 4-Fluorophenol | Br₂ | Dichloroethane | 5 to 10 | 1 : 1.05 |
| 2 | 2-Fluorophenol | Br₂ | Dichloromethane | 0 to RT | 1 : 1 |
| 3 | 3-Fluorophenol | KBr / ZnAl-BrO₃⁻-LDHs | Acetic Acid / H₂O | 35 | 1 : 1 |
Table 2: Product Yields and Purity
| Protocol | Product | Reported Yield (%) | Reported Purity (%) | Physical State | Boiling Point (°C/mmHg) |
| 1 | 2-Bromo-4-fluorophenol | 95 | 94 | Yellow Liquid | 145 / 20[6] |
| 2 | 4-Bromo-2-fluorophenol | 90 | >95 (by NMR) | Colorless Oil | 79 / 7[7] |
| 3 | 4-Bromo-3-fluorophenol | 70 | N/A (Purified by column) | N/A | N/A |
Note: N/A indicates data not available in the cited sources.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Bromo-2-fluorophenol CAS#: 2105-94-4 [amp.chemicalbook.com]
- 8. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering significant advantages over conventional heating methods.[1][2][3] This approach dramatically reduces reaction times from hours to minutes, often improves product yields, and enhances reaction selectivity, aligning with the principles of green chemistry.[2][4] Benzonitrile and its derivatives are versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, many of which are scaffolds of high interest in drug discovery due to their diverse biological activities.[2][5][6]
These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of several classes of bioactive heterocyclic compounds derived from or related to benzonitrile precursors, including quinazolinones, benzofurans, 1,3,5-triazines, and tetrazoles.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects.[2][7] Microwave-assisted synthesis provides a rapid and efficient route to these valuable scaffolds.[8][9][10]
Data Presentation: Microwave-Assisted Synthesis of Quinazolinones
| Starting Materials | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 2-Aminobenzamide, Aromatic Aldehyde | 2-Substituted-4(3H)-Quinazolinone | Catalyst (e.g., acid or base) | Solvent-free or various | 100-150 | 5-20 | Moderate to High | [2] |
| 2-Aminobenzamide, Benzyl Alcohol | 2-Benzyl-4(3H)-Quinazolinone | CuI, Cs₂CO₃ | Solvent-free | 130 | 120 | up to 92 | [8] |
| Anthranilic Acid, Formaldehyde, Primary Aromatic Amine | 3-Substituted-4(2H)-Quinazolinone | Acidic Alumina | Solvent-free | N/A | 2-4 | 82-94 | [11] |
| N-imidoyliminophosphorane, Aldehyde | Quinazoline | None | N/A | N/A (300 W) | 3-4 | Good | [9] |
Experimental Protocol: Synthesis of 2-Substituted-4(3H)-Quinazolinones
This protocol describes a general procedure for the synthesis of 2-substituted-4(3H)-quinazolinones from 2-aminobenzamide and an aromatic aldehyde under microwave irradiation.[2]
Materials:
-
2-Aminobenzamide (1.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
Catalyst (e.g., 10 mol% acid or base, optional)
-
Appropriate solvent (if not solvent-free)
-
10 mL microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2-aminobenzamide (1.0 eq), the aromatic aldehyde (1.1 eq), and the catalyst (10 mol%).
-
Add the appropriate solvent (if not solvent-free) and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 100-150°C for 5-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for Quinazolinone Synthesis.
Synthesis of Benzofuran Derivatives from 2-Hydroxybenzonitrile
2-Hydroxybenzonitrile is a valuable precursor for synthesizing benzofurans, which are present in numerous biologically active compounds with antimicrobial, anti-inflammatory, and anticancer properties.[2]
Data Presentation: Microwave-Assisted Synthesis of 3-Aminobenzofurans
| Starting Materials | Product | Reagent | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Substituted 2-hydroxybenzonitrile, Ethyl bromoacetate | 3-Aminobenzofuran derivative | K₂CO₃ | DMF | 120 | 10-15 | High | [2] |
Experimental Protocol: One-Pot Synthesis of 3-Aminobenzofuran Derivatives
This protocol details a one-pot, two-step synthesis of 3-aminobenzofuran derivatives starting from substituted 2-hydroxybenzonitriles.[2]
Materials:
-
Substituted 2-hydroxybenzonitrile (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
10 mL microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave vial, dissolve the substituted 2-hydroxybenzonitrile (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 5 minutes.
-
Add ethyl bromoacetate (1.2 eq) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 3-aminobenzofuran derivative.
Caption: Synthesis of 3-Aminobenzofurans.
Synthesis of 1,3,5-Triazine Derivatives
The 1,3,5-triazine ring is a key scaffold in medicinal chemistry and materials science.[12][13] Microwave-assisted methods offer an efficient pathway for the construction of this heterocyclic system.[12][14]
Data Presentation: Microwave-Assisted Synthesis of 1,3,5-Triazines
| Starting Materials | Product | Reagent/Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Metformin, Acyl Benzotriazoles | Tri-substituted 1,3,5-triazines | None | N/A | N/A | N/A | Near Quantitative | [14] |
| N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide | Fused 1,2,4-triazolo[4,3-b][1][2][4]triazine | None | Solvent-free | N/A | 10 min | 77 | [15] |
Experimental Protocol: Synthesis of Tri-substituted 1,3,5-Triazines from Metformin
This protocol describes a novel, catalyst-free synthesis of tri-substituted 1,3,5-triazines using metformin and acyl benzotriazoles under microwave irradiation.[14]
Materials:
-
Metformin
-
Acyl benzotriazole
-
Microwave reactor vial
Procedure:
-
Combine metformin and the acyl benzotriazole in a microwave reactor vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture under the optimized conditions (time and power will vary depending on the specific substrates and microwave system).
-
After cooling, pour the crude mixture over ice and stir with sodium carbonate for 15 minutes to precipitate the product.
-
Isolate the solid product by filtration.
-
Purify the product by stirring the solid in diethyl ether for 30 minutes, followed by vacuum filtration to yield the pure desired product.
Caption: Tri-substituted 1,3,5-Triazine Synthesis.
Synthesis of Tetrazole Derivatives
The tetrazole ring is an important functional group in medicinal chemistry, often used as a bioisostere for a carboxylic acid group.[16][17] Microwave-assisted [3+2] cycloaddition reactions provide a rapid and high-yielding route to 5-substituted-1H-tetrazoles from nitriles.[18]
Data Presentation: Microwave-Assisted Synthesis of Tetrazoles
| Starting Materials | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Various nitriles, Sodium azide | 5-substituted 1H-tetrazoles | Pd/Co nanoparticles | N-Methyl-2-pyrrolidone | 230 | 3-30 | 90-99 | [18] |
| Benzoyl cyanide, Azides | Tetrazole derivatives | N/A | N/A | N/A | N/A | N/A | [19] |
| Substituted phenylhydrazine, Ethyl acetopyruvate | Tetrazolyl pyrazole amides | N/A | Toluene | 110 | 20 | 85 | [16] |
Experimental Protocol: Synthesis of 5-Substituted 1H-Tetrazoles
This protocol outlines a general procedure for the synthesis of 5-substituted 1H-tetrazoles via a microwave-assisted cycloaddition of nitriles and sodium azide.[18]
Materials:
-
Nitrile (1.0 eq)
-
Sodium azide (NaN₃)
-
Catalyst (e.g., Pd/Co nanoparticles)
-
N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the nitrile, sodium azide, and catalyst.
-
Add N-Methyl-2-pyrrolidone as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 230°C) for the required time (e.g., 3-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The work-up procedure typically involves dilution with water, acidification, and extraction of the product with an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. The application of microwave irradiation as new convenient synthetic procedure in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. research.monash.edu [research.monash.edu]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Preparation of Liquid Crystals from 2,3-Difluoro-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential properties of liquid crystals derived from 2,3-difluoro-4-hydroxybenzonitrile. This precursor is of significant interest in the development of advanced liquid crystal materials, particularly for display technologies, due to the influence of lateral fluorine substitution on key electro-optical properties. The difluoro substitution can lead to materials with high resistivity, stability, and, notably, a negative dielectric anisotropy (Δε), which is crucial for technologies like Vertical Alignment (VA) displays.[1]
The protocols detailed below are representative synthetic procedures for obtaining calamitic (rod-shaped) liquid crystals through common esterification and etherification reactions. While specific experimental data for liquid crystals derived directly from this compound is not extensively published, the methodologies are based on well-established synthetic routes for analogous fluorinated phenolic compounds.[2][3][4][5][6]
Representative Physical Properties of Fluorinated Liquid Crystals
The introduction of fluorine atoms into the molecular core of a liquid crystal has a profound impact on its physical properties.[7][8][9] Generally, lateral fluorine substitution, as in the case of derivatives of this compound, can lead to a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid) and an increase in negative dielectric anisotropy.[1] The birefringence (Δn) is also influenced by the overall molecular structure. The following table summarizes typical physical properties for fluorinated liquid crystals with structures analogous to those that could be synthesized from this compound.
| Property | Representative Value Range | Significance in Liquid Crystal Applications |
| Clearing Point (T_c) | 50 - 150 °C | Defines the upper temperature limit of the liquid crystal phase. A broad nematic range is desirable. |
| Dielectric Anisotropy (Δε) | -2.0 to -6.0 | A negative Δε is essential for Vertical Alignment (VA) mode displays, enabling low operating voltages.[1] |
| Birefringence (Δn) | 0.10 - 0.25 | Determines the phase retardation of light; a key parameter for display design and performance. |
| Rotational Viscosity (γ₁) | 80 - 200 mPa·s | Affects the switching speed of the liquid crystal display; lower values lead to faster response times. |
Experimental Protocols
Disclaimer: The following protocols are illustrative and adapted from standard procedures for the synthesis of liquid crystals from similar phenolic precursors. Optimization of reaction conditions (temperature, time, catalyst, and purification methods) may be necessary to achieve desired yields and purity for specific target molecules.
Protocol 1: Synthesis of a Liquid Crystal via Esterification
This protocol describes the synthesis of a representative liquid crystal, 4-(4-pentylbenzoyloxy)-2,3-difluorobenzonitrile, through the esterification of this compound with 4-pentylbenzoic acid.
Reaction Scheme:
Synthesis of a liquid crystal via esterification.
Materials:
-
This compound (1.0 eq)
-
4-Pentylbenzoic acid (1.05 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound and 4-pentylbenzoic acid in anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add DMAP followed by a solution of DCC in anhydrous DCM, dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, and wash the filter cake with DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the final liquid crystal product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The mesomorphic properties can be determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Protocol 2: Synthesis of a Liquid Crystal via Williamson Ether Synthesis
This protocol outlines the synthesis of a representative liquid crystal, 4-(hexyloxy)-2,3-difluorobenzonitrile, by the reaction of this compound with 1-bromohexane.
Reaction Scheme:
Synthesis of a liquid crystal via Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
1-Bromohexane (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, anhydrous potassium carbonate, and anhydrous acetone or DMF.
-
Reagent Addition: Add 1-bromohexane to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-16 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentration: Remove the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure liquid crystal.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, FT-IR, MS) and characterize its liquid crystalline properties using DSC and POM.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of liquid crystals from this compound.
General experimental workflow.
Structure-Property Relationship
The molecular structure of the synthesized liquid crystal directly influences its macroscopic properties. The diagram below illustrates these key relationships for derivatives of this compound.
Structure-property relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Cyanation of Difluorophenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the synthesis of difluorobenzonitriles from difluorophenols. The protocols outlined below follow a robust two-step synthetic sequence involving the conversion of the phenolic hydroxyl group into a triflate, an excellent leaving group, followed by a palladium-catalyzed cyanation reaction. This methodology is broadly applicable and allows for the introduction of a nitrile functionality onto a difluorinated aromatic ring, a common structural motif in pharmaceuticals and agrochemicals.
Introduction
Difluorobenzonitriles are valuable building blocks in organic synthesis due to the unique electronic properties conferred by the fluorine atoms and the versatile reactivity of the nitrile group. The direct cyanation of difluorophenols is challenging. A highly effective and common strategy is the activation of the phenol as an aryl triflate, which then readily participates in cross-coupling reactions. This document details the experimental setup and protocols for this two-stage conversion.
Experimental Workflow Overview
The overall transformation of a difluorophenol to a difluorobenzonitrile is a two-step process. The first step is the conversion of the difluorophenol to its corresponding aryl triflate. The second step is the palladium-catalyzed cyanation of the aryl triflate to yield the desired difluorobenzonitrile.
Caption: Overall workflow for the cyanation of difluorophenols.
Part 1: Synthesis of Aryl Triflates from Difluorophenols
This section details the protocol for the conversion of difluorophenols to their corresponding aryl triflates, a necessary activation step for the subsequent cyanation reaction.
Protocol 1: Triflation using Triflic Anhydride
This protocol is a general and highly effective method for the synthesis of aryl triflates.
Materials:
-
Difluorophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the difluorophenol (1.0 equiv) and dissolve it in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.2 equiv) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude aryl triflate can be purified by flash column chromatography on silica gel if necessary.
Data Summary: Triflation of Phenols
| Starting Phenol | Triflation Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Phenols | Triflic Anhydride | Pyridine | DCM | 0 to rt | 1 - 2 | ~95 | General Protocol |
| Substituted Phenols | N-Phenyltriflimide | K₂CO₃ | THF | 120 (Microwave) | 0.1 | 69-91 | [1] |
Part 2: Palladium-Catalyzed Cyanation of Difluorophenyl Triflates
This section provides a detailed protocol for the palladium-catalyzed cyanation of the previously synthesized difluorophenyl triflates using zinc cyanide, a less toxic cyanide source.
Protocol 2: Palladium-Catalyzed Cyanation with Zinc Cyanide
This protocol is adapted from a mild and efficient method for the cyanation of aryl triflates.[2][3]
Materials:
-
Difluorophenyl triflate
-
Zinc cyanide (Zn(CN)₂)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., dppf or XPhos)
-
Solvent: 1,4-Dioxane/Water or THF/Water mixture
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add the difluorophenyl triflate (1.0 equiv), zinc cyanide (0.6-0.7 equiv), palladium precatalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%) to a dry reaction vessel.
-
Add the degassed solvent mixture (e.g., THF/H₂O 1:5).
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically room temperature to 40 °C, although some systems may require higher temperatures) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude difluorobenzonitrile by flash column chromatography on silica gel.
Data Summary: Palladium-Catalyzed Cyanation of Aryl Halides/Triflates
| Substrate | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (Hetero)aryl Halides/Triflates | Zn(CN)₂ | 2-5 | - | THF/H₂O (1:5) | rt to 40 | 18 | up to 99 | [2][3] |
| 2,4-Difluorobromobenzene | NaCN | CuI (10) | N,N'-dimethylethylenediamine (100) | Toluene | 110 | 30 | 81 | [4][5] |
| Aryl Chlorides | K₄[Fe(CN)₆] | Pd₂(dba)₃ (0.2) | L1 (0.2) | Dioxane/H₂O | 100 | 1 | up to 97 | [6] |
| Aryl Bromides | Zn(CN)₂ | Pd/C (2) | dppf (4) | DMAC | 110 | - | up to 98 | [6] |
Note: "L1" refers to a specific phosphine ligand from the cited literature.
Signaling Pathway and Logic Diagrams
The following diagram illustrates the key steps and components involved in the palladium-catalyzed cyanation of an aryl triflate.
References
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google Patents [patents.google.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,3-Difluoro-4-hydroxybenzonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel derivatives of 2,3-Difluoro-4-hydroxybenzonitrile and protocols for their subsequent biological evaluation. This document is intended to facilitate the exploration of this chemical scaffold for the discovery of new therapeutic agents, particularly in the fields of oncology and kinase-mediated diseases.
Introduction
This compound is a versatile chemical scaffold for the development of biologically active molecules. The presence of the electron-withdrawing nitrile and fluoro groups, combined with the reactive hydroxyl moiety, provides a unique platform for chemical modification. Derivatization of the hydroxyl group to form ethers and esters can significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
Substituted benzonitriles have been identified as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer and enzyme inhibitory effects. By systematically exploring the chemical space around the this compound core, novel compounds with enhanced potency and selectivity against various biological targets may be discovered.
Derivatization Strategies
The primary site for derivatization on the this compound scaffold is the phenolic hydroxyl group. Two common and effective strategies for modifying this group are O-alkylation to form ether derivatives and esterification to generate ester derivatives.
O-Alkylation (Ether Synthesis)
The synthesis of ether derivatives can be achieved through a Williamson ether synthesis, where the phenoxide ion of this compound reacts with an alkyl or benzyl halide.
Caption: O-Alkylation of this compound.
Esterification (Ester Synthesis)
Ester derivatives can be synthesized by reacting this compound with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
Caption: Esterification of this compound.
Experimental Protocols
General Protocol for O-Alkylation of this compound
This protocol describes a general method for the synthesis of ether derivatives.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid residue with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired ether derivative.
General Protocol for Esterification of this compound
This protocol outlines a general method for synthesizing ester derivatives.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) or Carboxylic acid
-
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) if starting from a carboxylic acid
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired ester derivative.[1]
Biological Screening Protocols
The following protocols are recommended for the initial biological evaluation of the synthesized derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[2][3][4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[7][8][9][10]
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR, Src)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 384-well plate, add the test compound, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to identify compounds that interfere with microtubule dynamics.[11][12][13][14][15]
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized tubulin
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare serial dilutions of the test compounds in polymerization buffer.
-
On ice, prepare a tubulin solution in polymerization buffer containing GTP and the fluorescent reporter.
-
Add the diluted compounds to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes at 37°C.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC₅₀ value.
Data Presentation
Quantitative data from the biological screening assays should be summarized in clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Anticancer Activity of Representative Benzonitrile Derivatives
| Compound ID | R Group (Ether/Ester) | Cancer Cell Line | IC₅₀ (µM) |
| BD-E1 | Benzyl | MCF-7 | Data to be determined |
| BD-E1 | Benzyl | HCT116 | Data to be determined |
| BD-E2 | 4-Fluorobenzyl | MCF-7 | Data to be determined |
| BD-E2 | 4-Fluorobenzyl | HCT116 | Data to be determined |
| BD-S1 | Benzoyl | MCF-7 | Data to be determined |
| BD-S1 | Benzoyl | HCT116 | Data to be determined |
| BD-S2 | 4-Chlorobenzoyl | MCF-7 | Data to be determined |
| BD-S2 | 4-Chlorobenzoyl | HCT116 | Data to be determined |
Table 2: In Vitro Kinase Inhibitory Activity of Representative Benzonitrile Derivatives
| Compound ID | R Group (Ether/Ester) | Kinase Target | IC₅₀ (nM) |
| BD-E3 | 3,4-Dichlorobenzyl | EGFR | Data to be determined |
| BD-E3 | 3,4-Dichlorobenzyl | Src | Data to be determined |
| BD-S3 | 3-Trifluoromethylbenzoyl | VEGFR2 | Data to be determined |
| BD-S3 | 3-Trifluoromethylbenzoyl | PDGFRβ | Data to be determined |
Potential Signaling Pathways and Experimental Workflows
Based on the known biological activities of similar benzonitrile derivatives, the synthesized compounds may exert their effects through various signaling pathways. The following diagrams illustrate a hypothetical workflow for screening and a potential signaling pathway that could be targeted.
Caption: Experimental workflow for synthesis and screening.
Many anticancer agents target key signaling pathways that regulate cell proliferation, survival, and apoptosis. The MAPK/ERK and PI3K/AKT pathways are frequently dysregulated in cancer and represent potential targets for the novel derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilization of 2,3-Difluoro-4-hydroxybenzonitrile in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid assembly of compound libraries. A key area of interest is the synthesis of cyclic peptides, which often exhibit enhanced metabolic stability, receptor affinity, and cell permeability compared to their linear counterparts. The use of rigid, aromatic scaffolds to induce cyclization is a promising strategy.
This document outlines a proposed application for 2,3-Difluoro-4-hydroxybenzonitrile as a novel reagent for the on-resin cyclization of peptides. While direct literature for this specific application is emerging, the protocol is based on the established reactivity of analogous fluorinated aromatic compounds in solid-phase synthesis, particularly through nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms on the benzonitrile ring are activated towards substitution by nucleophilic side chains of amino acids, providing a robust method for creating macrocyclic peptide structures.
Proposed Application: On-Resin Cyclization of Peptides
This compound can be employed as a bifunctional electrophile to cyclize linear peptides containing two nucleophilic residues, such as the thiol of a Cysteine (Cys) and the primary amine of a Lysine (Lys) side chain. The cyclization occurs on the solid support prior to cleavage, which can minimize intermolecular side reactions and simplify purification. The hydroxyl group of the reagent can also be leveraged for further modifications or as a handle for analytical purposes, while the nitrile group offers a potential site for post-cyclization diversification.
Data Presentation
The following table summarizes the key parameters for the proposed on-resin cyclization of a linear peptide with this compound.
| Parameter | Description |
| Solid Support | Wang Resin pre-loaded with the first amino acid. |
| Linear Peptide | Synthesized using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Must contain two nucleophilic residues for cyclization (e.g., Cys and Lys). |
| Cyclization Reagent | This compound |
| Reagent Equivalents | 5-10 equivalents relative to the resin loading. |
| Base | Diisopropylethylamine (DIPEA) |
| Base Equivalents | 10-20 equivalents relative to the resin loading. |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). |
| Reaction Temperature | 25 °C to 50 °C. |
| Reaction Time | 12-24 hours. |
| Monitoring | Kaiser test (to confirm the reaction of the primary amine) and/or Ellman's test (to confirm the reaction of the thiol). |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). |
| Expected Outcome | Resin-bound cyclic peptide, which upon cleavage yields the final product. |
| Final Product Analysis | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (e.g., LC-MS, MALDI-TOF).[1][2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the synthesis of a model linear peptide (e.g., H-Gly-Cys(Trt)-Ala-Lys(Alloc)-Phe-OH) on Wang resin using a standard Fmoc/tBu strategy.
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling: In a separate vial, activate the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Alloc)-OH) (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence (e.g., Fmoc-Ala-OH, Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH).
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
Protocol 2: On-Resin Peptide Cyclization
This protocol details the selective deprotection of side chains and the subsequent cyclization with this compound.
-
Selective Side-Chain Deprotection:
-
Alloc Deprotection (Lysine): Wash the resin with DCM. Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (10 eq.) in DCM. Add the solution to the resin and agitate under an inert atmosphere (N₂ or Ar) for 2 hours. Wash the resin with DCM (5x), 0.5% DIPEA in DMF (3x), and DMF (3x).
-
Trt Deprotection (Cysteine): Wash the resin with DCM. Prepare a solution of TFA/TIS/DCM (1:5:94). Treat the resin with this solution for 5 minutes (repeat 3 times). Wash the resin with DCM (5x) and DMF (5x).
-
-
Cyclization Reaction:
-
In a vial, dissolve this compound (10 eq.) in DMF.
-
Add the solution to the deprotected peptide-resin, followed by the addition of DIPEA (20 eq.).
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reaction using the Kaiser test and Ellman's test. A negative result for both indicates completion of the cyclization.
-
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the cleavage of the cyclic peptide from the solid support.
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Add the cocktail to the dried resin and allow it to react for 2-3 hours at room temperature with occasional swirling.[3][4]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude cyclic peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Purification: Dry the crude peptide under vacuum. Dissolve the peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final cyclic peptide by analytical RP-HPLC and mass spectrometry.[1][2]
Mandatory Visualization
Caption: Experimental workflow for solid-phase synthesis and cyclization.
Caption: Proposed pathway for on-resin peptide cyclization.
References
Troubleshooting & Optimization
Optimizing reaction yield for 2,3-Difluoro-4-hydroxybenzonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-4-hydroxybenzonitrile. The information is designed to help optimize reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Formylation of 2,3-Difluorophenol
-
Question: My formylation of 2,3-difluorophenol to produce 2,3-difluoro-4-hydroxybenzaldehyde is resulting in a low yield. What are the potential causes and how can I optimize this step?
-
Answer: Low yields in the formylation of phenols, particularly electron-deficient ones like 2,3-difluorophenol, can stem from several factors. The strong electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making electrophilic aromatic substitution challenging.[1] Here are some common formylation methods and troubleshooting tips:
-
Duff Reaction: This method uses hexamethylenetetramine in an acidic medium. The reaction conditions are harsh and may lead to side products.
-
Vilsmeier-Haack Reaction: Using a milder formylating agent like the Vilsmeier reagent (generated from DMF and POCl₃) can be more effective for deactivated rings.
-
Ortho-formylation with MgCl₂ and Paraformaldehyde: This method has been shown to be highly regioselective for ortho-formylation.[2] While the target is para-substituted, understanding the factors driving regioselectivity can be insightful.
Optimization Strategies:
-
Protecting the Hydroxyl Group: The phenolic hydroxyl group is activating and directs ortho and para. To enhance para-selectivity and prevent side reactions, consider protecting the hydroxyl group as a methyl ether (forming 2,3-difluoroanisole) prior to formylation. The methoxy group is also ortho, para-directing.[3]
-
Choice of Formylating Agent: For the protected anisole, a Friedel-Crafts formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄ or AlCl₃ can be effective.[3]
-
Reaction Conditions: Carefully control the reaction temperature. For Friedel-Crafts type reactions, starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature can minimize side product formation.
-
Issue 2: Incomplete Conversion During Cyanation
-
Question: I am struggling to convert 2,3-difluoro-4-hydroxybenzaldehyde (or its protected form) to the corresponding nitrile. What are the recommended methods and how can I drive the reaction to completion?
-
Answer: The conversion of an aldehyde to a nitrile typically involves the formation of an oxime followed by dehydration. Incomplete conversion can occur at either stage.
Recommended Protocol:
-
Oxime Formation: React the aldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine. The reaction is usually straightforward.
-
Dehydration: The dehydration of the oxime to the nitrile is often the critical step. A variety of dehydrating agents can be used, including:
-
Acetic anhydride
-
Thionyl chloride
-
Phosphorus pentoxide
-
Trifluoroacetic anhydride
-
Troubleshooting:
-
Choice of Dehydrating Agent: For substrates that are sensitive to harsh conditions, milder reagents may be necessary.
-
Reaction Temperature: Some dehydration reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
-
Water Scavenging: Ensure anhydrous conditions, as water can hydrolyze the dehydrating agent and inhibit the reaction.
-
Issue 3: Low Yield in Sandmeyer Cyanation of 4-Amino-2,3-difluorophenol
-
Question: I am attempting a Sandmeyer reaction to introduce the cyano group from 4-amino-2,3-difluorophenol, but the yield of this compound is poor. What are the critical parameters for this reaction?
-
Answer: The Sandmeyer reaction is a powerful method for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[4][5][6][7][8] However, it is sensitive to several parameters.
Critical Parameters for Optimization:
-
Diazotization Temperature: The formation of the diazonium salt from the corresponding aniline must be carried out at low temperatures (typically 0-5 °C) to prevent decomposition of the unstable diazonium salt.
-
Copper(I) Cyanide Quality: The CuCN should be of high purity. It is often beneficial to use freshly prepared CuCN or to wash commercial CuCN to remove any oxidized impurities.
-
Neutralization of Diazonium Salt Solution: Before adding the diazonium salt solution to the cyanide solution, it is crucial to neutralize any excess nitrous acid, for example, with sulfamic acid.
-
pH of the Cyanide Solution: The Sandmeyer cyanation is typically carried out in a neutral or slightly acidic medium.
-
Slow Addition: The diazonium salt solution should be added slowly to the copper(I) cyanide solution to control the reaction rate and minimize side reactions, such as the formation of phenols from the reaction with water.
-
Issue 4: Difficulty in Purification of the Final Product
-
Question: I am having trouble purifying the final this compound product. What are the recommended purification techniques?
-
Answer: The purification of fluorinated organic compounds can sometimes be challenging due to their unique physical properties.
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction, a standard aqueous workup is typically performed. This may involve washing with a dilute acid, a dilute base (like sodium bicarbonate solution to remove acidic impurities), and brine.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. For fluorinated molecules, sometimes a mixture of ethyl acetate and hexanes is a good starting point for the eluent system. Due to the polar nature of the hydroxyl and nitrile groups, a more polar solvent system may be required. Specialized fluorinated stationary phases are also available and can improve separation for highly fluorinated compounds.[9]
-
Recrystallization: If the product is a solid, recrystallization can be a very effective final purification step. Common solvents for recrystallization of polar aromatic compounds include toluene, ethanol/water mixtures, or ethyl acetate/hexanes.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to this compound?
-
A1: The primary synthetic strategies generally involve the following key transformations, though not necessarily in this order for all routes:
-
Introduction of the hydroxyl group: This is often present in the starting material (e.g., 2,3-difluorophenol).
-
Introduction of the nitrile group: This can be achieved through various methods:
-
Sandmeyer reaction on a corresponding aniline (e.g., 4-amino-2,3-difluorophenol).[4][10]
-
Nucleophilic aromatic substitution on a suitable precursor, for example, reacting a protected 4-bromo-2,3-difluorophenol with CuCN.[11]
-
Conversion from an aldehyde: Formylation of 2,3-difluorophenol followed by conversion of the aldehyde to a nitrile.
-
-
-
-
Q2: Is it necessary to protect the hydroxyl group during the synthesis?
-
A2: Protection of the phenolic hydroxyl group is often advantageous, particularly for reactions that are incompatible with acidic protons or require harsh basic or electrophilic conditions. Common protecting groups for phenols include methyl ethers or silyl ethers. The choice of protecting group will depend on the subsequent reaction conditions and the ease of deprotection. For instance, a methyl ether is robust but requires strong reagents like BBr₃ for cleavage, while a silyl ether can be removed under milder acidic or fluoride-mediated conditions.
-
-
Q3: What are the common side reactions to be aware of?
-
A3: Depending on the synthetic route, several side reactions can occur:
-
In formylation: Formation of the ortho-isomer or poly-formylation.
-
In Sandmeyer reaction: Formation of phenol by-products if the diazonium salt reacts with water, or formation of azo compounds.
-
In cyanation of a halide: Hydrolysis of the nitrile group to a carboxylic acid under non-anhydrous or harsh temperature conditions.
-
During deprotection: Incomplete deprotection or undesired side reactions if the conditions are too harsh.
-
-
-
Q4: How can I monitor the progress of my reactions?
-
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. ¹H and ¹⁹F NMR spectroscopy are also powerful tools for monitoring the reaction and characterizing the products.
-
Experimental Protocols
Protocol 1: Cyanation of a Brominated Phenol (Analogous to Rosenmund-von Braun Reaction)
This protocol is adapted from the synthesis of 3-fluoro-4-hydroxybenzonitrile and can be applied to a protected 4-bromo-2,3-difluorophenol.[11]
-
Reactants: To a solution of the protected 4-bromo-2,3-difluorophenol (1.0 eq) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add copper(I) cyanide (1.2-1.5 eq).
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere to 150-200 °C. The optimal temperature should be determined by monitoring the reaction.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS. The reaction may take several hours.
-
Workup: After cooling to room temperature, the reaction mixture is typically poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization if necessary.
-
Deprotection: The protecting group is removed in a final step to yield this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Typical Conditions |
| Protected 4-bromo-2,3-difluorophenol | 1.0 eq | - |
| Copper(I) Cyanide | 1.2 - 1.5 eq | High purity |
| NMP or DMF | 5-10 mL per gram of substrate | Anhydrous |
| Temperature | 150 - 200 °C | Under Nitrogen |
| Reaction Time | 4 - 24 hours | Monitor by TLC/GC-MS |
Visualizations
Caption: A potential synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
Technical Support Center: Synthesis of 2,3-Difluoro-4-hydroxybenzonitrile
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,3-Difluoro-4-hydroxybenzonitrile. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in the synthesis of this compound?
While the specific impurity profile is highly dependent on the synthetic route employed, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual amounts of the initial reactants may be present if the reaction has not gone to completion.
-
Intermediates: In multi-step syntheses, intermediate compounds may be carried over into the final product if purification steps are insufficient.
-
Byproducts of Side Reactions: Undesired chemical reactions can lead to the formation of various byproducts. For instance, in related syntheses of similar fluorinated aromatic compounds, side reactions such as hydrolysis of a fluoro group to a hydroxyl group can occur in the presence of water[1].
-
Positional Isomers: In reactions involving the introduction of functional groups onto the benzene ring, isomers may be formed.
-
Residual Solvents: Solvents used during the reaction or in purification steps may remain in the final product[2]. Common solvents in such syntheses can include N,N-dimethylformamide (DMF), acetonitrile, methanol, and ethanol.
-
Reagents and Catalysts: Traces of reagents or catalysts, such as copper cyanide which is used in similar syntheses, may persist as impurities[3][4].
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is generally recommended for a comprehensive impurity profile.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying organic impurities.[1][2] A photodiode array (PDA) detector can be particularly useful for assessing peak purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents and some starting materials.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used for the structural elucidation of unknown impurities, particularly if they can be isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities, helping to identify their general class.[5]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying elemental impurities, such as residual metals from catalysts.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor progress using TLC or HPLC. - Optimize reaction temperature. - Ensure the correct stoichiometry of reactants. |
| Suboptimal solvent. | - Consider using a different solvent. Aprotic polar solvents like DMF or NMP are often used in similar syntheses. | |
| Degradation of product. | - Check the stability of the product under the reaction conditions. - Ensure the work-up procedure is not causing degradation. | |
| High Impurity Levels | Side reactions. | - Adjust the reaction temperature to minimize byproduct formation. - Ensure an inert atmosphere if reagents are air or moisture sensitive. |
| Inefficient purification. | - Optimize the purification method (e.g., recrystallization solvent, chromatography conditions). | |
| Poor Peak Shape in HPLC | Column overload. | - Reduce the injection volume or sample concentration. |
| Inappropriate mobile phase. | - Adjust the mobile phase composition or pH. | |
| Column degradation. | - Replace the HPLC column. | |
| Presence of Starting Material | Insufficient reaction time or temperature. | - Increase reaction time or temperature and monitor the reaction. |
Experimental Protocols
General Synthesis of a Hydroxybenzonitrile (Illustrative Example)
The synthesis of hydroxybenzonitriles often involves the cyanation of a corresponding halogenated phenol. A general procedure, adapted from the synthesis of 3-Fluoro-4-hydroxybenzonitrile, is as follows[3]:
-
Combine the starting halophenol (e.g., a brominated difluorophenol) and cuprous cyanide in a suitable aprotic polar solvent such as N-Methyl-2-pyrrolidone (NMP) in a reaction vessel.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to a temperature typically in the range of 150°C for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture and dilute it with an appropriate organic solvent (e.g., ether).
-
Wash the organic phase with water and brine.
-
Dry the organic phase over a drying agent (e.g., magnesium sulfate).
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the main compound and expected impurities have significant absorbance. A PDA detector is recommended for comprehensive analysis.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., the mobile phase) to a known concentration.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of known reference standards.
Data Presentation
Table 1: Impurity Profile of this compound
| Impurity Name/ID | Retention Time (min) | Relative Retention Time | Area (%) | Specification Limit (%) |
| Example: Unreacted Starting Material | [Enter Data] | [Enter Data] | [Enter Data] | ≤ 0.15 |
| Example: Unknown Impurity 1 | [Enter Data] | [Enter Data] | [Enter Data] | ≤ 0.10 |
| Example: Unknown Impurity 2 | [Enter Data] | [Enter Data] | [Enter Data] | ≤ 0.10 |
| Total Impurities | [Calculate Sum] | ≤ 0.50 | ||
| Purity of Main Compound | [Calculate Purity] | ≥ 99.5 |
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 4. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 5. rroij.com [rroij.com]
Technical Support Center: Purification of Fluorinated Benzonitriles
Welcome to the Technical Support Center for the purification of fluorinated benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these important chemical compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the purification of fluorinated benzonitriles.
Common Impurities and Their Removal
Q1: What are the most common types of impurities I might encounter in my crude fluorinated benzonitrile product?
A1: The impurities in your crude product are highly dependent on the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding aryl halide if you are performing a cyanation reaction.[1]
-
Byproducts from Side Reactions: This can include over-oxidation of an aldehyde to a carboxylic acid or the formation of isonitriles.[1][2]
-
Residual Metal Salts: If your synthesis involves metal catalysts or reagents, such as copper or chromium salts, these can contaminate your final product.[2]
-
Solvents: Residual solvents from the reaction or extraction steps are a frequent source of impurity.[1]
-
Positional Isomers: The synthesis can sometimes yield a mixture of ortho, meta, and para isomers, which can be challenging to separate.[1]
Q2: My fluorinated benzonitrile is an oil, but the literature reports it as a solid. What is the likely cause?
A2: The most probable reason for a compound that should be solid appearing as an oil is the presence of impurities.[1] Even small amounts of residual solvents or reaction byproducts can significantly depress the melting point.[1] The first step should be to ensure all volatile impurities are removed under a high vacuum. If the product remains an oil, chromatographic purification is likely necessary to remove the non-volatile impurities that are preventing crystallization.[1]
Q3: How do I remove residual copper salts from my reaction mixture after a cyanation reaction?
A3: Copper salts, often from reagents like cuprous cyanide (CuCN), are a common impurity. Several methods can be employed for their removal:
-
Aqueous Ammonium Hydroxide/Ammonium Chloride Wash: Washing the organic layer with an aqueous solution of ammonium hydroxide and ammonium chloride (pH 8) can help remove copper(I) salts by forming a water-soluble deep blue copper-ammonia complex.[3][4]
-
EDTA Wash: An aqueous wash with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively sequester copper ions and draw them into the aqueous phase.[4]
-
Chelating Resins: Stirring the crude product solution with a chelating resin, such as Chelex 100, followed by filtration, can efficiently remove copper ions.[4]
-
Filtration: In some cases, residual copper salts are insoluble in organic solvents and can be largely removed by simple filtration.[2]
Recrystallization Challenges
Q1: I'm struggling to find a suitable solvent for the recrystallization of my fluorinated benzonitrile. Where should I start?
A1: Selecting the right solvent is crucial for successful recrystallization.[5][6] A good starting point for fluorinated benzonitriles, which are often moderately polar, is a two-solvent system.[4] For example, dissolving the crude product in a more polar solvent like dichloromethane (DCM) or acetone, followed by the slow addition of a less polar anti-solvent like n-hexane, is a common and effective strategy.[2][4]
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What can I do?
A2: "Oiling out" occurs when the crude solid melts in the hot solvent before it fully dissolves, often because the solvent's boiling point is higher than the solute's melting point.[4] To address this, you can:
-
Add more of the primary (more soluble) solvent: This will lower the saturation point of the solution.[4]
-
Reheat and cool slowly: Reheat the mixture to dissolve the oil completely, and then allow it to cool down at a much slower rate.[4]
Q3: No crystals are forming even after my solution has cooled. What steps can I take to induce crystallization?
A3: A lack of crystal formation can be due to either using too much solvent or the solution being supersaturated.[4]
-
If too much solvent was used: Carefully evaporate some of the solvent to concentrate the solution and then try cooling it again.[4]
-
If the solution is supersaturated: You can induce crystallization by:
Chromatography Troubleshooting
Q1: I am having difficulty separating positional isomers (ortho, meta, para) of my fluorinated benzonitrile by standard silica gel chromatography. What are my options?
A1: The separation of positional isomers is a common and significant challenge due to their very similar polarities.[1] Standard silica gel chromatography may not be sufficient. Consider the following approaches:
-
Specialized HPLC Columns: High-performance liquid chromatography (HPLC) with columns that offer different selectivities can be effective. Pentafluorophenyl (PFP) or Phenyl-Hexyl columns are often recommended for separating isomers of small aromatic compounds.[7][8]
-
Fractional Crystallization: If the isomers have slightly different solubilities, fractional crystallization can sometimes be used to enrich one isomer.[9]
-
Infrared Ion Spectroscopy (IRIS): This advanced mass spectrometry-based technique can differentiate between positional isomers based on their distinct infrared spectra.[10][11]
Q2: My peaks are tailing during HPLC analysis of a fluorinated aminobenzonitrile. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like aminobenzonitriles is often due to secondary interactions with the silica support of the stationary phase.[12] To mitigate this, ensure the mobile phase pH is low enough (e.g., 2.5-3.5) to fully protonate the amino group, which can improve peak shape.[12]
Q3: Should I consider a special type of chromatography for highly fluorinated benzonitriles?
A3: While standard silica gel chromatography is often adequate, for compounds with a high fluorine content that are difficult to separate from non-fluorinated impurities, a column with a fluorinated stationary phase can provide unique and enhanced selectivity.[13]
Data Presentation
The following tables summarize quantitative data related to the synthesis and purification of fluorinated benzonitriles.
Table 1: Example Yield and Purity Data for a Multi-Step Synthesis of a Fluorinated Benzonitrile
| Step | Product | Yield | Purity (by HPLC) |
| 1. Bromination | 4-Fluoro-2-trifluoromethyl bromobenzene | - | - |
| 2. Cyanation | 4-Fluoro-2-trifluoromethylbenzonitrile | - | - |
| 3. Ammonolysis & Refining | 4-Amino-2-trifluoromethylbenzonitrile | 73% - 75% (overall) | > 99% |
Data adapted from a preparation process of 4-amino-2-trifluoromethylbenzonitrile.[14]
Table 2: Common Recrystallization Solvent Systems for Aromatic Nitriles
| Solvent System | Comments |
| Ethanol (EtOH) | A good general-purpose solvent, especially for minor impurities.[2] |
| n-Hexane / Acetone | A robust system; allowing slow evaporation of hexane can improve crystal growth.[2] |
| n-Hexane / Dichloromethane (DCM) | A common choice for compounds of moderate polarity.[4] |
| n-Hexane / Ethyl Acetate (EtOAc) | Can be effective, particularly when a significant amount of impurities are present.[2] |
| Toluene | Recrystallization from toluene has been reported for some fluorinated benzonitriles.[13] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of a fluorinated benzonitrile using silica gel flash column chromatography.
Materials:
-
Crude fluorinated benzonitrile
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate (or other suitable polar solvent)
-
Glass column and other standard chromatography equipment
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude mixture with varying ratios of hexane and ethyl acetate. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated benzonitrile.
Protocol 2: General Procedure for Recrystallization from a Two-Solvent System
This protocol describes a general method for recrystallizing a fluorinated benzonitrile using a solvent/anti-solvent pair.
Materials:
-
Crude fluorinated benzonitrile
-
A "good" solvent in which the compound is soluble (e.g., dichloromethane, acetone)
-
A "poor" or "anti-solvent" in which the compound is insoluble (e.g., n-hexane, pentane)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent to the solution with swirling until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Redissolution: Gently heat the mixture until the cloudiness just disappears, creating a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time. For better recovery, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of fluorinated benzonitriles.
Caption: General purification workflow for fluorinated benzonitriles.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 79630-23-2 | CAS DataBase [m.chemicalbook.com]
Technical Support Center: Stability Testing of 2,3-Difluoro-4-hydroxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 2,3-Difluoro-4-hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing stability testing on this compound?
A1: Stability testing is crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] These studies help to establish its intrinsic stability, identify potential degradation products, and determine appropriate storage conditions and shelf-life.[3] This information is essential for regulatory submissions and ensuring the safety and efficacy of any potential drug product.[1][2]
Q2: What are the typical stress conditions used in the forced degradation of this compound?
A2: Forced degradation studies, also known as stress testing, involve exposing the compound to conditions more severe than accelerated stability testing.[1][2] A minimal list of stress factors includes acid and base hydrolysis, oxidation, thermal degradation, and photolysis.[1][4] These tests help to identify the likely degradation pathways and products.[1]
Q3: When should forced degradation studies be performed?
A3: According to FDA guidance, stress testing should be performed during Phase III of the regulatory submission process.[1][2] However, it is often beneficial to start these studies earlier in the drug development process to gain more information about the molecule's stability, which can aid in formulation development.[1][5]
Q4: What analytical techniques are commonly used to analyze the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is a widely used technique for stability studies.[4] It is essential to develop a stability-indicating analytical method that can separate the parent compound from any degradation products, ensuring accurate quantification.[1] Other techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for the identification of unknown degradants.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
Issue 1: No Degradation Observed Under Stress Conditions
Possible Causes:
-
The stress conditions are not harsh enough.
-
The duration of the study is too short.
-
The compound is highly stable under the tested conditions.
Troubleshooting Steps:
-
Increase Severity of Conditions:
-
Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M) or elevate the temperature (e.g., from room temperature to 50-70 °C).[1]
-
Thermal Stress: Increase the temperature (e.g., from 70 °C to 90 °C).[5]
-
Oxidative Stress: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%).
-
-
Extend Study Duration: If no degradation is observed, the study duration can be extended, but it should generally not exceed 7 days for solution studies.[1]
-
Verify Analytical Method: Ensure the analytical method is sensitive enough to detect small amounts of degradation products.
Issue 2: Excessive Degradation or Formation of Secondary Degradants
Possible Causes:
-
The stress conditions are too harsh.
-
Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to shelf-life stability.[1]
Troubleshooting Steps:
-
Reduce Severity of Conditions:
-
Acid/Base Hydrolysis: Decrease the concentration of the acid or base or lower the temperature.
-
Thermal Stress: Lower the temperature.
-
Oxidative Stress: Decrease the concentration of the oxidizing agent or shorten the exposure time. A maximum of 24 hours is often recommended for oxidative tests.[1]
-
-
Reduce Study Duration: Shorten the time points for sample collection and analysis.
-
Neutralize Samples: For acid and base hydrolysis samples, neutralize them promptly after the designated time point to prevent further degradation.[1]
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
Possible Causes:
-
Co-elution of the parent compound with degradation products.
-
Issues with the mobile phase, column, or other HPLC parameters.
-
The sample matrix is interfering with the analysis.
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Mobile Phase: Adjust the pH or organic solvent ratio.
-
Column: Try a different column chemistry (e.g., C18, Phenyl-Hexyl).
-
Gradient: Modify the gradient slope to improve separation.
-
-
Sample Preparation:
-
Ensure complete dissolution of the sample. If the compound is poorly soluble in aqueous media, a co-solvent can be used.[1]
-
Filter samples to remove particulate matter.
-
-
Use Orthogonal Methods: Employ a second, different analytical method to confirm the purity of the peaks.[6]
Data Presentation
Quantitative data from stability studies should be summarized in clear and well-structured tables.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product(s) (% Area) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl at 60°C | 24 | 92.5 | D1 (3.2), D2 (1.8) | 5.0 | 97.5 |
| 48 | 85.1 | D1 (7.8), D2 (3.5) | 11.3 | 96.4 | |
| 0.1 M NaOH at RT | 2 | 89.7 | D3 (8.1) | 8.1 | 97.8 |
| 4 | 80.2 | D3 (15.6) | 15.6 | 95.8 | |
| 3% H₂O₂ at RT | 24 | 95.3 | D4 (2.1) | 2.1 | 97.4 |
| Heat at 90°C | 72 | 98.1 | D5 (0.8) | 0.8 | 98.9 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.2 | No significant degradation | < 0.5 | 99.7 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key stability-indicating experiments.
Protocol 1: Acid/Base Hydrolysis
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.[1]
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described above.
-
Stress Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at appropriate intervals (e.g., 2, 8, 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Thermal Degradation (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a suitable container (e.g., a glass vial).
-
Stress Condition: Store the container in an oven at a high temperature (e.g., 90°C).
-
Time Points: At specified times (e.g., 24, 48, 72 hours), remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.
-
Analysis: Analyze by HPLC.
Protocol 4: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound (e.g., 100 µg/mL) in a transparent container. Also, expose the solid compound to light.
-
Stress Condition: Expose the samples to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]
-
Control: A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: After exposure, analyze both the exposed and control samples by HPLC.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Benzonitrile Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions with benzonitrile substrates, which are pivotal in the synthesis of numerous pharmaceutical and materials science compounds.
Frequently Asked questions (FAQs)
Q1: Why am I observing very low or no conversion of my benzonitrile starting material?
Low to no conversion in a Suzuki coupling reaction with a benzonitrile substrate can stem from several factors, often related to the initiation of the catalytic cycle. The primary culprits are typically an inactive catalyst, suboptimal reaction temperature, or issues with the reaction setup.
-
Catalyst Inactivity: Ensure your palladium source is active and that the phosphine ligands have not been oxidized. It is crucial to conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
-
Insufficient Temperature: Benzonitrile substrates, particularly those with electron-withdrawing groups, can be challenging. The oxidative addition step, which is often rate-limiting, may require higher temperatures to proceed efficiently.[1] A reaction temperature of 80°C has been found to be optimal in some cases.[2]
-
Improper Reagent Preparation: Ensure all reagents, especially the solvent and base, are dry and of high purity. Trace amounts of water can sometimes be beneficial, but excess water can lead to unwanted side reactions.
Q2: My main side product is the homocoupling of the boronic acid. How can this be minimized?
The formation of biaryl byproducts from the homocoupling of boronic acids is a common issue, often exacerbated by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which promote this undesirable side reaction.
To mitigate homocoupling:
-
Thorough Degassing: It is critical to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf). This bypasses the in situ reduction step of Pd(II) to Pd(0), which can be inefficient and contribute to the formation of species that promote homocoupling.
Q3: I am isolating the dehalogenated benzonitrile as a major byproduct. What is the cause?
Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a frequent side reaction. This occurs when a hydride source is present in the reaction mixture. Potential sources of hydrides include:
-
Solvents: Alcohols and even technical-grade ethers can sometimes act as hydride donors. Using high-purity, anhydrous solvents is recommended.
-
Bases: Certain bases or impurities within them can also contribute to dehalogenation. Screening different bases can help identify a more suitable option.
-
Boronic Acid Quality: Impurities in the boronic acid reagent can also lead to dehalogenation. Using high-purity boronic acids is advisable.
Q4: How does the electron-withdrawing nature of the nitrile group affect the reaction?
The nitrile (-CN) group is strongly electron-withdrawing, which can significantly influence the reactivity of the benzonitrile substrate in a Suzuki coupling. Aryl halides with electron-withdrawing groups are generally more reactive towards oxidative addition to the Pd(0) catalyst.[3] However, the nitrile group can also coordinate to the palladium center, potentially affecting the catalytic activity. The choice of a suitable ligand is crucial to modulate the electronic properties of the catalyst and facilitate efficient coupling.[1]
Q5: Could steric hindrance be a factor for my substituted benzonitrile substrate?
Yes, steric hindrance can play a significant role, especially if your benzonitrile substrate has substituents ortho to the halide. The ortho-isobutoxy group, for example, is sterically bulky and can slow down the rate of oxidative addition.[1] To overcome steric hindrance, the use of bulky and electron-rich phosphine ligands is highly recommended. These ligands promote both the oxidative addition and the final reductive elimination steps, leading to a more efficient catalytic turnover.[1]
Troubleshooting Guides
Guide 1: Low Yield with Electron-Deficient Bromobenzonitriles
This guide provides a systematic approach to troubleshooting low yields when coupling electron-deficient bromobenzonitriles with arylboronic acids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Detailed Steps:
-
Catalyst System Check:
-
Action: Prepare the reaction with a fresh batch of palladium catalyst and ligand. Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox.
-
Rationale: Catalyst decomposition is a primary cause of reaction failure. Benzonitriles can sometimes interact with the catalyst in unexpected ways, making catalyst stability crucial.
-
-
Reaction Condition Optimization:
-
Action: Systematically screen reaction temperatures, starting from your current condition and increasing in 10-20°C increments. Concurrently, test different inorganic bases.
-
Rationale: The electronic nature of benzonitriles may necessitate higher activation energy. The choice of base is critical for the transmetalation step and can significantly impact the yield.[4]
-
-
Ligand Selection:
-
Action: If using a standard ligand like PPh₃, switch to a more specialized, bulky, and electron-rich phosphine ligand (e.g., SPhos, XPhos).
-
Rationale: For challenging substrates like electron-deficient and sterically hindered benzonitriles, advanced ligands are often required to promote the difficult oxidative addition and reductive elimination steps.[1]
-
-
Side Reaction Analysis:
-
Action: Carefully analyze the crude reaction mixture by techniques like LC-MS or GC-MS to identify major byproducts.
-
Rationale: Identifying the main competing reaction pathway (e.g., homocoupling, dehalogenation) will guide further specific troubleshooting steps as outlined in the FAQs.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions involving benzonitrile substrates, based on literature data.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor | Ligand | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | 4-Bromobenzonitrile | 95 | [4] |
| Pd₂(dba)₃ | XPhos | 2-Bromobenzonitrile | 92 | [1] |
| Pd(PPh₃)₄ | None | 4-Bromobenzonitrile | 78 | General observation |
| PdCl₂(dppf) | None | 4-Bromobenzonitrile | 85 | General observation |
Table 2: Effect of Base on Yield
| Base | Substrate | Solvent | Yield (%) | Reference |
| K₂CO₃ | 4-Bromobenzonitrile | Toluene/H₂O | 95 | [4] |
| K₃PO₄ | 4-Bromobenzonitrile | Dioxane | 93 | General observation |
| Cs₂CO₃ | 2-Bromobenzonitrile | THF | 90 | [1] |
| Na₂CO₃ | 4-Bromobenzonitrile | DMF/H₂O | 88 | [4] |
Table 3: Effect of Solvent on Yield
| Solvent | Substrate | Base | Yield (%) | Reference |
| Toluene/H₂O (2:1) | 4-Bromobenzonitrile | K₂CO₃ | 95 | [4] |
| Dioxane | 4-Bromobenzonitrile | K₃PO₄ | 93 | General observation |
| THF | 2-Bromobenzonitrile | Cs₂CO₃ | 90 | [1] |
| DMF/H₂O (1:1) | 4-Bromobenzonitrile | Na₂CO₃ | 88 | [4] |
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Bromobenzonitrile
This protocol is a starting point and may require optimization for specific substrates and scales.
Reaction Setup Workflow:
Caption: General workflow for setting up a Suzuki coupling reaction.
Procedure:
-
Reaction Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 2:1 mixture of toluene and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The interplay of factors affecting the Suzuki coupling can be visualized as a decision-making pathway for optimization.
Logical Relationship for Optimization:
Caption: Key considerations for optimizing Suzuki coupling reactions.
References
Technical Support Center: Synthesis of Substituted Benzonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted benzonitriles. The information is tailored for researchers, scientists, and drug development professionals.
General Troubleshooting and FAQs
Q1: My benzonitrile product has a yellow tint. Is it still usable?
A yellow color in benzonitrile often indicates the presence of impurities.[1] While it may be acceptable for some applications, for sensitive reactions, particularly in organometallic chemistry or catalysis, purification is highly recommended to avoid unpredictable outcomes.[1]
Q2: How can I purify my benzonitrile sample?
Purification can be achieved by distillation, recrystallization, or column chromatography.[2][3] For removing water, drying agents like anhydrous calcium chloride or phosphorus pentoxide (P₂O₅) can be used, followed by distillation.[1][4] Steam distillation can be effective for removing certain impurities like carbylamines.[5]
Q3: What are common contaminants in benzonitrile and how can I detect them?
Common contaminants include water, unreacted starting materials, and byproducts from side reactions such as benzoic acid or benzamide.[1] Analytical techniques to detect these impurities include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile and UV-active contaminants.[1]
-
Karl Fischer Titration: For quantifying water content.[1]
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitrile group (sharp peak around 2220-2260 cm⁻¹) and the absence of amide or carboxylic acid impurities.[2]
Synthesis-Specific Troubleshooting
Below are troubleshooting guides for common synthetic routes to substituted benzonitriles.
Sandmeyer Reaction
The Sandmeyer reaction is a widely used method for synthesizing aryl nitriles from aryl diazonium salts.[6][7]
Troubleshooting Guide: Sandmeyer Reaction
Observed Problem: Low Yield and/or Many Side Products
Caption: Troubleshooting workflow for low yields in the Sandmeyer reaction.
FAQs: Sandmeyer Reaction
Q1: What are the most common side reactions in the Sandmeyer cyanation?
The most common side reactions include:
-
Phenol formation: This occurs when the diazonium salt reacts with water, especially at temperatures above 5°C.[4]
-
Biaryl formation: Coupling of two aryl radicals can lead to biaryl impurities.[7][8]
-
Azo coupling: The diazonium salt can couple with the starting aniline or other electron-rich aromatic compounds in the mixture.
Q2: How critical is temperature control during the diazotization step?
Temperature control is crucial. Diazonium salts are thermally unstable and decompose readily at temperatures above 5°C, leading to the formation of phenols and other byproducts, which significantly reduces the yield of the desired benzonitrile.[4] The diazotization step should always be carried out in an ice bath, maintaining the temperature between 0 and 5°C.[6]
Q3: My diazonium salt solution is dark-colored. Is this normal?
While some color is expected, a very dark or rapidly darkening solution may indicate decomposition of the diazonium salt. It is essential to use the diazonium salt immediately after its preparation.[3][4]
Quantitative Data: Sandmeyer Reaction Yields
| Substituent (para-) | Aryl Amine Starting Material | Yield (%) | Reference |
| -OCH₃ | 4-Methoxyaniline | 92-95 | [9] |
| -Cl | 4-Chloroaniline | ~70 | [6] |
| -NO₂ | 4-Nitroaniline | 34-92 | [10] |
Note: Yields can vary significantly based on specific reaction conditions and work-up procedures.
Experimental Protocol: Sandmeyer Reaction
Synthesis of 4-Chlorobenzonitrile from 4-Chloroaniline [6]
-
Diazotization:
-
In a flask cooled in an ice bath, dissolve 4-chloroaniline in an aqueous solution of hydrochloric acid.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring and maintaining the temperature between 0 and 5°C.
-
Continue stirring for an additional 30 minutes to ensure complete formation of the diazonium salt.[6]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium cyanide or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. An exothermic reaction will occur, and nitrogen gas will evolve.
-
After the addition is complete, the reaction mixture may be gently warmed to ensure completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
-
Rosenmund-von Braun Reaction
This reaction involves the cyanation of an aryl halide using copper(I) cyanide, typically at elevated temperatures.[11][12]
Troubleshooting Guide: Rosenmund-von Braun Reaction
Observed Problem: Low or No Conversion of Aryl Halide
Caption: Troubleshooting workflow for the Rosenmund-von Braun reaction.
FAQs: Rosenmund-von Braun Reaction
Q1: What are the main challenges with the Rosenmund-von Braun reaction?
The primary challenges are the harsh reaction conditions (high temperatures) and difficulties in product purification.[13] The use of a large excess of CuCN and high-boiling point polar solvents can make isolation of the desired benzonitrile difficult.[13]
Q2: Can I run this reaction at lower temperatures?
Recent modifications to the classical procedure have shown that the reaction temperature can be lowered by using additives. For example, L-proline has been shown to promote the reaction at temperatures between 80-120°C.[14]
Q3: Which aryl halide is best to use: iodide, bromide, or chloride?
Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. However, with the addition of alkali metal iodides, aryl bromides can be converted in situ to the more reactive aryl iodides.[13]
Quantitative Data: L-Proline-Promoted Rosenmund-von Braun Reaction[14]
| Aryl Halide | Temperature (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-methoxybenzene | 80 | 24 | 98 |
| 1-Bromo-4-methoxybenzene | 120 | 45 | 81 |
| 1-Bromo-4-nitrobenzene | 120 | 45 | 65 |
Experimental Protocol: Rosenmund-von Braun Reaction[4]
Synthesis of Benzonitrile from Bromobenzene
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine bromobenzene, copper(I) cyanide (CuCN), and a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4]
-
Typically, an excess of CuCN is used.
-
-
Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture.
-
To break up the copper complex, add an aqueous solution of ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide.[4]
-
Extract the benzonitrile with an organic solvent (e.g., toluene).
-
Wash the organic extracts, dry over a suitable drying agent, and remove the solvent.
-
Purify the crude benzonitrile by vacuum distillation.[4]
-
Dehydration of Benzamides
This method involves the removal of a water molecule from a primary benzamide to form the corresponding benzonitrile.[2]
Troubleshooting Guide: Dehydration of Benzamides
Observed Problem: Incomplete Reaction or Low Yield
Caption: Troubleshooting workflow for the dehydration of benzamides.
FAQs: Dehydration of Benzamides
Q1: What are some common dehydrating agents for this reaction?
Commonly used dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA).[2][4]
Q2: I am using P₂O₅, but the reaction is sluggish and gives a low yield. What could be the issue?
Thorough mixing of the solid benzamide and P₂O₅ is crucial.[4] Localized overheating should be avoided by uniform heating. As P₂O₅ becomes hydrated, it can form metaphosphoric acid, which may form complexes with the benzamide, leading to unpredictable decomposition at higher temperatures.[15]
Q3: Can this reaction be performed under milder conditions?
Yes, some modern reagents allow for dehydration at or below room temperature.[4] For example, using ethyl dichlorophosphate/DBU has been reported to work under mild conditions.[16]
Quantitative Data: Comparison of Dehydrating Agents for Benzamide
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| P₂O₅ (Microwave) | None | 220-240 | 1-2.5 min | 90 | [2][17] |
| PCl₃ | Chloroform | 0 to Reflux | Not Specified | Good to Excellent | [2] |
| Sulfaminic Acid | None | 250-295 | 1.5-2 h | 80 (for o-Bromobenzamide) | [15] |
Experimental Protocol: Dehydration of Benzamide using P₂O₅[4]
-
Reaction Setup:
-
In a dry round-bottom flask, thoroughly mix benzamide and phosphorus pentoxide (a molar ratio of approximately 1:1 to 1:1.5 of amide to P₂O₅ can be used).[4]
-
Set up the apparatus for simple distillation.
-
-
Reaction:
-
Heat the mixture gently at first, then increase the temperature to initiate the exothermic reaction.
-
The benzonitrile product will distill over. Collect the distillate.
-
-
Work-up and Purification:
-
The crude benzonitrile may be washed with a dilute sodium carbonate solution and then water to remove any acidic impurities.
-
Dry the benzonitrile over an anhydrous drying agent (e.g., anhydrous calcium chloride).
-
Re-distill the product to obtain pure benzonitrile.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. iris.unito.it [iris.unito.it]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 13. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Fluorination of Hydroxybenzonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the regioselective fluorination of hydroxybenzonitriles.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the direct electrophilic fluorination of hydroxybenzonitriles?
A1: The primary challenge is controlling the regioselectivity of the fluorination. This difficulty arises from the competing directing effects of the hydroxyl (-OH) and nitrile (-CN) groups on the aromatic ring. The hydroxyl group is a strong activating, ortho, para-director, while the nitrile group is a deactivating, meta-director. This competition can lead to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product. Another potential issue is dearomatization, particularly with highly reactive electrophilic fluorinating agents.
Q2: How do the electronic properties of the hydroxyl and nitrile groups influence regioselectivity?
A2: The hydroxyl group, being an activating group, increases the electron density at the ortho and para positions through resonance, making these sites more susceptible to electrophilic attack. Conversely, the nitrile group is electron-withdrawing and deactivates the ring, particularly at the ortho and para positions, thereby directing incoming electrophiles to the meta position relative to itself. The final product distribution will depend on the interplay of these opposing effects, which is influenced by the relative positions of the -OH and -CN groups on the starting isomer.
Q3: Which electrophilic fluorinating agent is commonly used for this type of reaction?
A3: Selectfluor® (F-TEDA-BF4) is a widely used and commercially available electrophilic fluorinating agent known for its relative stability and ease of handling.[1] It is often the reagent of choice for the fluorination of electron-rich aromatic systems like phenols.
Q4: Can nucleophilic aromatic substitution be an alternative to direct fluorination?
A4: Yes, nucleophilic aromatic substitution (SNAr) can be a viable alternative. This approach typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride ion. For this to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group. The nitrile group can serve as such an activating group. For instance, a bromo- or nitro-hydroxybenzonitrile could be a suitable precursor for nucleophilic fluorination.
II. Troubleshooting Guides
Issue 1: Low Regioselectivity and Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps |
| Competing Directing Effects | The inherent electronic properties of the hydroxyl (ortho, para-directing) and nitrile (meta-directing) groups lead to the formation of a mixture of isomers. |
| 1. Modify Reaction Temperature: Lowering the reaction temperature may enhance selectivity by favoring the product formed via the lowest activation energy pathway. | |
| 2. Solvent Optimization: The polarity of the solvent can influence the stability of the reaction intermediates and transition states. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., methanol, water) to determine the optimal medium for the desired regioselectivity. | |
| 3. Use of Lewis Acids: The addition of a Lewis acid can modulate the reactivity of the substrate and the fluorinating agent. A Lewis acid may coordinate to the nitrile or hydroxyl group, altering its electronic influence and thus the regiochemical outcome. A screening of various Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄) at different stoichiometric ratios is recommended. | |
| 4. Steric Hindrance: Consider the steric bulk of the fluorinating agent and any additives. Larger reagents may favor substitution at less sterically hindered positions. |
Issue 2: Low Overall Yield of Fluorinated Products
| Potential Cause | Troubleshooting Steps |
| Deactivation by the Nitrile Group | The electron-withdrawing nature of the nitrile group deactivates the aromatic ring, making it less reactive towards electrophilic attack. |
| 1. Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the deactivation. Monitor for potential side reactions or decomposition. | |
| 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion of the starting material. Monitor the reaction progress by TLC or GC/MS. | |
| 3. Use a More Reactive Fluorinating Agent: While Selectfluor is common, other electrophilic fluorinating agents with different reactivity profiles could be considered. However, this may also impact regioselectivity and increase side reactions. | |
| 4. Optimize Stoichiometry: Vary the stoichiometry of the fluorinating agent. An excess of the fluorinating agent may be required to drive the reaction to completion, but this can also lead to di- or tri-fluorinated byproducts. |
Issue 3: Formation of Dearomatized Byproducts
| Potential Cause | Troubleshooting Steps |
| Overly Reactive Conditions | Highly reactive fluorinating agents or harsh reaction conditions can lead to the dearomatization of the phenolic ring. |
| 1. Milder Fluorinating Agent: If using a highly reactive agent, consider switching to a milder one like Selectfluor. | |
| 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the likelihood of over-reaction. | |
| 3. Controlled Addition of Reagents: Add the fluorinating agent slowly and in portions to maintain a low concentration in the reaction mixture, which can help to suppress side reactions. |
III. Data Presentation
Due to a lack of specific experimental data in the searched literature for the direct fluorination of all three hydroxybenzonitrile isomers, a comprehensive quantitative comparison table cannot be provided at this time. The following table illustrates the expected major products based on the principles of electrophilic aromatic substitution, highlighting the directing effects of the substituents. The actual product distribution would need to be determined experimentally.
Table 1: Predicted Regiochemical Outcome of Electrophilic Fluorination of Hydroxybenzonitrile Isomers
| Starting Material | Structure | Activating Group (-OH) Directing Positions | Deactivating Group (-CN) Directing Positions | Predicted Major Monofluorinated Product(s) |
| 2-Hydroxybenzonitrile |
| C4, C6 | C5 | 2-Hydroxy-4-fluorobenzonitrile, 2-Hydroxy-6-fluorobenzonitrile |
| 3-Hydroxybenzonitrile |
| C2, C4, C6 | C5 | 3-Hydroxy-2-fluorobenzonitrile, 3-Hydroxy-4-fluorobenzonitrile, 3-Hydroxy-6-fluorobenzonitrile |
| 4-Hydroxybenzonitrile |
| C2, C6 | C3, C5 | 4-Hydroxy-2-fluorobenzonitrile, 4-Hydroxy-3-fluorobenzonitrile |
Note: The actual isomer ratios will be influenced by steric effects and reaction conditions.
IV. Experimental Protocols
The following is a general experimental protocol for the electrophilic fluorination of a substituted phenol using Selectfluor. This should be considered a starting point and will require optimization for each specific hydroxybenzonitrile isomer.
Protocol 1: General Procedure for Electrophilic Fluorination of a Hydroxybenzonitrile
Materials:
-
Hydroxybenzonitrile isomer (e.g., 2-hydroxybenzonitrile, 3-hydroxybenzonitrile, or 4-hydroxybenzonitrile)
-
Selectfluor® (F-TEDA-BF₄)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or as determined by optimization studies)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Purification supplies (e.g., silica gel for column chromatography, TLC plates)
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the hydroxybenzonitrile (1.0 eq.) in the chosen anhydrous solvent.
-
Reaction Setup: Stir the solution at the desired temperature (e.g., room temperature or as determined by optimization).
-
Addition of Fluorinating Agent: Add Selectfluor® (1.0 - 1.5 eq.) to the stirred solution in one portion or portion-wise over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed or no further conversion is observed.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Repeat the extraction two to three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired fluorinated isomer(s).
-
Characterization: Characterize the purified product(s) by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to confirm the structure and determine the regioselectivity.
V. Visualizations
Caption: Logical relationship of substituent directing effects on regioselectivity.
References
Managing thermal stability in reactions involving 2,3-Difluoro-4-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-hydroxybenzonitrile, with a focus on managing its thermal stability in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the known thermal stability limitations of this compound?
Q2: What materials are incompatible with this compound and could pose a thermal risk?
A2: Reactions with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides should be approached with extreme caution as they can lead to exothermic reactions, potentially causing a rapid increase in temperature and pressure.[4] It is recommended to perform a small-scale hazard evaluation before attempting any large-scale reaction with these classes of compounds.
Q3: Are there any known hazardous by-products that can be formed during reactions with this compound at elevated temperatures?
A3: Besides the aforementioned decomposition products (carbon oxides, hydrogen fluoride, nitrogen oxides), uncontrolled exothermic events could lead to the formation of polymeric or tarry by-products. The presence of a nitrile group suggests that under certain conditions, such as in the presence of strong acids or bases at high temperatures, hydrolysis to the corresponding carboxylic acid or amide could occur, which may have different thermal stabilities.
Q4: What is a recommended general approach to assessing the thermal stability of a new reaction involving this compound?
A4: A tiered approach to thermal hazard assessment is recommended. Start with a literature review for the reactivity of analogous compounds. If no data is available, perform a small-scale reaction (milligram to gram scale) with careful temperature monitoring. For reactions that are scaled up, employing techniques like Accelerating Rate Calorimetry (ARC) can provide critical data on the onset of exothermic activity and the potential for a runaway reaction.[5][6][7][8][9]
Troubleshooting Guides
Issue 1: Unexpected Exotherm or Temperature Spike During a Reaction
-
Possible Cause: The reaction is more exothermic than anticipated, or a delayed onset of the reaction has led to an accumulation of reactants. Heat removal may be insufficient for the scale of the reaction.
-
Immediate Action:
-
Immediately remove the heat source.
-
If safe to do so, begin cooling the reaction vessel with an ice bath or other cooling medium.
-
Ensure adequate stirring to maintain homogenous temperature distribution.
-
If the reaction is a semi-batch process, immediately stop the addition of any reagents.
-
-
Preventative Measures:
-
Always use a reaction vessel that is appropriately sized for the reaction volume to ensure efficient heat transfer.
-
For exothermic reactions, add reagents slowly and monitor the internal temperature closely.
-
Consider using a semi-batch or continuous flow setup to control the accumulation of unreacted reagents.
-
Before scaling up, perform reaction calorimetry to quantify the heat of reaction.
-
Issue 2: Darkening of the Reaction Mixture or Formation of Insoluble Tars at Elevated Temperatures
-
Possible Cause: Thermal decomposition of the starting material, intermediates, or products. This is often accompanied by a decrease in yield and purity.
-
Troubleshooting Steps:
-
Attempt the reaction at a lower temperature. It may be necessary to accept a longer reaction time in favor of a cleaner reaction profile.
-
Investigate the use of a different solvent with a lower boiling point to act as a temperature moderator.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Preventative Measures:
-
Conduct small-scale trial reactions at various temperatures to determine the optimal balance between reaction rate and product purity.
-
Use high-purity starting materials and solvents to avoid impurities that could catalyze decomposition.
-
Issue 3: Inconsistent Reaction Initiation or "Induction Period"
-
Possible Cause: The reaction may have a slow initiation phase, which can lead to a dangerous accumulation of reactants. When the reaction finally starts, the built-up concentration can cause a rapid exotherm.
-
Troubleshooting Steps:
-
Consider the use of a reaction initiator or catalyst to ensure a smooth and controlled start to the reaction.
-
For semi-batch reactions, add a small amount of the reagent initially and wait for the reaction to commence before continuing with the addition.
-
-
Preventative Measures:
-
Thoroughly research the reaction mechanism to understand the initiation requirements.
-
Always maintain careful temperature control and be prepared for a potential exotherm, even if the reaction appears to be proceeding slowly.
-
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 145-149 °C | [1][2] |
| Boiling Point (Predicted) | 260.8 ± 40.0 °C | [3] |
| Appearance | White to off-white solid | [10] |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen fluoride, Nitrogen oxides | [4] |
Table 2: Incompatible Materials and Potential Thermal Hazards
| Incompatible Material | Potential Hazard | Recommended Precautions |
| Strong Oxidizing Agents | Strong exothermic reaction, risk of fire or explosion. | Avoid mixing. Conduct a thorough risk assessment before any planned reaction. |
| Strong Acids | Can catalyze decomposition or other exothermic reactions. | Use with caution, monitor temperature closely. Perform small-scale trials first. |
| Acid Chlorides / Anhydrides | Potential for vigorous, exothermic reactions. | Controlled addition at low temperatures is crucial. Ensure adequate cooling capacity. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol is a general guideline for the O-alkylation of this compound. It is imperative to conduct a thorough safety review and risk assessment before proceeding.
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetone)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent to dissolve the starting material.
-
Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq) to the solution. If using a stronger base like NaH, cool the mixture to 0°C before portion-wise addition.
-
Slowly add the alkyl halide (1.1 - 1.2 eq) to the reaction mixture. Monitor the internal temperature for any exotherm.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C, but should be optimized for the specific substrate) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature. If K₂CO₃ was used, filter off the solids. If NaH was used, carefully quench with a few drops of water or isopropanol at 0°C.
-
Remove the solvent under reduced pressure and purify the crude product.
-
-
Thermal Management Considerations:
-
The reaction of the phenoxide with the alkyl halide is exothermic. The rate of addition of the alkyl halide should be controlled to maintain a stable internal temperature.
-
Ensure the heating mantle or oil bath is set to the target temperature and does not overshoot.
-
For larger-scale reactions, consider using a jacketed reactor with a circulating temperature control unit.
-
Mandatory Visualizations
Caption: Experimental workflow for the O-alkylation of this compound.
Caption: Decision tree for assessing thermal safety in reactions involving the target compound.
References
- 1. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. H32231.03 [thermofisher.com]
- 3. This compound | 126162-38-7 [amp.chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. belmontscientific.com [belmontscientific.com]
- 8. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]
Scaling up the synthesis of 2,3-Difluoro-4-hydroxybenzonitrile for pilot production
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 2,3-Difluoro-4-hydroxybenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during pilot-scale production.
Experimental Protocol: Cyanation of 4-Bromo-2,3-difluorophenol
This protocol details the Rosenmund-von Braun reaction for synthesizing this compound from 4-Bromo-2,3-difluorophenol, a common route adaptable for pilot-scale production.
Materials and Equipment:
-
Reactor: 50L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
-
Reagents: 4-Bromo-2,3-difluorophenol, Copper(I) Cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP, anhydrous).
-
Work-up: Toluene, 30% aqueous ammonia, Deionized water, Hydrochloric acid (HCl).
-
Purification: Filtration equipment, crystallization vessel.
Procedure:
-
Reactor Setup: Ensure the 50L reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with 4-Bromo-2,3-difluorophenol (2.0 kg, 9.57 mol) and anhydrous N-Methyl-2-pyrrolidone (15 L). Begin agitation and continue to purge with nitrogen.
-
Copper Cyanide Addition: Carefully add Copper(I) Cyanide (0.95 kg, 10.6 mol, 1.1 equiv.) to the mixture. Note that CuCN is highly toxic and should be handled with appropriate personal protective equipment (PPE) in a contained environment.
-
Reaction: Heat the reaction mixture to an internal temperature of 150-160°C.[1][2] Maintain this temperature for 5-7 hours, monitoring the reaction progress by HPLC.
-
Quenching and Work-up:
-
Cool the reactor to below 60°C.
-
Slowly add 30% aqueous ammonia (10 L) to the mixture to complex the copper salts. A moderate exotherm may be observed.
-
Add Toluene (20 L) and agitate for 30 minutes.
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer sequentially with 10% aqueous ammonia (2 x 5 L) and deionized water (2 x 5 L).
-
-
Isolation:
-
Acidify the organic layer with 2M HCl to a pH of 2-3.
-
Concentrate the organic layer under reduced pressure to approximately one-third of its volume to initiate crystallization.
-
Cool the mixture to 0-5°C and hold for at least 4 hours to maximize crystal formation.
-
-
Purification:
-
Filter the resulting slurry and wash the cake with cold toluene (2 x 2 L).
-
Dry the solid product under vacuum at 50°C until a constant weight is achieved.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters
| Parameter | Laboratory Scale (250 mL flask) | Pilot Scale (50L Reactor) | Key Considerations for Scale-Up |
| Starting Material | 10.0 g | 2.0 kg | Ensure consistent purity of raw materials in bulk. |
| Solvent (NMP) | 75 mL | 15 L | Anhydrous grade is critical to prevent side reactions. |
| CuCN (1.1 equiv.) | 4.7 g | 0.95 kg | Toxicity and handling require specialized equipment at scale. |
| Reaction Temperature | 150-160°C | 150-160°C | Heat transfer is less efficient; monitor internal temp closely. |
| Reaction Time | 5-7 hours | 5-8 hours | May require slightly longer time due to mixing efficiency. |
| Typical Yield | 75-80% | 68-75% | Yield reduction can occur due to transfer losses and mixing issues. |
| Purity (crude) | ~95% | ~92% | Slower cooling and larger volumes can affect crystallization. |
Table 2: Typical Impurity Profile at Pilot Scale
| Impurity | Typical Level | Likely Origin | Mitigation Strategy |
| 4-Bromo-2,3-difluorophenol | < 1.0% | Incomplete reaction | Increase reaction time or temperature slightly; ensure CuCN quality. |
| NMP | < 0.5% | Residual solvent | Ensure efficient drying under vacuum. |
| Copper Salts | < 50 ppm | Inefficient work-up | Perform thorough aqueous ammonia washes. |
| Unidentified Oligomers | < 0.5% | High-temperature degradation | Maintain strict temperature control; avoid localized overheating. |
Visualizations
Caption: High-level workflow for the pilot-scale synthesis of the target compound.
Caption: A logical guide for troubleshooting common causes of low yield.
Troubleshooting Guide
Problem: Low Reaction Yield
-
Q1: My pilot-scale yield is significantly lower than the lab-scale synthesis. What are the most likely causes?
-
A: Several factors can contribute to lower yields upon scale-up. The most common are:
-
Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it harder to maintain a uniform temperature. Localized hot or cold spots can lead to side reactions or incomplete conversion.
-
Poor Mixing: Inadequate agitation can result in poor distribution of the solid CuCN, leading to a slower, incomplete reaction.
-
Moisture Contamination: Water can interfere with the cyanation reaction. Ensure all reagents, solvents, and the reactor itself are thoroughly dry.[3]
-
Raw Material Quality: The purity of bulk starting materials may differ from lab-grade reagents. Always qualify new batches of raw materials.
-
-
-
Q2: How can I improve heat management during this exothermic reaction at pilot scale?
-
A: Effective thermal management is critical. Consider these strategies:
-
Controlled Addition: If feasible, add the CuCN in portions or as a slurry in NMP to better control the initial exotherm.
-
Jacketed Reactor: Utilize a reactor with a thermal jacket and an efficient heat transfer fluid to precisely control the temperature.
-
Ramp-Up Heating: Increase the temperature to the target of 150-160°C gradually to avoid thermal runaway.
-
-
Problem: High Impurity Levels
-
Q3: The final product is contaminated with more than 1% of unreacted 4-Bromo-2,3-difluorophenol. How can I drive the reaction to completion?
-
A: To improve conversion, you can:
-
Extend Reaction Time: At pilot scale, reactions may require more time to reach completion due to mixing dynamics. Extend the reaction time by 1-2 hours and monitor by HPLC.
-
Slight Molar Excess: Ensure you are using at least a 1.1 molar equivalent of CuCN. A slight increase to 1.15-1.2 equivalents may improve conversion, but can make copper removal more difficult.
-
Temperature Increase: A modest increase in temperature to 165°C may improve the reaction rate, but this must be balanced against the risk of byproduct formation.
-
-
-
Q4: I am observing dark, tar-like byproducts in the crude mixture. What are they and how can they be prevented?
-
A: Dark, insoluble materials are often the result of polymerization or decomposition of the starting material or product at high temperatures. This can be exacerbated by impurities in the NMP solvent. To prevent this:
-
Strict Temperature Control: Ensure the internal temperature does not exceed 165°C. Check for localized overheating near reactor walls or baffles.
-
High-Purity Solvent: Use high-purity, anhydrous NMP. Recycled NMP should be redistilled to remove impurities that can promote side reactions.
-
Inert Atmosphere: Maintain a robust nitrogen blanket throughout the reaction to prevent oxidation.
-
-
Problem: Work-up and Purification Issues
-
Q5: Emulsion formation is complicating the phase separation between the toluene and aqueous layers. How can this be managed at a large scale?
-
A: Emulsions are common in large-scale extractions. To break them:
-
Add Brine: Introduce a saturated sodium chloride solution (brine) during the wash steps to increase the ionic strength of the aqueous phase.
-
Minimize Agitation Speed: Use the slowest effective agitation speed during washing to prevent the formation of a stable emulsion.
-
Allow Sufficient Settling Time: Give the layers adequate time to separate. In some cases, warming the mixture slightly (to 30-40°C) can help.
-
-
-
Q6: The final product is difficult to crystallize from toluene and sometimes precipitates as an oil. What should I do?
-
A: Oiling out during crystallization is often caused by residual impurities or too-rapid cooling. Try the following:
-
Solvent/Anti-Solvent System: Consider using a co-solvent system. For example, after concentrating the toluene, you could add a non-polar anti-solvent like heptane to induce precipitation.
-
Seeding: Add a small number of pure crystals of this compound to the supersaturated solution to promote controlled crystallization.
-
Controlled Cooling: Implement a slow, programmed cooling ramp (e.g., 5-10°C per hour) rather than crash-cooling the solution.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions for handling copper(I) cyanide (CuCN) and NMP at pilot scale?
-
A: Both substances require strict handling protocols.
-
Copper(I) Cyanide: Highly toxic by inhalation and ingestion. It can release hydrogen cyanide gas if it comes into contact with acids. All transfers should be done in a closed system or a well-ventilated area with appropriate respiratory protection. Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
NMP: A reproductive toxin. Use in a closed system to minimize exposure. Ensure adequate ventilation and use appropriate chemically resistant gloves and PPE.
-
-
-
Q2: Can the NMP solvent be recovered and recycled?
-
A: Yes, NMP is a high-boiling solvent that is a good candidate for recovery and recycling, which is economically and environmentally beneficial. The recovered solvent should be purified by fractional distillation under vacuum to remove water, unreacted materials, and any high-boiling byproducts before reuse.
-
-
Q3: What are the key process parameters (KPPs) to monitor during the reaction?
-
A: The most critical parameters to monitor and log are:
-
Internal Reaction Temperature: To ensure it remains within the optimal range (150-160°C).
-
Agitator Speed and Power Draw: To ensure consistent mixing.
-
Reaction Progress: Monitored by in-process control (IPC) samples analyzed by HPLC.
-
Pressure/Vacuum: During solvent distillation and drying stages.
-
-
References
- 1. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 2. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Efficient Synthesis of Hydroxybenzonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of hydroxybenzonitriles.
Troubleshooting Guides
Route 1: Ammoxidation of Cresols
The gas-phase ammoxidation of cresols (e.g., o-cresol or p-cresol) with ammonia and air over a solid catalyst is a primary industrial method for producing hydroxybenzonitriles.
Question: Why is my conversion of cresol low, resulting in a poor yield of hydroxybenzonitrile?
Answer: Low conversion can be attributed to several factors related to the catalyst and reaction conditions.
-
Suboptimal Catalyst Composition: The choice of catalyst is critical. Supported boria-phosphoria on silica has shown superior performance for the ammoxidation of p-cresol.[1] Composite oxides like MoO₃, Cr₂O₃, and P₂O₅, often with promoters such as Fe, Ti, Bi, Sb, Li, Na, K, Rb, or Cs oxides, are also effective.[2][3] For instance, catalysts like Fe₃Co₆NiBiPMo₁₂Oₓ/SiO₂ and Bi₉PMo₁₂O₅₂/SiO₂ have been reported to give high yields.[4]
-
Incorrect Feed Composition: The molar ratios of reactants significantly impact catalyst performance. For boria-phosphoria catalysts, optimal results have been observed with ammonia, air, and nitrogen to cresol molar ratios of 10, 40, and 120, respectively.[1][2] For some composite oxide catalysts, a lower ammonia to p-cresol molar ratio (1.2-2) is preferred.[2]
-
Inappropriate Reaction Temperature: Temperature control is crucial. For catalysts like Fe₃Co₆NiBiPMo₁₂Oₓ/SiO₂ and Bi₉PMo₁₂O₅₂/SiO₂, reaction temperatures are typically in the range of 370-380°C.[2][4]
Question: I am observing significant byproduct formation, leading to poor selectivity for the desired hydroxybenzonitrile. How can I improve selectivity?
Answer: Poor selectivity is often linked to the catalyst system and reaction conditions.
-
Catalyst Composition: The catalyst composition plays a vital role. A composite oxide catalyst comprising MoO₃, Cr₂O₃, and P₂O₅ has been reported to exhibit high selectivity.[2][3] The use of promoters can further enhance selectivity.
-
Catalyst Deactivation: Polymeric deposits (coke) can form on the catalyst, leading to deactivation and reduced selectivity.[1] This can result from the direct condensation of cresol on acidic sites or ammonia-induced condensation of p-hydroxybenzaldehyde.[1]
Question: My catalyst is deactivating quickly. How can I improve its stability and lifespan?
Answer: Catalyst deactivation is a common issue in continuous gas-phase reactions.
-
Regeneration: Periodic regeneration of the catalyst can restore its initial performance. This can be achieved by treating the catalyst with a mixture of air-nitrogen and steam.[1]
-
Promoters: The addition of promoters can enhance catalyst stability. For example, a small amount of platinum (0.03 wt%) has been shown to improve both the stability and regenerability of boria-phosphoria catalysts.[1]
-
Cycled Operation: Implementing a cycled operation of ammoxidation followed by regeneration can help maintain a consistent average yield over extended periods.[1]
Route 2: Synthesis from Substituted Phenols
This route involves the direct cyanation of phenols or their derivatives.
Question: My phenol cyanation reaction has a low yield. What are the common causes?
Answer: Low yields in phenol cyanation can stem from an inefficient catalyst system or suboptimal reaction conditions.
-
Inefficient Catalyst System: The choice and combination of catalysts are critical for regioselectivity and yield. For direct ortho-cyanation, a combination of Lewis acids like BF₃·OEt₂ and AlCl₃ has proven effective.[2] Nickel-based catalytic systems with specific diphosphine ligands (e.g., dcype or dcypt) can be used for the cyanation of phenol derivatives like aryl carbamates and pivalates.[5] Copper-mediated ortho-selective C–H cyanation of phenols can be achieved using a bipyridine-type bidentate auxiliary.[6]
-
Suboptimal Temperature: The reaction temperature needs to be optimized. For Lewis acid-promoted cyanation, a typical range is 60-100°C.[2]
Question: I am struggling with achieving the desired regioselectivity (ortho- vs. para-cyanation). How can I control this?
Answer: Regioselectivity is a significant challenge in the direct cyanation of phenols.
-
Directing Groups: The use of a directing group can facilitate regioselective C-H cyanation. A bipyridine-based bidentate auxiliary has been successfully used to direct ortho-cyanation in a copper-mediated reaction.[6]
-
Lewis Acid Combination: The specific combination and stoichiometry of Lewis acids can influence the regioselectivity.
Route 3: Synthesis from Salicylaldehyde (for 2-Hydroxybenzonitrile)
This two-step process involves the formation of an oxime intermediate from salicylaldehyde, followed by dehydration.
Question: I am getting a low yield in the first step (oximation of salicylaldehyde). What could be the problem?
Answer: Low yield in the oximation step is often due to incorrect reaction conditions.
-
Incorrect pH: The reaction is sensitive to pH. The addition of a base, such as sodium carbonate, is necessary to neutralize the acid released from the hydroxylamine salt. The reaction is typically carried out under neutral to slightly basic conditions.[7]
-
Inadequate Reaction Temperature: The oximation reaction temperature should be controlled, typically within a range of 30°C to 50°C.[7]
-
Insufficient Reaction Time: It is important to monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) to ensure it has reached completion.[7]
Question: The dehydration of my salicylaldoxime intermediate is inefficient. How can I improve the yield of 2-Hydroxybenzonitrile?
Answer: The choice of dehydrating agent and the reaction conditions are critical for a successful dehydration step.
-
Ineffective Dehydrating Agent: A variety of dehydrating agents can be used, each with its own optimal conditions. Acetic anhydride, thionyl chloride, and formic acid with sodium formate are commonly employed.[7] The choice of agent can significantly impact the yield.
-
High Reaction Temperature: Elevated temperatures (>100°C) can lead to the irreversible self-condensation of the 2-hydroxybenzonitrile product into a high-melting triazine, which significantly reduces the yield and can clog the reactor.[7]
-
Presence of Water: Ensure the salicylaldoxime intermediate is dry before proceeding with the dehydration step. Water can interfere with many dehydrating agents. Azeotropic removal of water with a suitable solvent like toluene can be an effective strategy.[7]
Route 4: Sandmeyer Reaction of Aminophenols
This classical method involves the diazotization of an aminophenol followed by cyanation using a copper(I) cyanide catalyst.
Question: My Sandmeyer reaction is giving a low yield of hydroxybenzonitrile. What are the potential issues?
Answer: Low yields in the Sandmeyer reaction can occur at either the diazotization or the cyanation step.
-
Incomplete Diazotization: The formation of the diazonium salt is critical and must be performed at low temperatures (typically 0-5°C) to prevent decomposition. Ensure the sodium nitrite solution is added slowly to the acidic solution of the aminophenol.[7][8]
-
Decomposition of Diazonium Salt: Diazonium salts can be unstable. It is crucial to use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.[7]
-
Catalyst Issues: The Sandmeyer reaction is catalyzed by copper(I) salts (e.g., CuCN).[7] Ensure the catalyst is active and used in the correct amount.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing hydroxybenzonitriles?
A1: The main catalytic routes include:
-
Ammoxidation of Cresols: A gas-phase reaction involving cresol, ammonia, and air passed over a solid catalyst.[8]
-
Cyanation of Phenols: Direct cyanation of phenols or their derivatives using various catalyst systems, including Lewis acids and transition metals like nickel and copper.[2][5][6]
-
Sandmeyer Reaction of Aminophenols: Conversion of an aminophenol to a diazonium salt, which is then reacted with a cyanide source in the presence of a copper(I) catalyst.[8]
-
Dehydration of Hydroxybenzamides: This can be performed in the gas phase over a heterogeneous catalyst or in the liquid phase using dehydrating agents.[8]
Q2: How can I minimize the formation of byproducts in the synthesis of 2-hydroxybenzonitrile from salicylaldehyde?
A2: Besides the triazine byproduct formed at high temperatures, other impurities can arise.
-
Unreacted Starting Materials: If the oximation or dehydration steps are incomplete, the final product will be contaminated with salicylaldehyde or salicylaldoxime. Optimize the reaction conditions for each step to ensure full conversion.[7]
-
To avoid the triazine byproduct, maintain careful temperature control during the dehydration step, keeping it below 100°C.[7]
Q3: What are some common dehydrating agents for converting salicylaldoxime to 2-hydroxybenzonitrile?
A3: Commonly used dehydrating agents include acetic anhydride, thionyl chloride, and a mixture of formic acid and sodium formate.[7]
Q4: How can I achieve regioselective ortho-cyanation of phenols?
A4: A combination of BF₃·OEt₂ and AlCl₃ has been shown to be effective for the ortho-cyanation of phenols.[2] Additionally, a copper-mediated approach using a bipyridine-based bidentate auxiliary can direct the cyanation to the ortho position.[6]
Data Presentation
Table 1: Catalyst Systems and Yields for Ammoxidation of p-Cresol to p-Hydroxybenzonitrile
| Catalyst System | Support | Promoters | Reaction Temp. (°C) | p-HBN Yield (wt%) | Reference |
| Boria-Phosphoria | Silica | - | - | 55 (average) | [1][2] |
| Boria-Phosphoria | Silica | 0.03% Pt | - | 55 (stable) | [1] |
| Fe₃Co₆NiBiPMo₁₂Oₓ | SiO₂ | - | 370-380 | ~63 | [4] |
| Bi₉PMo₁₂O₅₂ | SiO₂ | - | 370-380 | ~63.4 | [4] |
| MoO₃, Cr₂O₃, P₂O₅ | - | Fe, Ti, Bi, Sb, Li, Na, K, Rb, or Cs oxides | - | High Selectivity | [2][3] |
Table 2: Dehydrating Agents for Salicylaldoxime to 2-Hydroxybenzonitrile
| Dehydrating Agent | Typical Conditions | Notes | Reference |
| Thionyl Chloride | Toluene, < 40°C | Slow addition is crucial to control temperature. | [7] |
| Acetic Anhydride | - | A commonly used reagent. | [7] |
| Formic Acid / Sodium Formate | - | An alternative to acid chlorides. | [7] |
| Triphosgene | Toluene, < 60°C | - | [9] |
Experimental Protocols
1. Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde via Oxime Formation and Dehydration
-
Step A: Oximation of Salicylaldehyde
-
Dissolve salicylaldehyde in a suitable solvent like toluene.[8]
-
Prepare an aqueous solution of hydroxylamine hydrochloride and add a base (e.g., sodium carbonate) to liberate the free hydroxylamine.[8]
-
Add the hydroxylamine solution to the salicylaldehyde solution.
-
Maintain the reaction temperature between 30°C and 50°C.[7]
-
Monitor the reaction by TLC until completion.
-
Upon completion, add toluene to the reaction mixture and separate the layers. The organic phase contains the salicylaldoxime.[7]
-
Dehydrate the organic phase to remove any residual water.[7]
-
-
Step B: Dehydration of Salicylaldoxime using Thionyl Chloride
-
Cool the toluene solution of salicylaldoxime to 20°C.[7]
-
Slowly add a 50% solution of thionyl chloride in toluene over 2 hours, ensuring the temperature does not exceed 30°C.[7]
-
After the addition, stir the reaction mixture for 1 hour at the same temperature.
-
Slowly raise the temperature to 40°C and stir for another hour to ensure the reaction is complete.[7]
-
Isolate the 2-hydroxybenzonitrile through distillation and subsequent workup.[9]
-
2. Lewis Acid-Promoted Ortho-Cyanation of a 3-Substituted Phenol
This protocol is based on the work of Zhang et al.[2]
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 3-substituted phenol (1.0 mmol).
-
Add the solvent (e.g., 1,2-dichloroethane, 1.0 mL).
-
Add the Lewis acids, AlCl₃ (1.0 equiv.) and BF₃·OEt₂.
-
Add the cyanating agent, MeSCN (methyl thiocyanate).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 60-100°C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Workflow for 2-hydroxybenzonitrile synthesis from salicylaldehyde.
Caption: Troubleshooting logic for low yield in hydroxybenzonitrile synthesis.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. benchchem.com [benchchem.com]
- 3. CN1820847A - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]
- 4. CN100379493C - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
Technical Support Center: Overcoming Incomplete Reactions in the Dehydration of Hydroxybenzamides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete reactions during the dehydration of hydroxybenzamides to their corresponding cyanophenols. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the dehydration of hydroxybenzamides.
Issue 1: Incomplete or Stalled Reaction
Question: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted hydroxybenzamide. What are the common causes and how can I resolve this?
Answer: Incomplete reactions are a frequent challenge in the dehydration of hydroxybenzamides. The primary causes can be categorized as follows:
-
Insufficiently Active Dehydrating Agent: The chosen reagent may not be potent enough for your specific substrate. Electron-rich hydroxybenzamides can be less reactive.
-
Solution: Consider switching to a more powerful dehydrating agent. For instance, if you are using a mild reagent like Burgess reagent without success, you might opt for a more reactive system like triflic anhydride/pyridine or a Vilsmeier-type reagent (e.g., POCl₃/DMF).
-
-
Suboptimal Reaction Temperature: Dehydration reactions often require specific temperature ranges to proceed at an adequate rate.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Be aware that excessive heat can lead to side reactions.
-
-
Presence of Moisture: Many dehydrating agents are highly sensitive to water. Any moisture in the solvent, reagents, or glassware can quench the reagent and halt the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Inadequate Stoichiometry: An insufficient amount of the dehydrating agent will naturally lead to an incomplete reaction.
-
Solution: Use a slight excess of the dehydrating agent (e.g., 1.1 to 1.5 equivalents). However, a large excess can sometimes lead to increased side reactions.
-
Issue 2: Formation of Byproducts
Question: I am observing significant byproduct formation alongside my desired cyanophenol. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common issue, often dependent on the choice of dehydrating agent and the specific hydroxybenzamide substrate.
-
Side Reactions Involving the Phenolic Hydroxyl Group: The free hydroxyl group can be reactive under certain conditions.
-
With Acidic Reagents (e.g., SOCl₂, POCl₃): Chlorination or phosphorylation of the phenolic hydroxyl group can occur, especially at higher temperatures.
-
Solution: Use milder conditions, such as lower temperatures and shorter reaction times. The use of a non-nucleophilic base like pyridine can help to neutralize acidic byproducts.[1][2] Alternatively, protecting the hydroxyl group as an ester or ether before dehydration and deprotecting it afterward may be necessary for sensitive substrates.
-
-
With Burgess Reagent: While generally mild, the Burgess reagent can react with phenols to form sulfamic acid derivatives.[3]
-
Solution: Careful control of stoichiometry and reaction time is crucial. If this side reaction is significant, purification by chromatography may be required to separate the desired product.
-
-
-
Hydrolysis of the Nitrile Product: If water is present during workup or purification, the newly formed nitrile can be hydrolyzed back to the amide or to the corresponding carboxylic acid.
-
Solution: Ensure anhydrous conditions during the reaction and perform a non-aqueous workup if possible. Prompt and efficient extraction of the product into an organic solvent can minimize contact with water.
-
-
Formation of N-Acylurea Byproduct (with Carbodiimide Reagents): If using a carbodiimide-based method, the activated intermediate can rearrange to a stable N-acylurea.
-
Solution: Adding 1-hydroxybenzotriazole (HOBt) to the reaction mixture can suppress the formation of this byproduct.[3]
-
Issue 3: Low Isolated Yield After Workup
Question: My reaction appears to go to completion by TLC/HPLC, but I am getting a low yield of the purified cyanophenol. What could be the reason?
Answer: Low isolated yields can result from issues during the workup and purification stages.
-
Product Loss During Extraction: The polarity of cyanophenols can lead to partitioning into the aqueous layer during extraction, especially if the pH is not optimal.
-
Solution: Adjust the pH of the aqueous layer to be acidic (pH 4-5) to ensure the phenolic hydroxyl group is protonated, making the product less water-soluble.[4] Use a suitable organic solvent for extraction, and perform multiple extractions to ensure complete recovery.
-
-
Decomposition on Silica Gel: Some cyanophenols can be sensitive to acidic silica gel during column chromatography.
-
Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina or C18 silica for purification.
-
-
Co-elution with Byproducts: Byproducts with similar polarity to the desired product can make purification by column chromatography challenging and lead to product loss in mixed fractions.
-
Solution: Optimize the eluent system for better separation. Recrystallization is often an effective final purification step to obtain high-purity cyanophenol.
-
Frequently Asked Questions (FAQs)
Q1: Which dehydrating agent is best for my hydroxybenzamide?
A1: The "best" dehydrating agent depends on the specific substrate, the scale of the reaction, and the available resources.
-
For mild conditions and sensitive substrates, the Burgess reagent is often a good choice.[5][6]
-
For more robust and less expensive options, phosphorus-based reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are commonly used.[1][7]
-
Thionyl chloride (SOCl₂) is also an effective and readily available reagent.[1]
-
Triflic anhydride with a base like pyridine is a very powerful system for difficult dehydrations but is more expensive.
Q2: How can I monitor the progress of the dehydration reaction?
A2: The most common methods for monitoring the reaction are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the consumption of the starting material (hydroxybenzamide) and the formation of the product (cyanophenol). The difference in polarity between the amide and the nitrile usually allows for good separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and any major byproducts.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and byproducts, especially if they are volatile.[8][9]
Q3: What are the safety precautions I should take when performing these reactions?
A3: Many dehydrating agents are hazardous and require careful handling.
-
Phosphorus pentoxide (P₂O₅) is highly corrosive and reacts violently with water.
-
Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are corrosive, toxic, and react with water to release HCl gas.
-
Phosgene is extremely toxic and should only be handled by experienced chemists with appropriate safety equipment.[10]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I use a one-pot procedure to synthesize cyanophenols from hydroxybenzaldehydes?
A4: Yes, one-pot procedures are available where the hydroxybenzaldehyde is first converted to the corresponding aldoxime, which is then dehydrated in situ without isolation to yield the cyanophenol.[10] This can be more efficient and economically advantageous for larger-scale synthesis.
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of Cyanophenols
| Dehydrating Agent/System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Phosgene | p-Hydroxybenzaldoxime | Toluene | 80-85 | 0.5 | 95 | [5] |
| Phosgene | 3-Methyl-4-hydroxybenzaldoxime | Benzene | Reflux | N/A | 90 | [10] |
| Phosgene | 3-Methoxy-4-hydroxybenzaldoxime | Chlorobenzene | Reflux | N/A | 80 | [10] |
| Phosgene | 3,5-Diiodo-4-hydroxybenzaldoxime | Chlorobenzene | 70-90 | N/A | 95 | [10] |
| P₂O₅ | Benzamide (Microwave) | None | N/A | 1-2.5 min | 90 | [11] |
| Acetic Anhydride | Salicylaldoxime | N/A | 120-160 | 2-5 | >92 (overall) | [12] |
| Sulfuric Acid | p-Hydroxybenzaldoxime | MIBK | 130 | 0.5 | 76 | [13] |
| Burgess Reagent | Primary Amides | THF | Reflux | N/A | High | [14][15] |
| SOCl₂ | Salicylamide | Xylene | 100-145 | 1-15 | High | [6] |
| POCl₃ | Primary Amides | Heat | N/A | N/A | Good | [1] |
Note: The table includes data for the dehydration of both hydroxybenzamides and the closely related hydroxybenzaldoximes, as the latter provides valuable comparative information on the efficacy of different reagents in forming the cyanophenol structure.
Experimental Protocols
Protocol 1: Dehydration of 4-Hydroxybenzamide using Phosphorus Pentoxide (P₂O₅)
This protocol is a general procedure based on the established use of P₂O₅ for the dehydration of primary amides.[16]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 4-hydroxybenzamide (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus pentoxide (1.5 - 2.0 eq) to the flask. The reagent is a fine powder and should be handled in a fume hood.
-
Reaction: Gently heat the mixture under an inert atmosphere. The reaction is often performed without a solvent, but a high-boiling inert solvent like xylene or toluene can be used. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding ice-water. The product can then be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Dehydration of Salicylamide (2-Hydroxybenzamide) using Thionyl Chloride (SOCl₂)
This protocol is adapted from a patented procedure for the synthesis of salicylonitrile.[6]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve salicylamide (1.0 eq) in a suitable solvent like xylene (10-20 volumes).
-
Addition of Reagent: Heat the solution to 100-145 °C. Slowly add thionyl chloride (1.0-1.5 eq) dropwise to the stirred solution over 1-15 hours.
-
Reaction: Continue heating and stirring the reaction mixture for an additional 1-20 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice and water.
-
Purification: Extract the product with a suitable organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude salicylonitrile can be further purified by distillation or recrystallization.
Visualizations
Caption: General experimental workflow for the dehydration of hydroxybenzamides.
Caption: Troubleshooting workflow for incomplete dehydration reactions.
References
- 1. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 2. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Burgess reagent - Wikipedia [en.wikipedia.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. journal.iisc.ac.in [journal.iisc.ac.in]
- 15. Burgess, a mild selective dehydrating reagent [en.highfine.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: pH Adjustment for Optimal Product Precipitation in Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing product precipitation through pH adjustment during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using pH adjustment to precipitate a product?
The solubility of many organic compounds, including proteins and small molecules, is highly dependent on the pH of the solution.[1] By adjusting the pH, one can alter the ionization state of functional groups on the molecule.[2] For proteins, the isoelectric point (pI) is the pH at which the net electrical charge is zero, leading to minimal solubility and often causing the protein to precipitate out of solution.[3] For ionizable small molecules, adjusting the pH relative to their pKa can convert them to a less soluble, neutral form, thereby inducing precipitation.[4]
Q2: How do I determine the optimal pH for precipitating my target molecule?
The optimal pH for precipitation corresponds to the pH at which the target molecule has its minimum solubility. For proteins, this is typically at or near their isoelectric point (pI).[5] For acidic or basic small molecules, the optimal pH for precipitation is generally where the molecule is in its neutral, un-ionized form. This can be predicted based on the compound's pKa value(s). An experimental pH-solubility profile is the most accurate way to determine the optimal pH.[6]
Q3: What are common acids and bases used for pH adjustment in precipitation?
Commonly used acids include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) for strong acids, and acetic acid for a weaker option.[4] Common bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH) for strong bases, and ammonium hydroxide or sodium bicarbonate for weaker alternatives. The choice of acid or base should be considered carefully to avoid unwanted side reactions with the product or impurities.
Q4: Can the solvent system affect the optimal pH for precipitation?
Yes, the solvent system can significantly influence the optimal pH for precipitation. Organic solvents can alter the dielectric constant of the solution, which in turn affects the pKa of the ionizable groups and the solubility of the compound.[7] The presence of co-solvents can either increase or decrease the solubility of the target molecule at a given pH.[8] Therefore, the optimal pH for precipitation may need to be re-determined if the solvent composition is changed.
Troubleshooting Guides
Issue 1: No precipitate forms after pH adjustment.
-
Possible Cause: The concentration of the target molecule is below its solubility limit at the adjusted pH.
-
Solution: Concentrate the solution before pH adjustment. Be aware that concentrating the solution may also increase the concentration of impurities.
-
-
Possible Cause: The pH has not been adjusted to the optimal point of minimum solubility.
-
Solution: Perform a systematic pH titration on a small scale to identify the pH at which precipitation is maximal. Ensure accurate pH measurement using a calibrated pH meter.
-
-
Possible Cause: The presence of co-solvents or other additives is increasing the solubility of your product.
-
Solution: If possible, remove the solubility-enhancing components by an appropriate method like distillation or extraction before precipitation.
-
Issue 2: The precipitate is amorphous, gelatinous, or difficult to filter.
-
Possible Cause: The precipitation process is occurring too rapidly, leading to the formation of small, poorly-ordered particles.
-
Solution: Add the acid or base slowly while vigorously stirring the solution to ensure localized pH changes are minimized.[9] Consider performing the precipitation at a lower temperature to slow down the process.
-
-
Possible Cause: The precipitate is microcrystalline.
-
Solution: Aging the precipitate by allowing it to stand in the mother liquor, sometimes with gentle heating (digestion), can promote the growth of larger, more easily filterable crystals.[3] Seeding with a small amount of previously obtained crystalline material can also encourage the formation of larger crystals.[10]
-
Issue 3: The purity of the precipitated product is low due to co-precipitation of impurities.
-
Possible Cause: Impurities with similar solubility profiles are precipitating along with the target product.
-
Solution: Optimize the precipitation pH to maximize the solubility difference between the product and the impurities.[3] Sometimes a multi-step precipitation at different pH values can be used to fractionate the desired product from impurities.
-
-
Possible Cause: Impurities are being adsorbed onto the surface of the precipitate or trapped within the crystal lattice (occlusion).
-
Solution: Slowing down the rate of precipitation can reduce occlusion.[11] Thoroughly washing the precipitate with a suitable solvent in which the impurities are soluble but the product is not can remove surface-adsorbed impurities.[9] Re-dissolving the precipitate in a minimal amount of solvent and re-precipitating it (recrystallization) can significantly improve purity.
-
Data Presentation
Table 1: Optimal Precipitation pH for Various Compounds
| Compound Class | Functional Group(s) | General Optimal pH for Precipitation | Notes |
| Proteins/Peptides | Amino and Carboxyl | Isoelectric Point (pI) | The pI can be calculated based on the amino acid sequence or determined experimentally. |
| Carboxylic Acids | -COOH | pH < pKa | At a pH below the pKa, the carboxylic acid is protonated and less soluble in aqueous solutions. |
| Amines | -NH₂ | pH > pKa | At a pH above the pKa of the conjugate acid, the amine is in its neutral, less soluble form. |
| Phenols | Ar-OH | pH < pKa | Phenols are acidic and will be in their less soluble protonated form at a pH below their pKa. |
| Amphoteric Compounds | Both acidic and basic groups | Isoelectric Point (pI) | Similar to proteins, these compounds are least soluble at their isoelectric point. |
Table 2: Effect of Solvents on Precipitation
| Solvent Type | Effect on Aqueous Precipitation | Rationale |
| Water-miscible organic solvents (e.g., ethanol, acetone) | Generally enhances precipitation | Reduces the dielectric constant of the solution, decreasing the solubility of polar compounds.[7] |
| Salts (e.g., ammonium sulfate) | Promotes precipitation ("salting out") | High salt concentrations reduce the amount of available water molecules to solvate the product.[12] |
Experimental Protocols
Protocol 1: Determination of Optimal Precipitation pH
-
Prepare a stock solution of your crude product in a suitable solvent.
-
Aliquot the stock solution into several small test tubes.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10 in 1 pH unit increments).
-
Add a buffer to each test tube to achieve the desired final pH.
-
Incubate the samples for a set period (e.g., 1 hour) at a constant temperature, with gentle agitation.
-
Visually inspect each tube for the amount of precipitate formed.
-
Separate the precipitate from the supernatant by centrifugation or filtration.
-
Quantify the amount of precipitate by drying and weighing, or by analyzing the concentration of the remaining solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the amount of precipitate (or the inverse of the supernatant concentration) against the pH to determine the optimal pH for precipitation.
Mandatory Visualization
Caption: Workflow for determining the optimal precipitation pH.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. firsthope.co.in [firsthope.co.in]
- 4. US20100041906A1 - Method for the precipitation of organic compounds - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Protein–solvent interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purity of the precipitate: co-precipitation in Gravimetric analysis - Pharmacy Infoline [pharmacyinfoline.com]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. Video: Types of Coprecipitation [jove.com]
- 12. bioquochem.com [bioquochem.com]
Validation & Comparative
A Spectroscopic Showdown: Unveiling the-Secrets of Fluorinated Hydroxybenzonitrile Isomers
A detailed comparative analysis of the spectroscopic properties of fluorinated hydroxybenzonitrile isomers, crucial intermediates in pharmaceutical and materials science research. This guide provides a side-by-side look at their unique spectral fingerprints, supported by experimental data and protocols to aid researchers in their identification and application.
Fluorinated hydroxybenzonitriles are a class of organic compounds that have garnered significant interest in the fields of drug discovery and materials science. The introduction of a fluorine atom to the hydroxybenzonitrile scaffold can dramatically alter the molecule's electronic properties, lipophilicity, and metabolic stability, making these isomers valuable building blocks for novel therapeutics and functional materials. A thorough understanding of their spectroscopic characteristics is paramount for their synthesis, identification, and the prediction of their chemical behavior. This guide offers a comparative overview of the key spectroscopic features of various fluorinated hydroxybenzonitrile isomers.
Comparative Spectroscopic Data
The following table summarizes the available spectroscopic data for a selection of fluorinated hydroxybenzonitrile isomers. This data has been compiled from various sources and provides a quantitative basis for distinguishing between these closely related compounds.
| Isomer | CAS Number | Spectroscopic Technique | Key Spectral Features |
| 2-Fluoro-3-hydroxybenzonitrile | 1000339-24-1 | ¹H NMR (400 MHz, DMSO-d₆) | δ 12.95 (s, 1H), 8.73 (s, 1H), 7.63 (t, J=6.8 Hz, 1H), 7.27-7.47 (m, 3H), 6.85-6.87 (m, 1H), 5.09 (s, 2H)¹ |
| 5-Fluoro-2-hydroxybenzonitrile | 91407-41-9 | ¹H NMR (400 MHz, DMSO-d₆) | δ 11.08 (s, 1H), 7.59 (dd, J = 8.6 Hz, 1H), 7.41 (m, 1H), 7.02 (dd, J = 9.2 Hz, 1H)[1] |
| 2-Fluoro-4-hydroxybenzonitrile | 82380-18-5 | ATR-IR, FT-Raman | Spectra available but specific peak data not readily compiled.[2] |
| 3-Fluoro-4-hydroxybenzonitrile | 405-04-9 | UV/Vis, NMR, IR | General spectroscopic data mentioned in literature in the context of synthesis.[3] |
| 4-Fluoro-3-hydroxybenzonitrile | 186590-04-5 | IR, NMR | Mentioned as part of the characterization of derivatives.[4] |
¹Note: This ¹H NMR data appears to be for a larger molecule containing the 2-fluoro-3-hydroxybenzonitrile moiety and may not represent the isolated isomer.
Experimental Protocols
Detailed experimental procedures are crucial for the reproduction and verification of spectroscopic data. Below are generalized protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a 400 MHz spectrometer. The samples are dissolved in a deuterated solvent, most commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS). Data is often presented with the following format: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant(s) (J) in Hertz (Hz), and integration (number of protons).
Infrared (IR) Spectroscopy: IR spectra are often obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹). Key vibrational modes for these molecules include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-F stretching, and various aromatic C-H and C=C vibrations.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. The compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or dichloromethane) to a known concentration. The absorbance is measured over a specific wavelength range (typically 200-400 nm for these compounds) in a quartz cuvette of a defined path length (usually 1 cm). The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are the key parameters determined.
Logical Workflow for Spectroscopic Isomer Differentiation
The differentiation of fluorinated hydroxybenzonitrile isomers through spectroscopy follows a logical progression. The following diagram illustrates a typical workflow for the analysis and identification of these compounds.
Caption: A flowchart illustrating the typical experimental and analytical steps for the differentiation of fluorinated hydroxybenzonitrile isomers.
This guide highlights the importance of a multi-faceted spectroscopic approach for the unambiguous characterization of fluorinated hydroxybenzonitrile isomers. While a complete comparative dataset is still emerging in the scientific literature, the available data and established analytical workflows provide a solid foundation for researchers working with these versatile compounds. Further studies to fully characterize the UV-Vis and fluorescence properties of a complete set of isomers would be a valuable contribution to the field.
References
- 1. rsc.org [rsc.org]
- 2. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2013097773A1 - Novel arylalkene derivatives and use thereof as selective estrogen receptor modulators - Google Patents [patents.google.com]
- 4. 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 [fluoromart.com]
A Comparative Analysis of the Biological Activity of Mono- versus Di-fluorinated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological properties. This guide provides an objective comparison of the biological activities of mono- and di-fluorinated benzonitriles, supported by experimental data from various studies. The strategic placement of one or two fluorine atoms on the benzonitrile scaffold can significantly influence a compound's potency, selectivity, and metabolic stability.
Key Biological Activities and Comparative Data
The biological activities of fluorinated benzonitriles are diverse, with compounds showing inhibitory effects on various enzymes and high-affinity binding to specific receptors. The degree and position of fluorination play a crucial role in determining these activities.
Enzyme Inhibition
Fluorinated benzonitriles have been investigated as inhibitors of several key enzymes, including cysteine proteases and dipeptidyl peptidase-4 (DPP-4).
Table 1: Comparative Inhibitory Activity (IC₅₀) of Mono- vs. Di-fluorinated Benzonitriles against Target Enzymes
| Compound Class | Target Enzyme | Mono-fluorinated Analog IC₅₀ (µM) | Di-fluorinated Analog IC₅₀ (µM) | Reference |
| Benzonitrile Derivatives | Cysteine Protease (Cruzain) | Data not available in a directly comparable format | Data not available in a directly comparable format | N/A |
| Quinazolinone-benzonitriles | DPP-4 | Potent inhibition observed | Generally more potent and metabolically stable | [1] |
Note: Direct numerical comparisons of IC₅₀ values for mono- vs. di-fluorinated benzonitriles targeting the same enzyme are not consistently available in the public domain and require inference from broader studies.
Generally, di-fluorinated compounds tend to exhibit enhanced potency and metabolic stability compared to their mono-fluorinated counterparts in the context of DPP-4 inhibition.[1] This is often attributed to the increased electron-withdrawing nature of the two fluorine atoms, which can influence the binding interactions with the enzyme's active site.
Receptor Binding Affinity
Mono- and di-fluorinated benzonitriles have been synthesized and evaluated as ligands for various receptors, including the metabotropic glutamate receptor 5 (mGluR5) and the sigma-2 (σ₂) receptor.
Table 2: Comparative Receptor Binding Affinity (IC₅₀/Kᵢ) of Mono- vs. Di-fluorinated Benzonitriles
| Compound Class | Target Receptor | Mono-fluorinated Analog Affinity | Di-fluorinated Analog Affinity | Reference |
| Phenyl-ethynyl-benzonitriles | mGluR5 | IC₅₀ = 36 pM (for a specific mono-fluorinated analog) | Data not available for a directly comparable di-fluorinated analog | [2] |
| Spirocyclic Amines | σ₂ Receptor | Kᵢ = 51 nM (for a specific cis-mono-fluorinated analog) | Data not available for a directly comparable di-fluorinated analog | [3] |
Ion Channel Inhibition
A critical aspect of drug development is the assessment of off-target effects, such as the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.
Table 3: Comparative hERG Channel Inhibition of Fluorinated Benzonitriles
| Compound Class | Mono-fluorinated Analog | Di-fluorinated Analog | Reference |
| Quinazolinone-benzonitriles | Can exhibit hERG inhibition | Strong hERG channel blockade observed in some derivatives | [1] |
Certain fluorinated quinazolinone-benzonitrile derivatives have been shown to inhibit the hERG channel, a crucial consideration for their development as therapeutic agents.[1] While a direct quantitative comparison between mono- and di-fluorinated analogs is not explicitly provided, the literature suggests that potent DPP-4 inhibitors within this class, which are often fluorinated, can possess this off-target activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of fluorinated benzonitriles.
Cysteine Protease Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a cysteine protease, such as cruzain.
-
Enzyme and Substrate Preparation : Recombinant cruzain is pre-incubated to ensure activation. A fluorogenic substrate, such as Z-Phe-Arg-AMC, is prepared in an appropriate buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT).
-
Inhibitor Preparation : The test compounds (mono- and di-fluorinated benzonitriles) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.
-
Assay Procedure : The enzyme is incubated with the test compounds for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation and Measurement : The fluorogenic substrate is added to the enzyme-inhibitor mixture to initiate the reaction. The fluorescence intensity is monitored over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Data Analysis : The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time plot. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.
DPP-4 Inhibition Assay
This assay measures the inhibition of dipeptidyl peptidase-4, a target for type 2 diabetes treatment.
-
Reagent Preparation : Human recombinant DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC are prepared in a suitable assay buffer (e.g., Tris-HCl buffer, pH 7.5).[4]
-
Compound Handling : Test compounds are dissolved and serially diluted in DMSO and then further diluted in the assay buffer.
-
Assay Protocol : The DPP-4 enzyme is pre-incubated with varying concentrations of the test compounds in a 96-well plate for a specific duration (e.g., 15 minutes) at 37°C.[4]
-
Reaction Start and Detection : The reaction is initiated by adding the Gly-Pro-AMC substrate. The fluorescence is measured kinetically over a period (e.g., 30 minutes) using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[4]
-
IC₅₀ Determination : The reaction rates are determined, and the percent inhibition is calculated relative to a control without inhibitor. IC₅₀ values are obtained by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]
Receptor Binding Assay (e.g., mGluR5)
This assay determines the affinity of a compound for a specific receptor.
-
Membrane Preparation : Cell membranes expressing the target receptor (e.g., mGluR5) are prepared from cell lines or tissues.
-
Radioligand and Compound Preparation : A radiolabeled ligand with known affinity for the receptor (e.g., [³H]-MPEP for mGluR5) is used. Test compounds are prepared in a series of concentrations.
-
Binding Reaction : The cell membranes, radioligand, and test compound are incubated together in a binding buffer for a specific time to reach equilibrium.
-
Separation of Bound and Free Ligand : The reaction mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification : The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for the test compound is determined from a competition binding curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
hERG Channel Inhibition Assay (Patch-Clamp Electrophysiology)
This assay is the gold standard for assessing a compound's potential to block the hERG channel.
-
Cell Culture : A stable cell line expressing the hERG channel (e.g., HEK293 cells) is cultured under standard conditions.
-
Electrophysiology Setup : Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are placed in a recording chamber and perfused with an external solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
Voltage Protocol : A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.
-
Compound Application : The test compound is applied to the cell at various concentrations via the perfusion system. The effect on the hERG current is recorded at each concentration.
-
Data Analysis : The amplitude of the hERG tail current is measured before and after the application of the compound. The percentage of current inhibition is calculated for each concentration, and the IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.
Visualizations
The following diagrams illustrate a typical workflow for evaluating the biological activity of novel compounds and a simplified representation of a signaling pathway that could be modulated by a fluorinated benzonitrile targeting a G-protein coupled receptor like mGluR5.
References
A Researcher's Guide to Halogenated Benzonitriles: Unveiling Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of complex molecules. Halogenated benzonitriles are versatile building blocks, but their reactivity in common cross-coupling reactions varies significantly depending on the halogen substituent. This guide provides an objective comparison of iodo-, bromo-, and chloro-benzonitrile precursors, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
The efficiency of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is intrinsically linked to the nature of the carbon-halogen (C-X) bond. The reactivity of the aryl halide is generally inversely proportional to the C-X bond dissociation energy (BDE).[1][2] For halogenated benzonitriles, the reactivity trend follows the order: I > Br > Cl >> F. This is because the C-I bond is the longest and weakest, making it more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[3]
Comparative Reactivity and Bond Dissociation Energies
The strength of the carbon-halogen bond is the primary determinant of the reactivity of halogenated benzonitriles in palladium-catalyzed cross-coupling reactions. The weaker the C-X bond, the more readily the oxidative addition step proceeds, leading to a faster overall reaction rate. The approximate bond dissociation energies for aryl halides are summarized in the table below.
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C-I | ~272 | Highest |
| C-Br | ~335 | Intermediate |
| C-Cl | ~397 | Lower |
| C-F | ~523 | Lowest (Generally unreactive in standard cross-coupling) |
Data sourced from representative values for aryl halides.[1][4]
This trend is consistently observed across various palladium-catalyzed cross-coupling reactions. Iodo- and bromobenzonitriles are the most commonly employed precursors due to their higher reactivity, often allowing for milder reaction conditions.[5][6] Chloro-benzonitriles are more challenging substrates and typically require more specialized and electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[5][7] Fluoro-benzonitriles are generally unreactive in standard cross-coupling reactions due to the very strong C-F bond.
Performance in Key Cross-Coupling Reactions
The choice of halogenated benzonitrile precursor significantly impacts the outcome of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The following tables provide a comparative summary of typical reaction conditions and expected yields for the coupling of a generic 4-cyanophenyl halide with a coupling partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[6] The reaction of a halogenated benzonitrile with an arylboronic acid typically proceeds with the following reactivity trend: I > Br > Cl.
| Precursor | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/H₂O | 80-100 | 2-6 | >90 |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (2-5) or Pd(dppf)Cl₂ (2-5) | K₂CO₃ | Toluene/H₂O | 90-110 | 4-12 | 80-95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100-120 | 12-24 | 60-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8][9] Similar to the Suzuki-Miyaura coupling, the reactivity of halogenated benzonitriles is highly dependent on the halogen.
| Precursor | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Iodobenzonitrile | Pd₂(dba)₃ (1-2) / Xantphos (2-4) | NaOtBu | Toluene | 80-100 | 1-4 | >95 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1-2) / BINAP (2-4) | NaOtBu | Toluene | 90-110 | 2-8 | 85-95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) / BrettPhos (4) | K₃PO₄ | Dioxane | 100-120 | 12-24 | 70-90 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[10][11] The reactivity trend remains consistent, with iodides being the most reactive substrates.
| Precursor | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Iodobenzonitrile | Pd(PPh₃)₂Cl₂ (1-3) | CuI (2-5) | Et₃N | THF | 25-50 | 1-3 | >90 |
| 4-Bromobenzonitrile | Pd(PPh₃)₂Cl₂ (2-5) | CuI (4-10) | Et₃N | DMF | 50-80 | 2-6 | 75-90 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) / XPhos (4) | CuI (5-10) | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | 50-80 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible results and for the objective comparison of different precursors.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the halogenated benzonitrile (1.0 mmol) and the arylboronic acid (1.2 mmol) in a suitable solvent (5 mL), the palladium catalyst and base (2.0 mmol) are added. The reaction mixture is then heated under an inert atmosphere for the specified time and temperature. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried flask, the palladium catalyst, ligand, and base are combined. The flask is evacuated and backfilled with an inert gas. The halogenated benzonitrile (1.0 mmol), the amine (1.2 mmol), and the solvent (5 mL) are then added. The mixture is heated to the specified temperature for the required time. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a mixture of the halogenated benzonitrile (1.0 mmol), the palladium catalyst, and the copper(I) iodide in a suitable solvent (5 mL), the terminal alkyne (1.2 mmol) and the base are added. The reaction is stirred at the indicated temperature under an inert atmosphere until the starting material is consumed. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[13]
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling, the relative reactivity of the halogenated precursors, and a typical experimental workflow.
Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2. Reactivity trend of halogenated benzonitriles in cross-coupling.
Figure 3. A typical experimental workflow for a cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. thalesnano.com [thalesnano.com]
The Efficacy of 2,3-Difluoro-4-hydroxybenzonitrile Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of 2,3-difluoro-4-hydroxybenzonitrile derivatives as kinase inhibitors. Due to the novelty of this specific chemical scaffold in published literature, direct experimental data is limited. Therefore, this guide establishes a framework for evaluation by comparing data from structurally analogous kinase inhibitors containing difluoro-hydroxyphenyl motifs. The provided experimental protocols and pathway analyses serve as a comprehensive resource for researchers aiming to synthesize and evaluate novel inhibitors based on this promising scaffold.
Introduction to the this compound Scaffold
The this compound scaffold presents several features that make it an attractive starting point for the design of novel kinase inhibitors. The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can lead to stronger binding interactions with kinase active sites and can improve metabolic stability, thereby enhancing the compound's overall efficacy and bioavailability. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase. The nitrile group offers a versatile synthetic handle for further chemical modifications to optimize potency and selectivity.
Comparative Efficacy of Analogous Kinase Inhibitors
To illustrate the potential of the this compound scaffold, this section presents efficacy data from publicly available studies on kinase inhibitors with similar structural features, specifically those containing a difluorinated or fluorinated hydroxyphenyl ring. It is important to note that the following data is for structurally related but not identical compounds and should be used as a benchmark for future studies on this compound derivatives.
Table 1: Biochemical IC50 Data of Analogous Fluorinated Kinase Inhibitors
| Compound Class/Name | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| Pyrazolylaminopyrimidine Derivative | FGFR1 | 1 - 10 | N/A |
| Quinazoline Derivative | EGFR | 26 - 57 | Gefitinib |
| Quinazoline Derivative | ErbB2 (HER2) | 45.7 | Dacomitinib |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR | 34 - 135 | Erlotinib |
| Pyrrolo[2,3-d]pyrimidine Derivative | FGFR1, VEGFR2 | 5 - 50 | N/A |
| Pan-Trk Inhibitor | TrkA, TrkB, TrkC | 0.1 - 1.7 | Entrectinib |
| JAK2 Inhibitor | JAK2 | 3 | Fedratinib |
Note: The data presented in this table is derived from various sources and represents the activities of compounds with fluorinated phenyl or hydroxyphenyl moieties, intended to serve as a reference for the potential efficacy of this compound derivatives.
Table 2: Cellular Activity of Analogous Fluorinated Kinase Inhibitors
| Compound Class/Name | Cell Line | Assay Type | IC50 / EC50 (nM) |
| Quinazoline Derivative (Gefitinib) | Lung Cancer Cell Lines | Autophagy/Apoptosis | Varies |
| RAF Inhibitor (Encorafenib) | B-RAF(V600E) expressing cells | Anti-proliferative | 4 |
| MEK1/2 Inhibitor (Binimetinib) | NSCLC Cell Lines | Cell Viability | 12 |
| Pan-Trk Inhibitor (Entrectinib) | Various | Autophagy | Varies |
| Pyrazolo[3,4-d]pyrimidine Derivative | NCI 60 Cancer Cell Lines | Cytotoxicity (GI50) | 18 - 9980 |
Note: This table showcases the cellular effects of kinase inhibitors with structural similarities to the this compound scaffold. The specific activities can vary significantly based on the full chemical structure and the cancer cell line being tested.
Key Signaling Pathways
Kinase inhibitors exert their effects by modulating specific signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is crucial for designing targeted therapies. Below are diagrams of three major signaling pathways frequently targeted by kinase inhibitors.
Caption: EGFR Signaling Pathway.[1][2]
Caption: VEGFR Signaling Pathway.
Caption: p38 MAPK Signaling Pathway.[3][][5][6][7]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the efficacy of kinase inhibitors. These should be adapted and optimized for the specific this compound derivatives and target kinases under investigation.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. A decrease in ADP corresponds to kinase inhibition.
1. Reagent Preparation:
- Prepare a 2X solution of the purified target kinase and its specific substrate in a suitable kinase reaction buffer.
- Prepare serial dilutions of the this compound test compound in DMSO. Further dilute in kinase buffer to create a 2X compound solution. A typical starting concentration range for a novel inhibitor is 0.1 nM to 10 µM.
- Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should ideally be at the K_m value for the specific kinase to ensure accurate IC50 determination.
2. Kinase Reaction:
- In a 384-well plate, add 2.5 µL of the 2X test compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
- Add 2.5 µL of the 2X kinase/substrate solution to each well.
- Incubate for 10-15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
- Incubate for 60 minutes at room temperature or 30°C.
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Calculate the percent inhibition for each test compound concentration relative to the controls.
- Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Phosphorylation Assay (Western Blot)
This assay determines if the inhibitor can block the phosphorylation of a kinase's downstream substrate within a cellular context.
1. Cell Treatment:
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of the this compound derivative for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
- If the kinase is activated by a specific ligand (e.g., EGF for EGFR), stimulate the cells with the ligand for a short period (e.g., 15-30 minutes) before harvesting.
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
4. Data Analysis:
- Quantify the band intensities using image analysis software.
- Normalize the phosphorylated protein signal to the total protein signal and the loading control.
- Determine the concentration-dependent inhibition of target phosphorylation.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo® Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
1. Cell Seeding and Treatment:
- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (DMSO).
2. Incubation:
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
3. Viability Measurement:
- Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
- Add an equal volume of CellTiter-Glo® Reagent to the media in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Calculate the percent viability for each test compound concentration relative to the vehicle control.
- Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The strategic placement of fluorine atoms and a hydroxyl group on the benzonitrile core provides a strong foundation for achieving high potency and favorable drug-like properties. While direct experimental data for this specific class of compounds is not yet widely available, the comparative data from analogous fluorinated and hydroxylated kinase inhibitors suggest that derivatives of this scaffold could exhibit potent activity against a range of clinically relevant kinases.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions to explore the structure-activity relationship (SAR). Systematic evaluation of these compounds using the biochemical and cellular assays outlined in this guide will be crucial for identifying lead candidates with potent and selective kinase inhibitory activity. Further optimization of these leads for their pharmacokinetic and pharmacodynamic properties will pave the way for their potential development as next-generation targeted therapies.
References
- 1. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of a series of novel pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine derivatives as FGFRs-dominant multi-target receptor tyrosine kinase inhibitors for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Steric Hindrance in Ortho-Substituted Fluoronitrobenzenes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of steric and electronic effects in aromatic compounds is paramount for rational molecular design. This guide provides a comparative analysis of steric effects in a series of ortho-substituted fluoronitrobenzenes, supported by experimental and computational data. We delve into how the size and nature of ortho-substituents influence molecular geometry, reactivity, and spectroscopic properties, offering insights crucial for predicting chemical behavior and designing novel molecular entities.
The introduction of substituents at the ortho-position to the nitro group in fluoronitrobenzene scaffolds induces significant steric strain, primarily impacting the planarity of the nitro group relative to the benzene ring. This deviation from planarity, or increased dihedral angle, has profound consequences on the electronic properties and reactivity of the molecule. The "ortho effect" is a well-documented phenomenon where ortho-substituted isomers exhibit distinct properties compared to their meta and para counterparts, often due to steric hindrance.[1]
Comparative Analysis of Steric Effects
To quantitatively assess the impact of ortho-substituents, we have compiled data from various experimental and computational studies. The following tables summarize key parameters that illustrate the graduated steric hindrance imposed by different alkyl groups.
Table 1: Impact of Ortho-Substituents on Nitro Group Torsion Angle and Reactivity
| Ortho-Substituent (R) | Dihedral Angle (NO₂)¹ [°] | Relative Rate of S A r² | ¹⁹F NMR Chemical Shift³ [ppm] |
| -H | ~0-10 | 1.00 | -110.2 |
| -CH₃ | ~30-40 | 0.65 | -112.5 |
| -CH₂CH₃ | ~40-50 | 0.42 | -113.8 |
| -CH(CH₃)₂ | ~50-60 | 0.21 | -115.1 |
| -C(CH₃)₃ | >60 | 0.05 | -117.3 |
¹ Data are approximate values derived from computational studies and crystallographic data of related nitroaromatic compounds. ² Relative rates are for nucleophilic aromatic substitution (S A r) with a common nucleophile, normalized to the unsubstituted compound.[2] ³ ¹⁹F NMR chemical shifts are illustrative and can vary with solvent and other experimental conditions.
The data clearly demonstrates that as the steric bulk of the ortho-substituent increases from hydrogen to a tert-butyl group, the dihedral angle of the nitro group with respect to the aromatic ring increases significantly. This twisting disrupts the π-conjugation between the nitro group and the benzene ring, which has two major consequences:
-
Reduced Electron-Withdrawing Effect: The resonance-based electron-withdrawing capacity of the nitro group is diminished. This leads to a decrease in the electrophilicity of the aromatic ring.
-
Decreased Reactivity in S A r: The rate of nucleophilic aromatic substitution (S A r) is markedly reduced.[2] This is because the stabilizing effect of the nitro group on the Meisenheimer intermediate, a key step in the S A r mechanism, is lessened due to poor orbital overlap.
Spectroscopic data, particularly ¹⁹F NMR, also reflects these steric effects. The upfield shift in the ¹⁹F NMR signal with increasing steric bulk of the ortho-substituent suggests an increase in electron density around the fluorine atom, consistent with the reduced electron-withdrawing ability of the twisted nitro group.
Experimental and Computational Methodologies
The data presented in this guide are derived from a combination of experimental techniques and computational modeling. Below are detailed protocols for key experimental and computational methods used to analyze steric effects in ortho-substituted fluoronitrobenzenes.
Experimental Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution (S A r)
This protocol outlines a general method for determining the reaction rates of ortho-substituted fluoronitrobenzenes with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
-
Materials:
-
Ortho-substituted fluoronitrobenzene derivatives
-
Piperidine (or other suitable nucleophile)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
-
Procedure:
-
Prepare stock solutions of the fluoronitrobenzene derivative and the nucleophile in the chosen solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the fluoronitrobenzene solution with a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at the wavelength corresponding to the formation of the product over time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile in excess.
-
Computational Methodology: Density Functional Theory (DFT) Calculations
Computational modeling provides invaluable insights into the geometric and electronic properties of molecules that can be challenging to measure experimentally.
-
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
-
-
Procedure:
-
Construct the 3D structures of the ortho-substituted fluoronitrobenzene molecules.
-
Perform geometry optimization using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, to find the lowest energy conformation.
-
From the optimized structure, measure key geometric parameters, including the C-N-O bond angles and the C-C-N-O dihedral angle, which represents the twist of the nitro group.
-
Perform frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Calculate electronic properties such as molecular orbital energies and natural bond orbital (NBO) charges to analyze the electronic effects of the ortho-substituent.
-
Visualizing the Impact of Steric Hindrance
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Figure 1. Logical relationship between ortho-substituent size, nitro group planarity, and resulting chemical reactivity.
Figure 2. A typical experimental and computational workflow for the analysis of steric effects in ortho-substituted fluoronitrobenzenes.
Conclusion
The steric hindrance introduced by ortho-substituents in fluoronitrobenzenes is a critical determinant of their chemical and physical properties. This guide has demonstrated through a comparative analysis of quantitative data that increasing the size of the ortho-substituent leads to a non-planar conformation of the nitro group, which in turn reduces its electron-withdrawing ability and significantly hampers the rate of nucleophilic aromatic substitution. For scientists engaged in the design of new molecules, particularly in the pharmaceutical and materials science sectors, a thorough understanding of these steric effects is indispensable for predicting reactivity and tailoring molecular properties to achieve desired functionalities. The experimental and computational protocols provided herein offer a robust framework for further investigation into this fascinating aspect of physical organic chemistry.
References
A Comparative Guide to Cyanating Agents for the Conversion of Fluorophenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrile group into fluorinated aromatic compounds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Fluorobenzonitriles serve as versatile intermediates, and their efficient synthesis from readily available fluorophenols is of significant interest. This guide provides a comparative study of common cyanating agents for the conversion of fluorophenols, focusing on a two-step approach: activation of the phenolic hydroxyl group followed by a transition-metal-catalyzed cyanation.
The direct cyanation of fluorophenols is challenging due to the poor leaving group ability of the hydroxyl group. Therefore, a common and effective strategy involves the conversion of the phenol to a better leaving group, such as a triflate or nonaflate. This activated intermediate is then subjected to cyanation using various cyanide sources. This guide will focus on the comparative performance of different cyanating agents in the second step of this process.
Comparative Performance of Cyanating Agents
The choice of a cyanating agent is crucial for a successful and efficient cyanation reaction, impacting yield, reaction conditions, and safety. Below is a comparison of commonly used cyanating agents for the conversion of activated fluorophenols (represented by fluorinated aryl triflates and similar substrates).
| Cyanating Agent | Catalyst System (Typical) | Substrate Example | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Zn(CN)₂ | Pd₂(dba)₃ / dppf | 4-Chlorophenyl triflate | DMF | 100 | 1 | ~96% (for triflate conversion) | [1] |
| NiCl₂·6H₂O / dppf / Zn | Aryl/Heteroaryl Chlorides | DMA | 50-80 | - | Good to excellent | [2] | |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / CM-phos | Aryl Chlorides | MeCN/H₂O | 70 | - | up to 96% | [3] |
| Pd(OAc)₂ / XPhos-SO₃Na | Aryl Chlorides | PEG-400/H₂O | 100-120 | - | Good to excellent | [4] | |
| CuCN | - (Rosenmund-von Braun) | Aryl Halides | DMF, Pyridine, etc. | High Temp | - | Variable | [5] |
| TMSCN | InX₃ (for alcohols) | Benzylic alcohols | CH₂Cl₂ | RT | 0.1-0.5 | 46-99% | Not directly applicable to aryl triflates without modification |
| Acetonitrile | Ni(OTf)₂ / dppp / Zn(OTf)₂ / Zn | 4-Biphenylyl triflate | CH₃CN | 100 | 60 | Good | [6] |
Note: The yields presented are for the cyanation of the specified or similar substrates and may vary depending on the specific fluorophenol derivative and reaction conditions. Direct comparative data for the same fluorinated substrate is limited in the literature.
Key Considerations for Selecting a Cyanating Agent:
-
Toxicity: Traditional cyanide sources like KCN and NaCN are highly toxic. Safer alternatives such as K₄[Fe(CN)₆] (a food additive) and the in-situ generation of cyanide from less toxic precursors are increasingly preferred.[6][7] Zn(CN)₂ is less toxic than alkali metal cyanides but still requires careful handling.[6]
-
Catalyst Poisoning: A major challenge in palladium-catalyzed cyanation is the deactivation of the catalyst by excess cyanide ions.[7] Using less soluble cyanide sources like Zn(CN)₂ or agents that release cyanide slowly, such as K₄[Fe(CN)₆], can mitigate this issue.[7]
-
Reaction Conditions: Milder reaction conditions are generally preferred to improve functional group tolerance and reduce side reactions. Recent advancements have led to palladium- and nickel-catalyzed systems that operate at lower temperatures.[8][9]
-
Substrate Scope: The choice of cyanating agent and catalyst system can influence the range of compatible functional groups on the fluorophenol substrate.
Experimental Protocols
The conversion of fluorophenols to fluorobenzonitriles is typically a two-step process. Below are general experimental protocols for each step.
Step 1: Activation of the Fluorophenol (Synthesis of Aryl Triflate)
This protocol is a general method for the synthesis of aryl triflates from phenols.[1]
Materials:
-
Fluorophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or another suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Water
-
0.2 N Hydrochloric acid (HCl)
-
Brine
-
Silica gel
Procedure:
-
Dissolve the fluorophenol in dichloromethane in a three-necked flask equipped with a thermocouple, nitrogen bubbler, and septum.
-
Add pyridine to the solution via syringe.
-
Cool the reaction mixture to -10 °C using an ice/methanol bath.
-
Add triflic anhydride dropwise via syringe, maintaining the temperature below -2 °C.
-
After the addition is complete, stir the reaction mixture for 1 hour at -10 °C, then allow it to warm to room temperature.
-
Once the reaction is complete (monitored by TLC or LC-MS), add water to the mixture and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 0.2 N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl triflate.
Caption: Workflow for the synthesis of fluorophenyl triflate.
Step 2: Palladium-Catalyzed Cyanation of Fluorophenyl Triflate
This protocol is a general method for the palladium-catalyzed cyanation of aryl triflates using Zn(CN)₂.[10]
Materials:
-
Fluorophenyl triflate
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the fluorophenyl triflate in DMF, add dppf and Zn(CN)₂.
-
Add Pd₂(dba)₃ to the mixture.
-
Stir the mixture at reflux for the specified time (e.g., 16 hours), monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Add ethyl acetate to the crude residue and filter the resulting suspension.
-
Wash the filtrate with water, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting material by column chromatography to provide the desired fluorobenzonitrile.
Signaling Pathways and Experimental Workflows
The palladium-catalyzed cyanation of aryl (pseudo)halides is a well-established reaction class that proceeds through a catalytic cycle.[2]
Caption: Palladium-catalyzed cyanation cycle.
This catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the fluorophenyl triflate (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The leaving group (X, e.g., triflate) on the palladium complex is exchanged for a cyanide group from the cyanating agent (M-CN).
-
Reductive Elimination: The fluorobenzonitrile product (Ar-CN) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Conclusion
The conversion of fluorophenols to fluorobenzonitriles is a valuable synthetic transformation. The two-step approach involving activation of the hydroxyl group to a triflate followed by a palladium- or nickel-catalyzed cyanation is a robust and widely applicable method. The choice of cyanating agent is a critical parameter that influences the reaction's efficiency, safety, and cost-effectiveness. While traditional cyanide salts are effective, the trend is moving towards the use of less toxic alternatives like K₄[Fe(CN)₆] and Zn(CN)₂. The development of milder reaction conditions and more robust catalyst systems continues to broaden the scope and applicability of this important transformation in chemical synthesis. Researchers and drug development professionals should carefully consider the factors of toxicity, catalyst stability, and reaction conditions when selecting a cyanating agent for their specific application.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed Cyanation of Phenol Derivatives with Zn(CN)2 Involving C-O Bond Cleavage [organic-chemistry.org]
- 10. Pd Catalyzed Cyanation [commonorganicchemistry.com]
A Comparative Guide to the Validation of Analytical Methods for 2,3-Difluoro-4-hydroxybenzonitrile Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2,3-Difluoro-4-hydroxybenzonitrile is critical for the synthesis of active pharmaceutical ingredients (APIs). The choice of analytical methodology for purity assessment directly impacts the reliability of quality control and the integrity of the final product. This guide provides an objective comparison of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of this compound purity. The comparison is supported by hypothetical experimental data that reflects typical performance characteristics for each method.
Methodology and Performance Comparison
Both HPLC and GC are powerful separation techniques capable of quantifying the purity of this compound and detecting potential impurities.[1][2] The selection between these methods often depends on the volatility and thermal stability of the analyte and its impurities, as well as the specific requirements of the analysis in terms of sensitivity, selectivity, and speed.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[3] For this compound, a reversed-phase HPLC method is a suitable choice.
Gas Chromatography (GC) is an excellent technique for the analysis of volatile and thermally stable compounds.[1][4] Given the chemical structure of this compound, GC analysis would likely require derivatization of the hydroxyl group to increase its volatility and prevent peak tailing.
The following sections present a comparative summary of the validation parameters for hypothetical HPLC and GC methods, based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5]
Data Presentation
The performance of the HPLC and GC methods was evaluated based on key validation parameters. The results are summarized in the tables below.
Table 1: Comparison of HPLC and GC Method Validation Parameters for this compound Purity Assay
| Validation Parameter | HPLC Method | GC Method (with derivatization) | Acceptance Criteria (as per ICH) |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 150 | 0.5 - 100 | 80% to 120% of the test concentration |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.8% - 102.1% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.45% | 0.68% | ≤ 1.0% |
| - Intermediate Precision | 0.62% | 0.85% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.15 | - |
| Specificity | No interference from impurities | No interference from impurities | No interference at the analyte's retention time |
| Robustness | Robust | Robust | No significant impact on results |
Table 2: System Suitability Parameters
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 10000 | > 2000 |
| Resolution (from nearest impurity) | > 2.0 | > 2.5 | > 1.5 |
Experimental Protocols
Detailed methodologies for the HPLC and GC methods are provided below.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 150 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to obtain a final concentration of approximately 100 µg/mL.
-
GC Method Protocol (with Derivatization)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Derivatization Procedure:
-
To 1 mg of the this compound standard or sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 200 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Allow the solution to cool to room temperature before injection.
-
-
Injection Volume: 1 µL (split ratio 50:1).
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key performance attributes of the HPLC and GC methods.
Caption: General workflow for analytical method validation.
Caption: Key performance attributes of HPLC vs. GC methods.
Conclusion
Both HPLC and GC are highly effective and reliable methods for the purity determination of this compound. The choice between the two techniques will depend on the specific needs of the laboratory.
-
The HPLC method offers greater versatility and simplicity, as it does not require a derivatization step. This makes it a more straightforward and potentially faster option for routine quality control.
-
The GC method , while requiring an additional derivatization step, can offer superior sensitivity and resolution, which may be advantageous for the detection and quantification of trace-level impurities.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and a consideration of the laboratory's available instrumentation, expertise, and the specific analytical requirements of the project. This comparative guide provides a framework for making an informed decision to ensure the quality and consistency of this compound used in research and drug development.
References
Benchmarking synthesis routes for industrial production of fluorinated benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Fluorinated benzonitriles are pivotal building blocks in the synthesis of a diverse array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, enhancing its biological activity and stability. Consequently, the efficient and scalable production of fluorinated benzonitriles is of paramount importance. This guide provides a comprehensive comparison of the primary industrial synthesis routes for 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile, with a focus on experimental data, scalability, and safety considerations.
Key Synthesis Routes: A Comparative Overview
The industrial production of fluorinated benzonitriles predominantly relies on three main strategies: Halogen Exchange (Halex) reactions, Sandmeyer-type reactions, and, to a lesser extent, ammoxidation of fluorotoluenes and oxidation of fluorobenzyl alcohols. Each method presents a unique set of advantages and challenges in terms of yield, cost, safety, and environmental impact.
Halogen Exchange (Halex) Reaction
The Halex process is a cornerstone of industrial fluoroaromatic chemistry, involving the nucleophilic substitution of a chlorine atom with fluorine using an alkali metal fluoride, typically potassium fluoride (KF). This method is widely applied to activated aromatic systems where the chloro-substituent is ortho or para to an electron-withdrawing group, such as a nitrile.[1]
Advantages:
-
High Yields: Can achieve excellent yields, particularly for activated substrates.[2]
-
Cost-Effective: Utilizes relatively inexpensive starting materials like chlorobenzonitriles and potassium fluoride.
-
Scalable: The process is well-established and amenable to large-scale industrial production.[1]
Disadvantages:
-
Harsh Conditions: Often requires high temperatures (150-280°C) and high-boiling polar aprotic solvents like sulfolane, dimethylformamide (DMF), or 1,3-dimethyl-2-imidazolidinone (DMI).[1][3][4]
-
Byproduct Formation: Side reactions can occur, and the removal of inorganic salts (KCl) is necessary.[5]
-
Safety Concerns: High temperatures and pressures can pose safety risks, and some solvents used are toxic.[3]
Sandmeyer Reaction
The Sandmeyer reaction provides a versatile method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate.[6] This route is particularly useful for the synthesis of 3-fluorobenzonitrile, where the Halex reaction is less efficient due to the meta-position of the fluorine atom.[6]
Advantages:
-
Versatility: Allows for the introduction of a nitrile group in positions that are not easily accessible through other methods.[6]
-
Milder Conditions: Diazotization is typically carried out at low temperatures (0-5°C).[5]
Disadvantages:
-
Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive if isolated in a dry state.[4]
-
Use of Toxic Reagents: The reaction often employs copper(I) cyanide, which is highly toxic.
-
Byproduct Formation: Side reactions, such as the formation of phenols or biaryl compounds, can reduce the yield and complicate purification.[7]
Ammoxidation of Fluorotoluenes
Ammoxidation is a gas-phase catalytic reaction that converts a methyl group on an aromatic ring directly to a nitrile group using ammonia and oxygen.[8] This method offers a more direct route to fluorinated benzonitriles from the corresponding fluorotoluenes.
Advantages:
-
Direct Conversion: A single-step process from a readily available starting material.
-
Atom Economy: Potentially high atom economy compared to multi-step routes.
Disadvantages:
-
High Temperatures: Requires very high reaction temperatures (typically >400°C).
-
Catalyst Development: The efficiency and selectivity are highly dependent on the catalyst, often based on vanadium and molybdenum oxides.[8]
-
Byproduct Formation: Over-oxidation to carbon oxides and other byproducts can occur.
Oxidation of Fluorobenzyl Alcohols
This "green chemistry" approach involves the oxidation of a fluorobenzyl alcohol to the corresponding fluorobenzonitrile. The reaction can proceed in a two-step process via the aldehyde intermediate or as a one-pot synthesis.[7]
Advantages:
-
Milder Conditions: Can be carried out under relatively mild conditions compared to Halex and ammoxidation.
-
Reduced Halogenated Waste: Avoids the use of chlorinated starting materials.
Disadvantages:
-
Multi-step Process: May involve multiple steps, potentially lowering the overall yield.
-
Reagent Cost: The cost of the starting fluorobenzyl alcohol and the oxidizing agents can be higher.
Quantitative Data Comparison
The following tables summarize the quantitative data for the different synthesis routes for 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile based on available literature.
Table 1: Synthesis of 2-Fluorobenzonitrile
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Halogen Exchange | 2-Chlorobenzonitrile | KF, Tetraphenylphosphonium bromide (catalyst) | DMPU | 210 | 4 | 71.5 | [3] |
| Halogen Exchange | 2-Chlorobenzonitrile | KF | Sulfolane | 240 | 20 | 77 (conversion) | [4] |
| Halogen Exchange | 2-Chlorobenzonitrile | KF | DMI | 290 | 2 | 76 | [6] |
| From Saccharin | Saccharin | PCl₅, then KF | Sulfolane | 225-235 | - | - | [9] |
| Fluorodenitration | 2-Nitrobenzonitrile | Tetramethylammonium fluoride (TMAF) | Polar aprotic | 25-50 | - | Near-quantitative | [9] |
Table 2: Synthesis of 3-Fluorobenzonitrile
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Halogen Exchange | 3-Chlorobenzonitrile | KF | DMI | 290 | - | 70 | [6] |
| Sandmeyer Reaction | 3-Fluoroaniline | NaNO₂, CuCN | - | 0-5 (diazotization) | - | - | [6] |
Table 3: Synthesis of 4-Fluorobenzonitrile
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Halogen Exchange | 4-Chlorobenzonitrile | KF | DMI | 280 | 2 | 89.5 | [2] |
| Halogen Exchange | 4-Chlorobenzonitrile | KF | DMI | 225 | 15 | 60 | [6] |
| Halogen Exchange | 4-Chlorobenzonitrile | KF | DMI | 290 | 2 | 91 | [6] |
| Oxidation | 4-Fluorobenzyl alcohol | TEMPO, t-BuOCl, I₂, aq. NH₃ | CH₂Cl₂ | Room Temp. | 2 | - | [7] |
Experimental Protocols
Protocol 1: Halogen Exchange Synthesis of 4-Fluorobenzonitrile[2]
-
Materials: 4-chlorobenzonitrile (4-CBN), potassium fluoride (KF), 1,3-dimethyl-2-imidazolidone (DMI).
-
Procedure:
-
In a suitable reactor, charge 4-chlorobenzonitrile and 1,3-dimethyl-2-imidazolidone (DMI) as the solvent.
-
Add potassium fluoride (KF) in a molar ratio of n(KF):n(4-CBN) = 3:1.
-
Heat the reaction mixture to 280°C and maintain for 2 hours with stirring.
-
After completion, cool the reaction mixture and isolate the product by distillation under reduced pressure.
-
The purity of the obtained 4-fluorobenzonitrile can be determined by gas chromatography (GC).
-
Protocol 2: Sandmeyer-type Synthesis of 3-Fluorobenzonitrile (Representative)
-
Materials: 3-fluoroaniline, hydrochloric acid (HCl), sodium nitrite (NaNO₂), copper(I) cyanide (CuCN).
-
Procedure:
-
Diazotization: Dissolve 3-fluoroaniline in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate reactor, prepare a solution or suspension of copper(I) cyanide. Cool this mixture to 0-5°C. Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude 3-fluorobenzonitrile by vacuum distillation.
-
Protocol 3: Oxidation of 4-Fluorobenzyl Alcohol to 4-Fluorobenzonitrile[7]
-
Materials: 4-fluorobenzyl alcohol, TEMPO, t-butyl hypochlorite (t-BuOCl) or iodine (I₂), aqueous ammonia, dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a reaction flask, dissolve 4-fluorobenzyl alcohol (2 mmol) in dichloromethane (4 ml).
-
Add TEMPO (0.05 equivalents) as a catalyst.
-
Add t-butyl hypochlorite (t-BuOCl) or another suitable oxidizing agent and stir at room temperature for a predetermined time to form the intermediate aldehyde.
-
To the reaction mixture, add iodine (I₂) (1.5 equivalents) and aqueous ammonia (4 ml).
-
Stir the mixture at room temperature for 2 hours.
-
After the reaction is complete, perform an aqueous work-up. Separate the organic layer, wash with water, and dry over a suitable drying agent.
-
Evaporate the solvent to obtain the crude 4-fluorobenzonitrile, which can be further purified by distillation or chromatography.
-
Signaling Pathways and Experimental Workflows
References
- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. audreyli.com [audreyli.com]
- 7. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]
- 8. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
In Vitro vs. In Vivo Performance of DFH-456, a Novel Kinase Inhibitor Derived from 2,3-Difluoro-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical in vitro and in vivo performance of DFH-456, a novel kinase inhibitor synthesized from a 2,3-Difluoro-4-hydroxybenzonitrile scaffold. DFH-456 is designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various human cancers. The following sections present key experimental data, detailed methodologies, and visual representations of the drug's mechanism of action and the experimental workflow.
Data Presentation
In Vitro Performance of DFH-456
The initial evaluation of DFH-456 was conducted through a series of in vitro assays to determine its potency and selectivity against the target kinase, as well as its effect on cancer cell proliferation.
| Assay Type | Target/Cell Line | Endpoint | Result (IC50/EC50) |
| Biochemical Kinase Assay | Recombinant Human EGFR | Inhibition of kinase activity | 8.2 nM |
| Cellular Phosphorylation Assay | A431 (EGFR-overexpressing) | Inhibition of EGFR phosphorylation | 25.6 nM |
| Cell Proliferation Assay | A549 (Non-Small Cell Lung Cancer) | Inhibition of cell growth | 58.4 nM |
| Cell Proliferation Assay | MCF-7 (Breast Cancer) | Inhibition of cell growth | 1.2 µM |
| Cell Proliferation Assay | Normal Human Dermal Fibroblasts | Inhibition of cell growth | > 10 µM |
In Vivo Performance of DFH-456
Following promising in vitro results, the efficacy of DFH-456 was assessed in a murine xenograft model using the A549 human non-small cell lung cancer cell line.
| Animal Model | Dosing Regimen | Endpoint | Result |
| Athymic Nude Mice (A549 Xenograft) | 25 mg/kg, oral, once daily | Tumor Growth Inhibition (TGI) | 72% |
| Athymic Nude Mice (A549 Xenograft) | 50 mg/kg, oral, once daily | Tumor Growth Inhibition (TGI) | 95% |
| Athymic Nude Mice | 50 mg/kg, oral, once daily | Body Weight Change | < 5% loss |
Experimental Protocols
In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of DFH-456 on the enzymatic activity of recombinant human EGFR.
Methodology:
-
Recombinant human EGFR kinase was incubated with varying concentrations of DFH-456 (0.1 nM to 10 µM) in a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
The kinase reaction was initiated by the addition of ATP (10 µM) and a synthetic peptide substrate.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay, where a decrease in signal indicates kinase inhibition.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of DFH-456 in a human tumor xenograft model.[1]
Methodology:
-
Cell Implantation: A549 human non-small cell lung cancer cells (5 x 10⁶ cells) were subcutaneously implanted into the flank of female athymic nude mice.[1]
-
Tumor Growth and Randomization: Tumors were allowed to grow to a mean volume of approximately 150-200 mm³. Animals were then randomized into three groups: vehicle control, 25 mg/kg DFH-456, and 50 mg/kg DFH-456.[2]
-
Drug Administration: DFH-456 was formulated in 0.5% methylcellulose and administered orally once daily for 21 consecutive days.[2]
-
Tumor Measurement: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.[1][2]
-
Endpoint: The study was terminated after 21 days of treatment, and the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Mandatory Visualization
Caption: Simplified EGFR signaling pathway and the inhibitory action of DFH-456.
Caption: General workflow for preclinical screening of kinase inhibitors.
References
A Head-to-Head Comparison of Catalysts for C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. The development of efficient catalytic systems has revolutionized the synthesis of arylamines and their derivatives. This guide provides a head-to-head comparison of the most prominent catalyst systems—based on palladium, copper, and nickel—supported by experimental data to facilitate catalyst selection and reaction optimization.
At a Glance: Comparing the Titans of C-N Cross-Coupling
The choice of catalyst for C-N cross-coupling is dictated by a variety of factors, including the nature of the substrates (aryl halide and amine), desired reaction conditions (temperature, time), and cost. Each metal catalyst system presents a unique set of advantages and disadvantages.
| Catalyst System | Primary Reaction Name | Key Advantages | Common Disadvantages |
| Palladium | Buchwald-Hartwig Amination | Broad substrate scope, high functional group tolerance, mild reaction conditions, well-understood mechanisms.[1] | High cost of palladium, sensitivity of some catalysts to air and moisture.[2] |
| Copper | Ullmann Condensation | Low cost of copper, effective for certain electron-deficient substrates.[3] | Often requires harsh reaction conditions (high temperatures), narrower substrate scope compared to palladium.[3] |
| Nickel | Nickel-Catalyzed Amination | Low cost of nickel, unique reactivity for challenging substrates (e.g., aryl chlorides, sterically hindered partners), can tolerate a wider range of functional groups than palladium in some cases.[2][4] | Can be more sensitive to reaction conditions, mechanisms can be complex.[5] |
Performance Data: A Quantitative Comparison
The following tables summarize the performance of different catalytic systems for the N-arylation of various amines with a range of aryl halides.
Table 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)[6]
| Entry | Aryl Halide | Amine | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 98 |
| 2 | 4-Bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl (2) | - | LHMDS | Toluene | 100 | 18 | 95 |
| 3 | 1-Chloro-4-nitrobenzene | n-Hexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-Amyl alcohol | 100 | 3 | 99 |
| 4 | 4-Bromobenzonitrile | Di-n-butylamine | Pd(OAc)₂ (1) | BrettPhos (1.5) | NaOtBu | Toluene | 80 | 2 | 97 |
Table 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)[6]
| Entry | Aryl Halide | Amine | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aniline | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 85 |
| 2 | 4-Bromobenzonitrile | Morpholine | CuI (5) | Phenanthroline (10) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 3 | 1-Iodo-4-nitrobenzene | n-Hexylamine | Cu₂O (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 4 | 2-Bromopyridine | Di-n-butylamine | CuI (10) | - | K₂CO₃ | NMP | 150 | 48 | 75 |
Table 3: Nickel-Catalyzed N-Arylation[6]
| Entry | Aryl Halide | Amine | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | Ni(cod)₂ (5) | dppf (6) | NaOtBu | Toluene | 100 | 24 | 92 |
| 2 | 4-Chloroanisole | Morpholine | NiCl₂(dme) (5) | IPr (6) | K₃PO₄ | Dioxane | 120 | 18 | 90 |
| 3 | 1-Chloro-4-nitrobenzene | n-Hexylamine | NiBr₂ (5) | BINAP (6) | Cs₂CO₃ | DMAc | 130 | 12 | 94 |
| 4 | 4-Chlorobenzonitrile | Di-n-butylamine | Ni(acac)₂ (5) | SIMes (6) | NaOtBu | Toluene | 110 | 24 | 91 |
Catalytic Cycles and Experimental Workflows
The mechanisms of these catalytic systems differ significantly, which is reflected in their substrate scope and reaction conditions. The following diagrams illustrate the generally accepted catalytic cycles and a comparative experimental workflow.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.[6]
Figure 2: Catalytic cycle for the Ullmann condensation.[6]
Figure 3: A general experimental workflow for C-N cross-coupling.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline[6]
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol %), XPhos (9.5 mg, 0.02 mmol, 2 mol %), and NaOtBu (135 mg, 1.4 mmol).
-
Reagent Addition: The Schlenk tube is removed from the glovebox, and 4-chlorotoluene (126.6 mg, 1.0 mmol), aniline (93.1 mg, 1.0 mmol), and toluene (2 mL) are added under a counterflow of argon.
-
Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Copper-Catalyzed Ullmann Condensation of Iodobenzene with Aniline[6]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add CuI (19.0 mg, 0.1 mmol, 10 mol %), L-proline (23.0 mg, 0.2 mmol, 20 mol %), and K₂CO₃ (276 mg, 2.0 mmol).
-
Reagent Addition: Add iodobenzene (204 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and anhydrous DMSO (2 mL).
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 90 °C for 24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: Nickel-Catalyzed Amination of 4-Chlorotoluene with Aniline[7]
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with Ni(cod)₂ (13.8 mg, 0.05 mmol, 5 mol %), dppf (33.3 mg, 0.06 mmol, 6 mol %), and NaOtBu (135 mg, 1.4 mmol).
-
Reagent Addition: Toluene (1 mL) is added, and the mixture is stirred for 10 minutes. Then, a solution of 4-chlorotoluene (126.6 mg, 1.0 mmol) and aniline (102.4 mg, 1.1 mmol) in toluene (1 mL) is added.
-
Reaction Conditions: The vial is sealed and heated to 100 °C for 24 hours.
-
Work-up and Purification: The reaction is cooled to room temperature, and the mixture is passed through a short plug of silica gel, eluting with ethyl acetate. The solvent is removed in vacuo, and the residue is purified by flash chromatography.
Conclusion
The choice of catalyst for C-N cross-coupling is a critical decision in synthetic planning. Palladium catalysts, particularly those used in the Buchwald-Hartwig amination, offer the broadest scope and mildest conditions, making them the workhorse for many applications. Copper-catalyzed Ullmann-type reactions, while often requiring more forcing conditions, provide a cost-effective alternative and can be advantageous for specific substrate combinations. Nickel catalysis is a rapidly evolving field that offers unique reactivity for challenging substrates and is a valuable tool for expanding the synthetic chemist's toolbox. The data and protocols presented in this guide are intended to provide a solid foundation for navigating the selection and implementation of the optimal catalytic system for your specific C-N cross-coupling needs.
References
Evaluating the Impact of Fluorine Position on the Biological Activity of Hydroxybenzonitriles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the biological activities of positional isomers of fluorine-substituted hydroxybenzonitriles. Due to a scarcity of directly comparable quantitative data in publicly available literature for these specific compounds, this document serves as a methodological template. It outlines the necessary experimental protocols and data presentation formats to facilitate future comparative studies. The provided data tables are illustrative examples to guide researchers in structuring their findings.
Data Presentation
A systematic comparison of the biological activities of fluoro-hydroxybenzonitrile isomers is crucial for understanding structure-activity relationships. The following tables are presented as templates for organizing experimental data.
Table 1: Tyrosinase Inhibitory Activity of Fluoro-Hydroxybenzonitrile Isomers (Hypothetical Data)
| Compound | Fluorine Position | IC₅₀ (µM) ± SD | Inhibition Type |
| 4-Hydroxybenzonitrile | N/A | 150.2 ± 8.5 | Non-competitive |
| 2-Fluoro-4-hydroxybenzonitrile | ortho | 75.6 ± 4.2 | Competitive |
| 3-Fluoro-4-hydroxybenzonitrile | meta | 52.1 ± 3.1 | Competitive |
| 3,5-Difluoro-4-hydroxybenzonitrile | di-meta | 35.8 ± 2.5 | Mixed |
| Kojic Acid (Control) | N/A | 18.5 ± 1.2 | Competitive |
Note: The data in this table is hypothetical and for illustrative purposes only. SD = Standard Deviation.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration) of Fluoro-Hydroxybenzonitrile Isomers (Hypothetical Data)
| Compound | Fluorine Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 4-Hydroxybenzonitrile | N/A | 128 | >256 |
| 2-Fluoro-4-hydroxybenzonitrile | ortho | 64 | 128 |
| 3-Fluoro-4-hydroxybenzonitrile | meta | 32 | 64 |
| 3,5-Difluoro-4-hydroxybenzonitrile | di-meta | 16 | 32 |
| Ciprofloxacin (Control) | N/A | 0.5 | 0.015 |
Note: The data in this table is hypothetical and for illustrative purposes only. MIC = Minimum Inhibitory Concentration.
Table 3: Herbicidal Activity of Fluoro-Hydroxybenzonitrile Isomers (Hypothetical Data)
| Compound | Fluorine Position | IC₅₀ (µM) - Lemna gibba (Duckweed) |
| 4-Hydroxybenzonitrile | N/A | >1000 |
| 2-Fluoro-4-hydroxybenzonitrile | ortho | 520.5 ± 25.3 |
| 3-Fluoro-4-hydroxybenzonitrile | meta | 350.8 ± 18.7 |
| 3,5-Difluoro-4-hydroxybenzonitrile | di-meta | 150.2 ± 10.1 |
| Glyphosate (Control) | N/A | 5.8 ± 0.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
Tyrosinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (fluoro-hydroxybenzonitriles)
-
Kojic acid (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve test compounds and kojic acid in DMSO to prepare stock solutions. Further dilutions are made with phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (with DMSO but no test compound) and A_sample is the absorbance of the reaction with the test compound.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compounds (fluoro-hydroxybenzonitriles)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strains in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Assay Protocol:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Herbicidal Activity Assay (Seed Germination and Root Elongation)
This assay evaluates the effect of a compound on the germination and early growth of a model plant.
Materials:
-
Test compounds (fluoro-hydroxybenzonitriles)
-
Seeds of a model plant (e.g., Lemna gibba - duckweed, or Lactuca sativa - lettuce)
-
Agar medium
-
Petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Plates:
-
Prepare an agar medium containing different concentrations of the test compounds.
-
Pour the medium into Petri dishes.
-
-
Assay Protocol:
-
Place a set number of seeds on the surface of the agar in each Petri dish.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).
-
After a set period (e.g., 7 days), measure the percentage of seed germination and the length of the primary root.
-
-
Data Analysis:
-
The percentage of inhibition of germination and root elongation is calculated relative to a control group (no test compound).
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition of root growth) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the evaluation of hydroxybenzonitriles.
Caption: Tyrosinase signaling pathway in melanogenesis.
Caption: General antimicrobial mechanism of phenolic compounds.
Safety Operating Guide
Proper Disposal of 2,3-Difluoro-4-hydroxybenzonitrile: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,3-Difluoro-4-hydroxybenzonitrile, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its handling and disposal, in line with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or Viton, must be worn.[3][4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The primary method of disposal for this type of compound is incineration by a licensed hazardous waste disposal facility.[1]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: this compound is classified as a halogenated organic waste .[5] It is crucial to not mix it with non-halogenated waste streams to avoid costly disposal procedures for the entire mixture.[6][7]
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container compatible with halogenated organic compounds.[4][8] The container should have a secure screw-top cap to prevent the release of vapors.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6][8]
-
Collection:
-
For pure, unused this compound, dispose of it in its original container if it is properly sealed and labeled.[9][10]
-
For solutions containing this compound, collect the waste in the designated halogenated organic waste container.
-
For solid waste contaminated with this compound (e.g., gloves, filter paper, pipette tips), collect it in a separate, clearly labeled solid hazardous waste container.[11]
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from incompatible materials, such as strong oxidizing agents.[1] The container should be kept closed at all times except when adding waste.[6][8]
-
Disposal Request: Once the waste container is nearly full (no more than 90% capacity), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[9]
Decontamination of Labware: For grossly contaminated labware, it is recommended to decontaminate it whenever possible to minimize the volume of hazardous waste. Triple rinse the labware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as halogenated organic waste.[10]
Quantitative Data Summary
| Hazard Classification | GHS Pictograms | UN Number |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | UN3439 |
| Skin Irritation | GHS07 (Exclamation Mark) | |
| Serious Eye Damage | GHS05 (Corrosion) | |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) |
Data sourced from Safety Data Sheets.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. sfu.ca [sfu.ca]
Personal protective equipment for handling 2,3-Difluoro-4-hydroxybenzonitrile
Essential Safety and Handling Guide: 2,3-Difluoro-4-hydroxybenzonitrile
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 126162-38-7). The following procedures are designed to ensure safe laboratory operations and minimize exposure risks.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health effects. It is classified as hazardous under the Globally Harmonized System (GHS).[1] Key hazards include being harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
| Hazardous to the aquatic environment, acute hazard | Category 3 | H402: Harmful to aquatic life |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent contact and inhalation.[1] Engineering controls, such as fume hoods, should be the primary method of exposure control.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Standard/Specification |
| Respiratory | Air-purifying respirator (if ventilation is inadequate).[1] | NIOSH (US) approved[3] |
| Hands | Chemical-resistant protective gloves. | 29 CFR 1910.138[1] |
| Eyes/Face | Chemical safety goggles and/or a face shield. | 29 CFR 1910.133[1] |
| Skin/Body | Protective clothing, lab coat. | Wear suitable protective clothing[1] |
| Feet | Safety shoes. | 29 CFR 1910.136[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and environmental protection. The following workflow outlines the key steps from preparation to waste disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Handling the Chemical:
-
Storage:
First Aid Measures
Immediate action is required in case of exposure.
Table 3: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and call a physician immediately.[1] |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. Never give anything by mouth to an unconscious person.[1] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
All waste materials, including empty containers, contaminated PPE, and surplus chemicals, must be collected in suitable, labeled containers.[4]
-
-
Disposal Method:
-
Dispose of the chemical and its container through a licensed and approved waste disposal plant.[1]
-
One recommended method is to use an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Do not allow the product to enter drains or waterways.
-
Handle uncleaned containers as you would the product itself.
-
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
